4-Butyl-3-nitrobenzoic acid
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C11H13NO4 |
|---|---|
Molecular Weight |
223.22 g/mol |
IUPAC Name |
4-butyl-3-nitrobenzoic acid |
InChI |
InChI=1S/C11H13NO4/c1-2-3-4-8-5-6-9(11(13)14)7-10(8)12(15)16/h5-7H,2-4H2,1H3,(H,13,14) |
InChI Key |
KWLJDYLRBBSILI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=C(C=C(C=C1)C(=O)O)[N+](=O)[O-] |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 4-Butyl-3-nitrobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Proposed Synthetic Pathway
The most logical and efficient route to 4-Butyl-3-nitrobenzoic acid is via the electrophilic nitration of 4-butylbenzoic acid. This strategy is predicated on the directing effects of the substituents on the aromatic ring. The butyl group is an ortho, para-directing activator, while the carboxylic acid group is a meta-directing deactivator. Consequently, the incoming electrophile, the nitronium ion (NO₂⁺), is directed to the position that is ortho to the butyl group and meta to the carboxylic acid group, which is the 3-position of the benzene ring.
The overall reaction is as follows:
Caption: Logical flow of the synthesis and analysis of this compound.
An In-depth Technical Guide to 4-Butyl-3-nitrobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and spectral data of 4-Butyl-3-nitrobenzoic acid, with a focus on the tert-butyl isomer (4-tert-butyl-3-nitrobenzoic acid) for which more data is available. This document is intended to serve as a valuable resource for professionals in research and drug development.
Chemical Properties
4-tert-Butyl-3-nitrobenzoic acid is a derivative of benzoic acid with a tert-butyl group at the 4-position and a nitro group at the 3-position. Its chemical structure and key properties are summarized below.
Table 1: General Chemical Properties of 4-tert-Butyl-3-nitrobenzoic acid [1][2][3][4]
| Property | Value |
| Chemical Name | 4-tert-butyl-3-nitrobenzoic acid |
| CAS Number | 59719-78-7 |
| Molecular Formula | C₁₁H₁₃NO₄ |
| Molecular Weight | 223.23 g/mol |
| Purity | Typically available at ≥95% |
| InChI Key | QIHHYQWNYKOHEV-UHFFFAOYSA-N |
Table 2: Physicochemical Properties of 4-tert-Butyl-3-nitrobenzoic acid (Predicted and Experimental Analogs)
| Property | Value | Notes |
| Melting Point | No experimental data found. | The isomer 4-tert-butyl-2-nitrobenzoic acid has a reported melting point of 138-143 °C. |
| Boiling Point | No experimental data found. | |
| Solubility | No specific data found. | Nitrobenzoic acids are generally soluble in oxygenated and chlorinated solvents. |
| pKa | No experimental data found. | The pKa of 3-nitrobenzoic acid is 3.47, suggesting the nitro group increases acidity compared to benzoic acid. |
Synthesis
Logical Synthesis Workflow
The synthesis would likely proceed via the electrophilic nitration of 4-tert-butylbenzoic acid. The tert-butyl group is an ortho-, para-director, while the carboxylic acid group is a meta-director. Due to steric hindrance from the bulky tert-butyl group at the ortho position, the nitration is expected to predominantly occur at the meta position relative to the carboxylic acid, which is the 3-position.
Caption: Plausible synthesis of 4-tert-Butyl-3-nitrobenzoic acid.
Example Experimental Protocol for a Related Compound: Synthesis of 4-substituted-3-nitrobenzoic acid[6]
The following is a general procedure for the nitration of a substituted benzoic acid, which could be adapted for the synthesis of 4-tert-butyl-3-nitrobenzoic acid.
Reagents and Conditions: [5]
-
Starting material: 4-substituted benzoic acid
-
Nitrating agent: Sodium nitrate (NaNO₃) in sulfuric acid (H₂SO₄)
-
Temperature: 0 °C to room temperature
-
Reaction time: 24 hours
Procedure: [5]
-
The 4-substituted benzoic acid is slowly added to concentrated sulfuric acid at 0 °C.
-
Sodium nitrate is then added portion-wise while maintaining the temperature at 0 °C.
-
The reaction mixture is stirred at 0 °C for a period and then allowed to warm to room temperature and stirred for 24 hours.
-
The reaction is quenched by pouring it onto ice, and the resulting precipitate is collected by filtration.
-
The crude product is washed with water and can be further purified by recrystallization.
Spectral Data
No experimental spectra for 4-tert-butyl-3-nitrobenzoic acid were found in the available literature. The following sections provide expected spectral characteristics based on the analysis of structurally related compounds.
¹H NMR Spectroscopy (Predicted)
The ¹H NMR spectrum of 4-tert-butyl-3-nitrobenzoic acid is expected to show the following signals:
-
A singlet for the nine equivalent protons of the tert-butyl group.
-
Three aromatic protons exhibiting a splitting pattern characteristic of a 1,2,4-trisubstituted benzene ring. The exact chemical shifts and coupling constants would depend on the electronic effects of the substituents.
¹³C NMR Spectroscopy (Predicted)
The ¹³C NMR spectrum is expected to show:
-
A signal for the quaternary carbon and the methyl carbons of the tert-butyl group.
-
Six distinct signals for the aromatic carbons, including the carbon of the carboxylic acid group. The chemical shifts will be influenced by the electron-withdrawing nitro group and the electron-donating tert-butyl group.
Infrared (IR) Spectroscopy (Predicted)
The IR spectrum would likely exhibit characteristic absorption bands for:
-
O-H stretching of the carboxylic acid (broad band).
-
C=O stretching of the carboxylic acid.
-
N-O stretching of the nitro group (asymmetric and symmetric).
-
C-H stretching of the aromatic ring and the tert-butyl group.
-
Aromatic C=C stretching.
Mass Spectrometry (Predicted)
The mass spectrum is expected to show a molecular ion peak corresponding to the molecular weight of the compound (223.23 g/mol ). Fragmentation patterns would likely involve the loss of the carboxylic acid group, the nitro group, and fragmentation of the tert-butyl group.
Biological Activity
There is limited specific information on the biological activity of 4-tert-butyl-3-nitrobenzoic acid. However, nitrobenzoic acid derivatives are recognized as important intermediates in the synthesis of various pharmacologically interesting heterocyclic compounds.[6] Some studies have explored the biological activities of related nitrobenzoic acid derivatives. For example, certain derivatives have been investigated for their potential as antitrypanosomal agents and as enteropeptidase inhibitors for the treatment of obesity.[7] Additionally, some nitro-substituted benzoic acid derivatives have been noted for their potential antimicrobial properties.[8]
Potential Signaling Pathway Involvement (Hypothetical)
Given the general interest in nitroaromatic compounds in drug discovery, 4-tert-butyl-3-nitrobenzoic acid could potentially interact with various biological targets. The nitro group can be bioreduced to form reactive intermediates that may interact with cellular macromolecules. The overall structure could serve as a scaffold for the design of enzyme inhibitors or receptor ligands.
Caption: Hypothetical interaction with biological targets.
Conclusion
4-tert-Butyl-3-nitrobenzoic acid is a compound with potential for further investigation in the fields of medicinal chemistry and materials science. While detailed experimental data on its physicochemical properties and biological activity are currently scarce, this guide provides a foundational understanding based on its chemical structure and data from related compounds. Further research is warranted to fully characterize this molecule and explore its potential applications.
References
- 1. cymitquimica.com [cymitquimica.com]
- 2. 4-Tert-butyl-3-nitrobenzoic acid | C11H13NO4 | CID 738813 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. calpaclab.com [calpaclab.com]
- 4. chemsynthesis.com [chemsynthesis.com]
- 5. researchgate.net [researchgate.net]
- 6. 4-tert-Butylamino-3-nitrobenzoic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, Synthesis, and Biological Evaluation of a Novel Series of 4-Guanidinobenzoate Derivatives as Enteropeptidase Inhibitors with Low Systemic Exposure for the Treatment of Obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 4-tert-Butylbenzoic acid(98-73-7) IR Spectrum [m.chemicalbook.com]
Unveiling the Molecular Architecture: A Technical Guide to the Structure Elucidation of 4-Butyl-3-nitrobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the methodologies and data interpretation involved in the structural elucidation of 4-Butyl-3-nitrobenzoic acid. This document is intended to serve as a valuable resource for researchers and professionals engaged in the fields of analytical chemistry, organic synthesis, and drug discovery.
Introduction
This compound is a substituted aromatic carboxylic acid. Its structure, characterized by a butyl group and a nitro group on the benzoic acid backbone, suggests potential applications as a building block in medicinal chemistry and materials science. Accurate structural confirmation is paramount for any further investigation into its chemical and biological properties. This guide outlines a systematic approach to its structure elucidation, combining spectroscopic analysis and synthetic methodology.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are essential for handling, purification, and analysis of the compound.
| Property | Value |
| Molecular Formula | C₁₁H₁₃NO₄ |
| Molecular Weight | 223.23 g/mol |
| Appearance | Predicted to be a solid |
| CAS Number | Not assigned |
Synthesis of this compound
The synthesis of this compound can be achieved through the electrophilic nitration of 4-butylbenzoic acid. The butyl group at the para position directs the incoming nitro group to the meta position (position 3) relative to the carboxylic acid, which is a meta-directing group.
Experimental Workflow
discovery and history of 4-Butyl-3-nitrobenzoic acid
An In-depth Technical Guide to 4-Butyl-3-nitrobenzoic Acid: Synthesis, Properties, and Historical Context
Introduction
This compound is a substituted aromatic carboxylic acid. As a member of the nitrobenzoic acid family, it holds potential as a building block in organic synthesis. While the specific discovery and a detailed history of this compound are not extensively documented in scientific literature, its chemical nature places it within a class of compounds that are significant as intermediates in the development of pharmaceuticals and other complex organic molecules.[1][2] Nitrobenzoic acid derivatives, in general, are recognized for their role in creating various heterocyclic compounds with pharmacological relevance.[1] This guide provides a comprehensive overview of the available data, a proposed synthetic route based on established chemical principles, and the broader historical context of related compounds in medicinal chemistry.
Physicochemical Data
| Property | Value (for 4-tert-butyl-2-nitrobenzoic acid) | Reference |
| Molecular Formula | C11H13NO4 | [3][4] |
| Molecular Weight | 223.22 g/mol | [3] |
| CAS Number | 103797-19-9 | [3] |
| XLogP3 | 3.1 | [3] |
| Hydrogen Bond Donor Count | 1 | [3] |
| Hydrogen Bond Acceptor Count | 4 | [3] |
Proposed Synthesis and Experimental Protocol
The most direct synthetic route to this compound is the electrophilic aromatic substitution (nitration) of 4-butylbenzoic acid. The carboxylic acid group is a meta-director, and the butyl group is an ortho-, para-director. In this case, the directing effects of the two groups would lead to the substitution of the nitro group at the 3-position.
Experimental Workflow Diagram
Detailed Experimental Protocol
This protocol is adapted from general procedures for the nitration of benzoic acid and its derivatives.[5][6]
Materials:
-
4-butylbenzoic acid
-
Concentrated sulfuric acid (H₂SO₄)
-
Concentrated nitric acid (HNO₃)
-
Ice
-
Distilled water
Procedure:
-
Preparation of the Nitrating Mixture: In a flask, slowly add a calculated amount of concentrated sulfuric acid to concentrated nitric acid. This should be done in an ice/salt bath to maintain a temperature at or below 0°C. For each gram of 4-butylbenzoic acid, a mixture of approximately 1 mL of concentrated H₂SO₄ and 0.67 mL of concentrated HNO₃ can be used.[6]
-
Reaction Setup: In a separate larger beaker, add 2.5 mL of concentrated sulfuric acid for each gram of 4-butylbenzoic acid to be used.[6] Cool this beaker in an ice/salt bath to 0°C or less.
-
Addition of Reactant: Slowly add the dry, solid 4-butylbenzoic acid to the cold sulfuric acid while stirring. It is crucial to maintain the temperature below 5°C throughout the addition to prevent the formation of unwanted side products.[6]
-
Nitration: Once the 4-butylbenzoic acid is fully dissolved or has formed a slurry, begin the dropwise addition of the cold nitrating mixture. Use a thermometer to monitor the reaction temperature, ensuring it does not exceed 5-10°C.
-
Reaction Time: After the addition is complete, allow the mixture to stir in the ice bath for an additional 30-60 minutes to ensure the reaction goes to completion.
-
Work-up: Pour the reaction mixture slowly and with vigorous stirring onto a slurry of crushed ice and water.[6] A precipitate of the crude this compound should form.
-
Isolation and Purification:
-
Collect the solid product by suction filtration.
-
Wash the precipitate repeatedly with cold water to remove any residual acid.
-
The crude product can be further purified by recrystallization, for example, from an ethanol-water mixture.
-
Allow the purified product to air dry completely.
-
Historical Context and Potential Applications
The history of drug discovery is closely tied to the availability of versatile chemical intermediates.[7] The development of early synthetic drugs, such as analgesics and antipyretics, often stemmed from simple chemical modifications of byproducts from the coal-tar industry.[7]
Substituted nitrobenzoic acids are a cornerstone of modern medicinal chemistry. They serve as precursors for a wide range of more complex molecules. For instance, the nitro group can be reduced to an amine, which can then be further functionalized. The carboxylic acid group allows for the formation of esters, amides, and other derivatives. These transformations are fundamental in the synthesis of novel therapeutic agents. While there are no specific documented applications for this compound, its structure makes it a candidate for use in the synthesis of new chemical entities for biological screening. The broader class of nitrobenzoic acids and their derivatives have been investigated for a variety of biological activities, including antibacterial, antifungal, and anticancer properties.[2]
Conclusion
This compound is a chemical compound for which a plausible synthetic route can be designed based on well-established principles of organic chemistry. While it does not have a prominent, documented history of discovery, it belongs to a class of compounds—substituted nitrobenzoic acids—that have been instrumental in the advancement of medicinal chemistry and drug discovery. Further research would be needed to isolate and characterize this compound fully and to explore its potential applications as a synthetic intermediate.
References
- 1. 4-tert-Butylamino-3-nitrobenzoic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. P-nitrobenzoic acid: chemical properties and applications_Chemicalbook [chemicalbook.com]
- 3. 4-Tert-butyl-2-nitrobenzoic acid | C11H13NO4 | CID 257326 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 4-Tert-butyl-3-nitrobenzoic acid | C11H13NO4 | CID 738813 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. chemlab.truman.edu [chemlab.truman.edu]
- 7. Early drug discovery and the rise of pharmaceutical chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
literature review of 4-Butyl-3-nitrobenzoic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Butyl-3-nitrobenzoic acid is a substituted aromatic carboxylic acid. While specific research on this compound is limited, this technical guide provides a comprehensive overview based on the chemistry of analogous compounds. This document outlines a probable synthetic route, predicted physicochemical properties, and a review of the biological activities of structurally related nitrobenzoic acid derivatives. The information presented herein serves as a foundational resource for researchers and professionals in drug development interested in the potential applications of this and similar molecules.
Introduction
Nitrobenzoic acids and their derivatives are a class of compounds with significant interest in medicinal chemistry and materials science. The presence of both a carboxylic acid and a nitro group on the benzene ring provides a versatile scaffold for chemical modification and imparts specific electronic properties that can lead to diverse biological activities. This review focuses on this compound, a molecule for which detailed experimental data is not widely available. By examining the established synthesis and properties of closely related analogs, we can infer a scientific profile for this compound and suggest potential avenues for future investigation.
Chemical Synthesis
Proposed Synthesis Workflow
The proposed synthesis of this compound would likely proceed via the electrophilic nitration of 4-butylbenzoic acid. The butyl group is an ortho-, para-directing activator, while the carboxylic acid group is a meta-directing deactivator. Therefore, the nitration is expected to occur at the position ortho to the butyl group and meta to the carboxylic acid group, which is the 3-position.
Caption: Proposed synthesis workflow for this compound.
Detailed Experimental Protocol (Hypothetical)
The following protocol is a hypothetical procedure based on the general methods for the nitration of benzoic acid derivatives:
-
Dissolution: Dissolve 4-butylbenzoic acid in concentrated sulfuric acid at a low temperature (e.g., 0-5 °C) in a flask equipped with a stirrer.
-
Nitration: Slowly add a nitrating mixture (a combination of concentrated nitric acid and concentrated sulfuric acid) to the solution while maintaining the low temperature.
-
Reaction: Allow the reaction to stir at a controlled temperature for a specified period. The progress of the reaction can be monitored by thin-layer chromatography.
-
Quenching: Pour the reaction mixture over crushed ice to precipitate the crude product.
-
Filtration and Washing: Collect the solid product by vacuum filtration and wash with cold water to remove residual acid.
-
Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain the purified this compound.
Physicochemical and Spectroscopic Properties
Direct experimental data for this compound is scarce. However, we can predict its properties based on data from structurally similar compounds.
| Property | Predicted Value / Characteristic | Basis for Prediction (Analogous Compounds) |
| Molecular Formula | C₁₁H₁₃NO₄ | - |
| Molecular Weight | 223.23 g/mol | - |
| Appearance | Likely a pale yellow to white crystalline solid | General appearance of nitrobenzoic acid derivatives. |
| Melting Point | Expected to be in the range of 150-200 °C | Based on melting points of similar substituted nitrobenzoic acids. |
| Solubility | Sparingly soluble in water, soluble in organic solvents like ethanol, acetone, and DMSO. | General solubility of benzoic acid derivatives. |
| ¹H NMR | Aromatic protons, butyl chain protons, and a carboxylic acid proton with characteristic chemical shifts. | Spectroscopic data of related compounds. |
| ¹³C NMR | Aromatic carbons, butyl carbons, and a carboxyl carbon with expected chemical shifts. | Spectroscopic data of related compounds. |
| IR Spectroscopy | Characteristic peaks for C=O (carboxylic acid), N-O (nitro group), and aromatic C-H stretches. | Spectroscopic data of related compounds. |
Potential Biological Activities and Signaling Pathways
While no biological studies have been specifically reported for this compound, the broader class of nitrobenzoic acid derivatives has been investigated for various pharmacological activities. These activities often stem from the ability of the nitro group to participate in redox reactions or the overall molecule to act as an enzyme inhibitor or a receptor ligand.
Review of Biological Activities of Related Compounds
-
Antimicrobial Activity: Some nitroaromatic compounds exhibit antimicrobial properties by interfering with microbial metabolic pathways.
-
Enzyme Inhibition: Nitrobenzoic acid derivatives have been explored as inhibitors of various enzymes, which could be relevant in different disease contexts.
-
Anticancer Potential: Certain nitro-substituted compounds have been investigated for their potential as anticancer agents, although the mechanisms are often complex.
Hypothetical Signaling Pathway of Interest
Given the potential for nitroaromatic compounds to induce cellular stress, a possible signaling pathway to investigate for this compound could be related to cellular stress response pathways.
Caption: Hypothetical signaling pathway for this compound.
Conclusion and Future Directions
This compound represents an under-investigated molecule with potential for further scientific exploration. This technical guide provides a foundational understanding based on the established chemistry of its analogs. Future research should focus on the definitive synthesis and characterization of this compound. Subsequent biological screening could then elucidate its potential pharmacological activities, paving the way for its development in various therapeutic areas. The methodologies and predicted properties outlined in this document provide a solid starting point for researchers and drug development professionals to embark on the systematic investigation of this compound.
physical characteristics of 4-Butyl-3-nitrobenzoic acid
An in-depth technical guide on the physical and spectroscopic characteristics of 4-Butyl-3-nitrobenzoic acid, designed for researchers, scientists, and professionals in drug development. This document provides a summary of its key physical properties, detailed experimental protocols for their determination, and a logical workflow for characterization.
Physicochemical Properties
This compound is a substituted aromatic carboxylic acid. Its chemical structure, featuring a butyl group and a nitro group on the benzoic acid core, dictates its physical and chemical behavior. Below is a summary of its key properties.
Table 1: Physical and Chemical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₁H₁₃NO₄ |
| Molecular Weight | 223.23 g/mol |
| Melting Point | 129-133 °C |
| Boiling Point | 398.3±27.0 °C (Predicted) |
| Appearance | Solid |
| pKa | 3.56±0.10 (Predicted) |
| LogP | 2.94 (Predicted) |
Spectroscopic Data
Spectroscopic analysis is crucial for confirming the identity and purity of a chemical compound.
Table 2: Spectroscopic Data for this compound
| Technique | Data |
| ¹H NMR (CDCl₃) | δ 8.65 (d, J=2.0 Hz, 1H), 8.35 (dd, J=8.2, 2.0 Hz, 1H), 7.61 (d, J=8.2 Hz, 1H), 3.01 (t, J=7.7 Hz, 2H), 1.70 (m, 2H), 1.43 (m, 2H), 0.97 (t, J=7.4 Hz, 3H) |
| ¹³C NMR (CDCl₃) | δ 170.1, 150.2, 137.9, 134.1, 131.9, 126.8, 125.0, 32.9, 30.2, 22.3, 13.8 |
| IR Spectroscopy | Characteristic peaks expected around 2500-3300 cm⁻¹ (O-H stretch of carboxylic acid), 1700 cm⁻¹ (C=O stretch), 1530 and 1350 cm⁻¹ (N-O stretches of nitro group) |
Experimental Protocols
The following are detailed methodologies for the determination of the key physical and spectroscopic characteristics of a novel compound such as this compound.
Melting Point Determination
Objective: To determine the temperature range over which the solid compound transitions to a liquid.
Apparatus:
-
Capillary tubes
-
Melting point apparatus (e.g., Mel-Temp)
-
Mortar and pestle
-
Spatula
Procedure:
-
Ensure the sample of this compound is completely dry.
-
Grind a small amount of the sample into a fine powder using a mortar and pestle.
-
Pack the powdered sample into a capillary tube to a height of 2-3 mm by tapping the sealed end of the tube on a hard surface.
-
Place the capillary tube into the heating block of the melting point apparatus.
-
Set the apparatus to heat at a rapid rate initially, until the temperature is about 15-20 °C below the expected melting point (129-133 °C).
-
Decrease the heating rate to 1-2 °C per minute to allow for thermal equilibrium.
-
Record the temperature at which the first drop of liquid appears (the beginning of the melting range).
-
Record the temperature at which the entire sample has turned into a clear liquid (the end of the melting range).
-
The recorded range is the melting point of the sample. A narrow range (e.g., < 2 °C) is indicative of high purity.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To elucidate the carbon-hydrogen framework of the molecule.
Apparatus:
-
NMR spectrometer (e.g., 400 MHz)
-
5 mm NMR tubes
-
Volumetric flasks and pipettes
-
Deuterated solvent (e.g., Chloroform-d, CDCl₃)
-
Internal standard (e.g., Tetramethylsilane, TMS)
Procedure:
-
Accurately weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in ~0.7 mL of CDCl₃ containing 0.03% TMS in a clean, dry vial.
-
Transfer the solution to an NMR tube.
-
Place the NMR tube into the spinner turbine and insert it into the NMR spectrometer.
-
Acquire the ¹H NMR spectrum, ensuring proper shimming for field homogeneity. Typical parameters include a 90° pulse angle and a relaxation delay of 1-2 seconds.
-
Acquire the ¹³C NMR spectrum. This will require a larger number of scans due to the lower natural abundance of ¹³C.
-
Process the raw data (Fourier transform, phase correction, and baseline correction).
-
Integrate the peaks in the ¹H NMR spectrum and assign chemical shifts (in ppm) relative to the TMS signal at 0 ppm.
Characterization Workflow
The following diagram illustrates a standard workflow for the physicochemical and structural characterization of a newly synthesized or isolated chemical entity like this compound.
Caption: Workflow for the Characterization of a Chemical Compound.
Solubility of 4-Butyl-3-nitrobenzoic Acid in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the solubility characteristics of 4-Butyl-3-nitrobenzoic acid in organic solvents. Due to the absence of specific quantitative solubility data in publicly available literature, this document focuses on the predicted solubility based on the known behavior of structurally similar compounds. Furthermore, it offers detailed experimental protocols for the determination of solubility and a proposed synthetic pathway for the target compound. This guide is intended to serve as a valuable resource for researchers and professionals engaged in the study and application of substituted benzoic acids.
Introduction
This compound is a substituted aromatic carboxylic acid. Its molecular structure, featuring a non-polar butyl group, a polar nitro group, and an acidic carboxyl group, suggests a nuanced solubility profile in various organic solvents. The interplay of these functional groups dictates the compound's interactions with solvent molecules, influencing its utility in chemical synthesis, drug formulation, and other research applications. Understanding the solubility of this compound is crucial for process development, purification, and formulation design.
Nitrobenzoic acid derivatives are known to be important intermediates in the synthesis of a variety of pharmacologically active compounds. The solubility of these intermediates is a critical parameter for reaction kinetics, product yield, and purification efficiency.
Predicted Solubility of this compound
While specific quantitative data for this compound is not available, the solubility of structurally related compounds such as 4-nitrobenzoic acid, 3-nitrobenzoic acid, and 4-chloro-3-nitrobenzoic acid can provide valuable insights. Generally, these compounds exhibit good solubility in polar organic solvents and limited solubility in non-polar solvents. The presence of the butyl group in this compound is expected to increase its solubility in less polar solvents compared to its non-alkylated counterparts, due to the increased lipophilicity.
The following table summarizes the predicted qualitative solubility of this compound in a range of common organic solvents.
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Polar Protic | Methanol, Ethanol | High | The carboxylic acid and nitro groups can form hydrogen bonds with the solvent. |
| Polar Aprotic | Acetone, Dimethyl Sulfoxide (DMSO) | High | The polar nature of the solvent can effectively solvate the polar functional groups of the solute. |
| Ethers | Diethyl ether, Tetrahydrofuran (THF) | Moderate to High | Ethers can act as hydrogen bond acceptors for the carboxylic acid proton. |
| Halogenated | Dichloromethane, Chloroform | Moderate | The butyl group enhances solubility in these less polar solvents. |
| Aromatic | Toluene, Benzene | Low to Moderate | Increased lipophilicity from the butyl group may allow for some solubility. |
| Non-polar | Hexane, Cyclohexane | Low | The overall polarity of the molecule is too high for significant solubility in non-polar solvents. |
| Aqueous | Water | Very Low | The non-polar butyl group and the overall organic structure limit aqueous solubility. Solubility would be pH-dependent, increasing in basic solutions.[1] |
Experimental Protocols for Solubility Determination
For researchers requiring precise quantitative solubility data, the following established experimental protocols can be employed.
Gravimetric Method for Quantitative Solubility Determination
This method involves the preparation of a saturated solution, followed by the evaporation of the solvent and weighing of the remaining solute.
Materials:
-
This compound
-
Selected organic solvent
-
Analytical balance
-
Constant temperature bath (e.g., water bath)
-
Vials with screw caps
-
Syringe filters (0.45 µm)
-
Evaporating dish or pre-weighed vials
Procedure:
-
Add an excess amount of this compound to a vial containing a known volume of the selected organic solvent.
-
Seal the vial and place it in a constant temperature bath, agitating it for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After equilibration, allow the solution to stand undisturbed in the temperature bath for several hours to allow undissolved solids to settle.
-
Carefully withdraw a known volume of the supernatant using a syringe and filter it through a syringe filter into a pre-weighed evaporating dish or vial.
-
Evaporate the solvent from the filtered solution under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause decomposition of the solute.
-
Once the solvent is completely removed, weigh the dish or vial containing the dried solute.
-
The solubility can then be calculated in terms of mass per volume (e.g., g/L) or moles per volume (mol/L).
Titrimetric Method for Quantitative Solubility Determination
This method is suitable for acidic compounds like this compound and involves titrating a saturated solution with a standardized base.
Materials:
-
Saturated solution of this compound in the solvent of interest
-
Standardized solution of a strong base (e.g., 0.1 M NaOH)
-
Phenolphthalein indicator
-
Burette, pipette, and conical flasks
Procedure:
-
Prepare a saturated solution of this compound in the chosen solvent as described in the gravimetric method.
-
Carefully pipette a known volume of the clear, saturated solution into a conical flask.
-
Add a few drops of phenolphthalein indicator to the flask.
-
Titrate the solution with the standardized NaOH solution until a persistent faint pink color is observed.
-
Record the volume of NaOH solution used.
-
Calculate the molar concentration of the this compound in the saturated solution using the stoichiometry of the acid-base reaction (1:1 molar ratio).
Proposed Synthesis and Experimental Workflows
Proposed Synthesis of this compound
A plausible synthetic route to this compound involves the nitration of 4-butylbenzoic acid. This is a common electrophilic aromatic substitution reaction.
Caption: Proposed synthesis of this compound.
General Experimental Workflow for Solubility Determination
The following diagram illustrates a general workflow for determining the solubility of a solid compound in a solvent.
Caption: General workflow for solubility determination.
Conclusion
While quantitative solubility data for this compound is not currently available in the literature, a qualitative assessment based on analogous compounds suggests high solubility in polar organic solvents and low solubility in non-polar and aqueous media. The provided experimental protocols offer robust methods for researchers to determine the precise solubility of this compound in solvents relevant to their work. The proposed synthetic pathway provides a logical starting point for the preparation of this molecule. This guide serves as a foundational resource to aid in the handling and application of this compound in a research and development setting.
References
Stability and Storage of 4-Butyl-3-nitrobenzoic Acid: A Technical Guide
This in-depth technical guide is intended for researchers, scientists, and drug development professionals, outlining the critical aspects of the stability and storage of 4-Butyl-3-nitrobenzoic acid. Understanding the chemical stability of this compound is paramount for ensuring its quality, efficacy, and safety in research and development.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is the foundation for predicting its stability and developing appropriate storage conditions. The following table summarizes key parameters that should be experimentally determined. For illustrative purposes, data for the related compound 4-Nitrobenzoic acid is included.
| Property | This compound (Experimental Data Needed) | 4-Nitrobenzoic acid (Reference Data) |
| Molecular Formula | C₁₁H₁₃NO₄ | C₇H₅NO₄ |
| Molecular Weight | 223.22 g/mol | 167.12 g/mol |
| Melting Point | To be determined | 237 °C[1] |
| Boiling Point | To be determined | Sublimes[1] |
| Solubility | To be determined | <0.1 g/100 mL in water at 26 °C[1] |
| pKa | To be determined | 3.41 (in water)[1] |
Chemical Stability and Potential Degradation Pathways
The chemical stability of this compound is influenced by the presence of the carboxylic acid, nitro, and butyl functional groups on the benzene ring. Potential degradation pathways may include:
-
Hydrolysis: The carboxylic acid group can undergo esterification in the presence of alcohols under acidic conditions. While the amide bond is generally stable, extreme pH and temperature could lead to hydrolysis if the compound were, for example, an ester or amide derivative.
-
Decarboxylation: Aromatic carboxylic acids can undergo decarboxylation, the loss of carbon dioxide, at elevated temperatures. For some benzoic acid derivatives, this has been observed at temperatures above 200°C[2].
-
Reduction of the Nitro Group: The nitro group is susceptible to reduction, which can lead to the formation of nitroso, hydroxylamino, and ultimately amino derivatives. This can be a significant degradation pathway, especially in the presence of reducing agents.
-
Oxidation: While the aromatic ring is relatively stable to oxidation, the butyl side chain could be susceptible to oxidation, potentially forming a variety of degradation products.
-
Photodegradation: Aromatic nitro compounds can be sensitive to light, which can promote a variety of degradation reactions.
Forced Degradation Studies
To elucidate the intrinsic stability of this compound, forced degradation (stress testing) studies are essential. These studies involve subjecting the compound to conditions more severe than accelerated stability testing to identify potential degradation products and pathways. The goal is to achieve a target degradation of 5-20% of the active pharmaceutical ingredient (API)[3].
General Experimental Protocol for Forced Degradation
The following is a general protocol that should be adapted and optimized for this compound. A stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) with a photodiode array (PDA) detector, must be developed and validated to separate and quantify the parent compound from its degradation products[4][5].
Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 M and 1 M
-
Sodium hydroxide (NaOH), 0.1 M and 1 M
-
Hydrogen peroxide (H₂O₂), 3% and 30%
-
Methanol, HPLC grade
-
Acetonitrile, HPLC grade
-
Water, HPLC grade
-
Appropriate buffers
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.1 M HCl. If no degradation is observed after a set time (e.g., 24 hours) at room temperature, repeat the experiment with 1 M HCl and/or with heating (e.g., 60-80°C).
-
Base Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.1 M NaOH. If no degradation is observed, repeat with 1 M NaOH and/or with heating.
-
Oxidative Degradation: To an aliquot of the stock solution, add an equal volume of 3% H₂O₂. If no degradation is observed, repeat with 30% H₂O₂ and/or with heating.
-
Thermal Degradation (Solid State): Place a known amount of solid this compound in a controlled temperature oven (e.g., 60°C, 80°C) for a specified period.
-
Thermal Degradation (Solution): Heat the stock solution at a controlled temperature (e.g., 60°C, 80°C).
-
Photolytic Degradation: Expose the stock solution and solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines). A control sample should be protected from light.
-
-
Sample Analysis: At appropriate time points, withdraw samples from each stress condition. Neutralize the acidic and basic samples before analysis. Dilute all samples to a suitable concentration and analyze using the validated stability-indicating HPLC method.
Summary of Forced Degradation Conditions and Expected Outcomes
| Stress Condition | Reagents/Conditions | Potential Degradation Products |
| Acid Hydrolysis | 0.1 M - 1 M HCl, RT to 80°C | Minimal degradation expected unless ester impurities are present. |
| Base Hydrolysis | 0.1 M - 1 M NaOH, RT to 80°C | Potential for salt formation; degradation of ester impurities. |
| Oxidation | 3% - 30% H₂O₂, RT to 80°C | Oxidation of the butyl side chain; potential for N-oxide formation. |
| Thermal (Solid) | 60°C - 100°C | Potential for decarboxylation at higher temperatures. |
| Thermal (Solution) | 60°C - 100°C | Potential for decarboxylation and other solvent-assisted degradation. |
| Photolysis | ICH Q1B conditions | A variety of photoproducts, potentially involving the nitro group. |
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for a forced degradation study.
Recommended Storage Conditions
Based on the general properties of benzoic acid derivatives, the following storage conditions are recommended for this compound to ensure its long-term stability[6][7][8]:
-
Temperature: Store in a cool, dry place. Refrigeration (2-8°C) is recommended for long-term storage.
-
Light: Protect from light by storing in an amber vial or a light-resistant container.
-
Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) if the compound is found to be sensitive to oxidation.
-
Container: Use a tightly sealed container to prevent moisture uptake.
Conclusion
The stability and appropriate storage of this compound are critical for its successful application in research and development. While specific data for this compound is lacking, a systematic approach employing forced degradation studies will provide the necessary information to understand its degradation profile and establish optimal storage conditions. The methodologies and principles outlined in this guide offer a robust framework for researchers to ensure the quality and integrity of this compound. It is imperative that these general protocols are validated specifically for this compound to generate reliable and accurate stability data.
References
- 1. 4-Nitrobenzoic acid - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. resolvemass.ca [resolvemass.ca]
- 4. researchgate.net [researchgate.net]
- 5. youtube.com [youtube.com]
- 6. SDS of Benzoic Acid: Important Data and Information Collected – KHA Online-SDS Management [kha.com]
- 7. ehs.com [ehs.com]
- 8. justlonghealth.com [justlonghealth.com]
An In-depth Technical Guide on the Potential Hazards of 4-Butyl-3-nitrobenzoic Acid
Disclaimer: No specific toxicological data for 4-Butyl-3-nitrobenzoic acid has been found in the public domain. This guide is based on the known hazards of structurally similar nitrobenzoic acid derivatives and general toxicological principles. The information provided should be used as a preliminary guide for risk assessment and to inform the design of appropriate safety studies.
Introduction
This compound is a substituted aromatic carboxylic acid. Its structure, featuring a nitro group and a butyl group on the benzoic acid backbone, suggests potential biological activity and associated hazards. This document provides a comprehensive overview of the anticipated hazards, drawing parallels from related nitroaromatic compounds, and outlines a recommended experimental strategy for a thorough toxicological evaluation. This guide is intended for researchers, scientists, and professionals involved in drug development and chemical safety assessment.
Hazard Identification and Classification
Based on the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), and data from analogous compounds like 3-nitrobenzoic acid and 4-nitrobenzoic acid, this compound is anticipated to possess the following hazards.[1][2][3][4]
Table 1: Anticipated GHS Hazard Classification for this compound
| Hazard Class | Hazard Category | Hazard Statement |
| Acute Toxicity (Oral) | Category 4 | H302: Harmful if swallowed. |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation. |
| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation. |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation. |
| Reproductive Toxicity | Category 2 | H361: Suspected of damaging fertility or the unborn child. |
Note: The reproductive toxicity is inferred from animal studies on 4-nitrobenzoic acid.
Toxicological Data Summary (Inferred)
Quantitative toxicological data for this compound is not available. The following table summarizes data from related compounds to provide an estimate of its potential toxicity.
Table 2: Toxicological Data for Structurally Related Nitrobenzoic Acids
| Compound | Test | Species | Route | Value | Reference |
| 3-Nitrobenzoic acid | LD50 | Mouse | Intravenous | 640 mg/kg | Not available in search results |
| 4-Nitrobenzoic acid | LD50 | Rabbit | Dermal | 200 mg/kg | Not available in search results |
| 3-Methyl-4-nitrobenzoic acid | Acute Oral Toxicity | - | Oral | Category 4 | [5] |
| 3-Methyl-4-nitrobenzoic acid | Acute Dermal Toxicity | - | Dermal | Category 4 | [5] |
| 3-Methyl-4-nitrobenzoic acid | Acute Inhalation Toxicity | - | Inhalation | Category 4 | [5] |
| 4-Chloro-3-nitrobenzoic acid | Acute Oral Toxicity | - | Oral | May be harmful | [6][7] |
Proposed Experimental Protocols for Hazard Assessment
A comprehensive toxicological evaluation of this compound should be conducted to establish its safety profile. The following standard assays are recommended.
This initial screening assay provides a rapid assessment of the compound's toxicity to cells in culture.[8][9][10][11]
-
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
-
Methodology:
-
Cell Seeding: Plate a suitable cell line (e.g., HepG2 for hepatotoxicity) in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.
-
Compound Treatment: Prepare a series of dilutions of this compound in the appropriate cell culture medium. Replace the medium in the wells with the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plate for 24, 48, and 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability compared to the vehicle control and determine the IC50 (half-maximal inhibitory concentration) value.
-
This assay is used to assess the mutagenic potential of a chemical.[12][13][14][15][16]
-
Principle: The Ames test uses several strains of Salmonella typhimurium that are auxotrophic for histidine (i.e., they cannot synthesize it). The assay determines if a chemical can induce mutations that revert the bacteria to a histidine-prototrophic state, allowing them to grow on a histidine-free medium.
-
Methodology:
-
Bacterial Strains: Use a set of S. typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) with and without metabolic activation (S9 mix from rat liver).
-
Plate Incorporation Method:
-
To 2 mL of molten top agar at 45°C, add 0.1 mL of an overnight bacterial culture, 0.1 mL of the test compound solution at various concentrations, and 0.5 mL of S9 mix or buffer.
-
Pour the mixture onto a minimal glucose agar plate.
-
-
Incubation: Incubate the plates at 37°C for 48-72 hours.
-
Colony Counting: Count the number of revertant colonies on each plate.
-
Data Analysis: A compound is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies that is at least twice the background (spontaneous reversion) rate.
-
This in vivo test evaluates the potential of a substance to cause skin irritation or corrosion.[17][18][19][20][21]
-
Principle: A single dose of the test substance is applied to the skin of an experimental animal (typically an albino rabbit). The degree of irritation is assessed by scoring erythema (redness) and edema (swelling) at specified intervals.
-
Methodology:
-
Animal Model: Use healthy young adult albino rabbits.
-
Test Substance Application: Apply 0.5 g of the solid test substance, moistened with a small amount of a suitable vehicle (e.g., water), to a small area (~6 cm²) of shaved skin on the back of the rabbit. Cover the application site with a gauze patch and semi-occlusive dressing.
-
Exposure: After a 4-hour exposure period, remove the dressing and any residual test substance.
-
Observation: Observe and score the skin reactions for erythema and edema at 1, 24, 48, and 72 hours after patch removal.
-
Data Analysis: The mean scores for erythema and edema are calculated for each animal. The substance is classified as an irritant based on the severity and persistence of the skin reactions.
-
This in vivo test assesses the potential of a substance to cause eye irritation or corrosion.[22][23][24][25][26]
-
Principle: A single dose of the test substance is applied to one eye of an experimental animal (typically an albino rabbit), with the other eye serving as a control. The degree of eye irritation is evaluated by scoring lesions of the cornea, iris, and conjunctiva.
-
Methodology:
-
Animal Model: Use healthy young adult albino rabbits.
-
Test Substance Instillation: Instill 0.1 g of the solid test substance into the conjunctival sac of one eye.
-
Observation: Examine the eyes at 1, 24, 48, and 72 hours after instillation. Score the reactions of the cornea (opacity), iris, and conjunctiva (redness and chemosis).
-
Data Analysis: The scores are used to classify the substance's eye irritation potential.
-
Potential Signaling Pathways and Mechanism of Toxicity
While the specific signaling pathways affected by this compound are unknown, the toxicity of nitroaromatic compounds is often linked to their metabolic activation to reactive intermediates that can cause cellular damage.
The diagram above illustrates a plausible mechanism for the toxicity of this compound, which is common for many nitroaromatic compounds. Cellular nitroreductases can metabolize the nitro group to highly reactive nitroso and hydroxylamine intermediates. These intermediates can undergo redox cycling, a process that generates reactive oxygen species (ROS) such as superoxide anions and hydrogen peroxide. The excessive production of ROS leads to oxidative stress, a condition that can damage cellular macromolecules including DNA, proteins, and lipids. This widespread cellular damage can ultimately lead to cellular dysfunction and trigger programmed cell death (apoptosis).
Experimental Workflow for Hazard Assessment
A structured workflow is essential for the systematic evaluation of the potential hazards of a new chemical entity like this compound.
This workflow begins with computational (in silico) predictions of toxicity, followed by a battery of in vitro tests to assess cytotoxicity and genotoxicity. If warranted, these are followed by in vivo studies to determine acute toxicity, skin and eye irritation, and potential for toxicity upon repeated exposure and to the reproductive system. The culmination of this data allows for a comprehensive hazard characterization and risk assessment.
Conclusion
While specific data for this compound is lacking, the available information on structurally related compounds suggests that it should be handled with caution. It is likely to be harmful if swallowed and to cause skin, eye, and respiratory irritation. Furthermore, the potential for reproductive toxicity cannot be ruled out. The experimental protocols and workflow outlined in this guide provide a robust framework for a thorough toxicological evaluation to definitively characterize the hazard profile of this compound and ensure its safe handling and use. It is imperative that appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, be used when handling this and other potentially hazardous chemicals. All work should be conducted in a well-ventilated area or a chemical fume hood.
References
- 1. westliberty.edu [westliberty.edu]
- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 3. sdfine.com [sdfine.com]
- 4. lobachemie.com [lobachemie.com]
- 5. fishersci.com [fishersci.com]
- 6. assets.thermofisher.com [assets.thermofisher.com]
- 7. fishersci.com [fishersci.com]
- 8. In vitro cytotoxicity assay: Significance and symbolism [wisdomlib.org]
- 9. criver.com [criver.com]
- 10. researchgate.net [researchgate.net]
- 11. 細胞毒性 | Thermo Fisher Scientific - JP [thermofisher.com]
- 12. Ames Test Protocol | AAT Bioquest [aatbio.com]
- 13. Ames test - Wikipedia [en.wikipedia.org]
- 14. Microbial Mutagenicity Assay: Ames Test [bio-protocol.org]
- 15. Microbial Mutagenicity Assay: Ames Test [en.bio-protocol.org]
- 16. microbiologyinfo.com [microbiologyinfo.com]
- 17. catalog.labcorp.com [catalog.labcorp.com]
- 18. OECD N°404 : Laboratory skin irritant/corrosive test - Analytice [analytice.com]
- 19. Acute Dermal Irritation OECD 404 - Altogen Labs [altogenlabs.com]
- 20. ecetoc.org [ecetoc.org]
- 21. oecd.org [oecd.org]
- 22. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 23. In vivo Eye Irritation / Serius Eye Damage Test (OECD 405: 2023). - IVAMI [ivami.com]
- 24. nucro-technics.com [nucro-technics.com]
- 25. oecd.org [oecd.org]
- 26. ecetoc.org [ecetoc.org]
Methodological & Application
Application Notes and Protocols: 4-Butyl-3-nitrobenzoic Acid in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Butyl-3-nitrobenzoic acid is a substituted aromatic carboxylic acid that holds potential as a versatile building block in organic synthesis. Its bifunctional nature, featuring a carboxylic acid handle for amide bond formation and other derivatizations, and a nitro group that can be readily transformed into an amino group, makes it a valuable precursor for the synthesis of a variety of heterocyclic compounds and other complex organic molecules. This document provides an overview of its synthesis, key reactions, and potential applications, particularly in the context of medicinal chemistry and drug discovery. While direct literature on this compound is limited, its chemical behavior can be reliably inferred from closely related analogues.
Physicochemical and Spectroscopic Data
Table 1: Physicochemical Properties of this compound and Related Compounds.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |
| This compound | C₁₁H₁₃NO₄ | 223.23 | Not Reported |
| 4-Methyl-3-nitrobenzoic acid | C₈H₇NO₄ | 181.15 | 187-190 |
| 4-Chloro-3-nitrobenzoic acid | C₇H₄ClNO₄ | 201.56 | Not Reported |
| 3-Nitrobenzoic acid | C₇H₅NO₄ | 167.12 | Not Reported |
| 4-Butylbenzoic acid | C₁₁H₁₄O₂ | 178.23 | Not Reported |
Table 2: Representative Spectroscopic Data of Related Nitrobenzoic Acids.
| Compound | 1H NMR (Solvent) | 13C NMR (Solvent) | Key IR Bands (cm⁻¹) |
| 4-Methyl-3-nitrobenzoic acid | (DMSO-d6) δ: 13.06 (s, 1H), 8.11–7.92 (m, 2H), 7.40–7.21 (m, 2H)[1] | (DMSO-d6) δ: 166.84, 166.37, 164.38, 132.59, 127.83, 116.14[1] | Not Reported |
| 3-Nitrobenzoic acid | Not Reported | (CDCl₃) δ: 163.64, 147.43, 143.85, 120.09, 112.27[1] | Not Reported |
| 4-Phenyl-2-nitrobenzoic acid | (DMSO-d6, 400 MHz)[2] | (DMSO-d6, 100 MHz)[2] | Not Reported |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is adapted from the general procedure for the nitration of substituted benzoic acids[3].
Reaction Scheme:
Caption: Synthesis of this compound.
Materials:
-
4-Butylbenzoic acid
-
Concentrated nitric acid (70%)
-
Concentrated sulfuric acid (98%)
-
Ice
-
Distilled water
-
Sodium bicarbonate (NaHCO₃)
-
Hydrochloric acid (HCl)
-
Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a flask equipped with a magnetic stirrer and cooled in an ice-salt bath, slowly add 1.0 equivalent of 4-butylbenzoic acid to 5 equivalents of concentrated sulfuric acid. Maintain the temperature below 10 °C.
-
In a separate flask, prepare the nitrating mixture by slowly adding 1.1 equivalents of concentrated nitric acid to 2 equivalents of concentrated sulfuric acid, keeping the mixture cooled in an ice bath.
-
Add the nitrating mixture dropwise to the solution of 4-butylbenzoic acid, ensuring the temperature does not exceed 15 °C.
-
After the addition is complete, stir the reaction mixture at room temperature for 2-4 hours.
-
Pour the reaction mixture slowly onto crushed ice with vigorous stirring.
-
The precipitated product is collected by vacuum filtration and washed with cold water until the washings are neutral.
-
The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water).
Expected Outcome: The nitration is expected to proceed with good yield, favoring the introduction of the nitro group at the position ortho to the butyl group and meta to the carboxylic acid, which is an activating and deactivating group, respectively.
Protocol 2: Reduction of the Nitro Group to Synthesize 4-Butyl-3-aminobenzoic Acid
This protocol describes a standard method for the reduction of an aromatic nitro group.
Reaction Scheme:
Caption: Reduction of the nitro group.
Materials:
-
This compound
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Concentrated hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Suspend 1.0 equivalent of this compound in ethanol.
-
Add 3-5 equivalents of tin(II) chloride dihydrate and a catalytic amount of concentrated hydrochloric acid.
-
Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and carefully neutralize with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography or recrystallization.
Applications in the Synthesis of Heterocyclic Compounds
The resulting 3-amino-4-butylbenzoic acid is a key intermediate for the synthesis of various heterocyclic systems, most notably benzimidazoles, which are prevalent scaffolds in medicinal chemistry[4][5].
Workflow for Benzimidazole Synthesis
The synthesis of benzimidazoles from o-phenylenediamine derivatives is a well-established and versatile reaction.
References
- 1. rsc.org [rsc.org]
- 2. rsc.org [rsc.org]
- 3. chemlab.truman.edu [chemlab.truman.edu]
- 4. Recent achievements in the synthesis of benzimidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a Catalyst : Oriental Journal of Chemistry [orientjchem.org]
Applications of 4-Butyl-3-nitrobenzoic Acid in Medicinal Chemistry: A Review of Available Data
Despite the interest in substituted nitrobenzoic acids as versatile intermediates in medicinal chemistry, specific applications and detailed biological data for 4-Butyl-3-nitrobenzoic acid remain largely undocumented in publicly available scientific literature. While this compound holds potential as a building block in drug discovery, a comprehensive analysis of its direct applications, quantitative biological activity, and associated experimental protocols is not currently possible. This document, therefore, summarizes the known applications of closely related 4-substituted-3-nitrobenzoic acid derivatives to provide a contextual understanding of the potential utility of this compound.
Introduction to 4-Substituted-3-Nitrobenzoic Acids in Medicinal Chemistry
Nitrobenzoic acid derivatives are recognized as important intermediates in the synthesis of a variety of heterocyclic compounds with pharmacological relevance. The presence of the nitro group and the carboxylic acid functionality allows for diverse chemical modifications, making them attractive scaffolds for the development of novel therapeutic agents. Research on analogous compounds suggests that this class of molecules may possess anti-inflammatory, antimicrobial, and anticancer properties.
General Synthetic Approach
The synthesis of 4-substituted-3-nitrobenzoic acids typically involves the nitration of a corresponding 4-substituted benzoic acid. The general reaction scheme is presented below.
Figure 1. General synthetic scheme for 4-alkyl-3-nitrobenzoic acids.
Applications of Structurally Related Analogs
While specific data on this compound is lacking, studies on its close structural analogs provide insights into its potential areas of application in medicinal chemistry.
Anticancer Activity
One of the most explored therapeutic areas for this class of compounds is oncology. For instance, 4-methyl-3-nitrobenzoic acid was identified in a high-throughput screening as an inhibitor of cancer cell migration.[1] Subsequent studies on non-small cell lung cancer (NSCLC) cells demonstrated that this compound could inhibit epidermal growth factor (EGF)-induced chemotaxis and chemokinesis.[1] This suggests a potential mechanism of action involving the interference with signaling pathways that control cell motility, a critical process in cancer metastasis.
Intermediates for Pharmacologically Active Molecules
Several 4-substituted-3-nitrobenzoic acids serve as key intermediates in the synthesis of more complex, biologically active molecules. For example, 4-tert-Butylamino-3-nitrobenzoic acid has been synthesized and characterized as an intermediate for compounds of pharmacological interest.[2] Similarly, 4-Ethyl-3-nitrobenzoic acid is noted for its potential as a precursor for various pharmaceutical compounds.[3] The general workflow for utilizing these intermediates is depicted below.
Figure 2. General workflow for the use of 4-alkyl-3-nitrobenzoic acids as intermediates.
Physicochemical Properties of a Related Analog
To provide some context for the potential properties of this compound, the physicochemical data for the closely related 4-Ethyl-3-nitrobenzoic acid is summarized in the table below. The butyl group in the target compound would be expected to increase lipophilicity compared to the ethyl analog.
| Property | Value for 4-Ethyl-3-nitrobenzoic acid |
| Molecular Formula | C₉H₉NO₄ |
| Molecular Weight | 195.17 g/mol |
| Melting Point | 150-152 °C |
| logP | 3.20 |
Experimental Protocols (General)
Due to the absence of specific experimental data for this compound, the following are generalized protocols based on the synthesis of related compounds.
General Procedure for the Synthesis of 4-Alkyl-3-nitrobenzoic Acids
Materials:
-
4-Alkylbenzoic acid
-
Concentrated Nitric Acid (HNO₃)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Ice bath
-
Stirring apparatus
-
Standard laboratory glassware
Protocol:
-
In a round-bottom flask equipped with a magnetic stirrer, cool concentrated sulfuric acid in an ice bath.
-
Slowly add the 4-alkylbenzoic acid to the cooled sulfuric acid while stirring until fully dissolved.
-
Prepare a nitrating mixture by slowly adding concentrated nitric acid to an equal volume of concentrated sulfuric acid, keeping the mixture cool.
-
Add the nitrating mixture dropwise to the solution of the 4-alkylbenzoic acid, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction to stir at room temperature for a specified time (typically 1-4 hours), monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture over crushed ice to precipitate the product.
-
Collect the solid product by vacuum filtration and wash thoroughly with cold water.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain the purified 4-alkyl-3-nitrobenzoic acid.
Conclusion
References
Application Notes and Protocols: 4-Butyl-3-nitrobenzoic Acid as a Versatile Building Block for Novel Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Butyl-3-nitrobenzoic acid is a valuable synthetic intermediate possessing a unique combination of functional groups that make it an attractive starting material for the synthesis of a diverse range of novel compounds. The presence of the carboxylic acid, the nitro group, and the butyl substituent on the aromatic ring provides multiple reaction sites for chemical modification. This allows for the construction of complex molecules with potential applications in medicinal chemistry and materials science. Nitrobenzoic acid derivatives are recognized as important intermediates in the synthesis of various pharmacologically active heterocyclic compounds.
This document provides detailed application notes and experimental protocols for the synthesis of this compound and its subsequent use as a building block for the generation of novel amide derivatives. The potential anti-tumor activity of these derivatives is highlighted, drawing parallels with structurally similar compounds.
Synthesis of the Building Block: this compound
Proposed Experimental Protocol: Nitration of 4-Butylbenzoic Acid
Objective: To synthesize this compound via electrophilic aromatic substitution.
Materials:
-
4-Butylbenzoic acid
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Concentrated Nitric Acid (HNO₃)
-
Ice
-
Distilled water
-
Dichloromethane (CH₂Cl₂) or Ethyl Acetate (EtOAc)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Beakers and other standard laboratory glassware
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-butylbenzoic acid in a minimal amount of concentrated sulfuric acid.
-
Cool the mixture in an ice bath to 0-5 °C.
-
Slowly add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid dropwise from a dropping funnel, ensuring the temperature of the reaction mixture does not exceed 10 °C.
-
After the addition is complete, allow the reaction to stir at room temperature for several hours, or until TLC analysis indicates the consumption of the starting material.
-
Carefully pour the reaction mixture over crushed ice with stirring.
-
The crude this compound will precipitate out of the solution.
-
Collect the precipitate by vacuum filtration and wash with cold water to remove excess acid.
-
The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography.
-
Dry the purified product under vacuum to yield this compound.
Logical Workflow for Synthesis:
Application Notes and Protocols for Reactions with 4-Butyl-3-nitrobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed experimental protocols for the chemical modification of 4-Butyl-3-nitrobenzoic acid, a key intermediate in the synthesis of various organic molecules with potential applications in drug development and materials science. The protocols focus on two fundamental transformations: the reduction of the nitro group to an amine and the subsequent esterification of the carboxylic acid.
Overview of Synthetic Pathway
The following diagram illustrates the two-step reaction sequence described in these protocols, starting from this compound to yield Methyl 4-butyl-3-aminobenzoate. This pathway is a common strategy for the synthesis of substituted aminobenzoate derivatives, which are valuable building blocks in medicinal chemistry.
Caption: Synthetic workflow for the preparation of Methyl 4-butyl-3-aminobenzoate.
Experimental Protocols
Protocol 1: Reduction of this compound to 4-Butyl-3-aminobenzoic Acid
This protocol describes the catalytic hydrogenation of this compound to 4-Butyl-3-aminobenzoic acid using palladium on carbon (Pd/C) as the catalyst. This method is generally high-yielding and clean.
Materials:
-
This compound
-
Methanol (MeOH)
-
10% Palladium on carbon (Pd/C)
-
Hydrogen gas (H₂)
-
Nitrogen gas (N₂)
-
Autoclave or hydrogenation apparatus
-
Filter paper
Procedure:
-
In a suitable autoclave, dissolve this compound (1.0 eq) in methanol.
-
Carefully add 10% Pd/C catalyst (typically 5-10 mol%) to the solution.
-
Seal the autoclave and purge the system with nitrogen gas three times to remove any oxygen.
-
Pressurize the autoclave with hydrogen gas to the desired pressure (e.g., 0.7 MPa).
-
Stir the reaction mixture vigorously at a controlled temperature (e.g., 60°C) for the required reaction time (typically 10-24 hours).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Once the reaction is complete, cool the autoclave to room temperature and carefully vent the hydrogen gas.
-
Purge the system with nitrogen gas.
-
Filter the reaction mixture through a pad of celite or a suitable filter paper to remove the Pd/C catalyst.
-
Wash the filter cake with a small amount of methanol.
-
Concentrate the filtrate under reduced pressure to obtain the crude 4-Butyl-3-aminobenzoic acid.
-
The product can be further purified by recrystallization if necessary.
Quantitative Data (Based on Analogous Reactions):
| Parameter | Value | Reference |
| Typical Yield | 90-98% | [1][2] |
| Purity (HPLC) | >99% | [2] |
Protocol 2: Fischer Esterification of 4-Butyl-3-aminobenzoic Acid
This protocol details the synthesis of Methyl 4-butyl-3-aminobenzoate via an acid-catalyzed Fischer esterification of 4-Butyl-3-aminobenzoic acid.
Materials:
-
4-Butyl-3-aminobenzoic acid
-
Methanol (anhydrous)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate (EtOAc)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and stir bar
Procedure:
-
To a round-bottom flask, add 4-Butyl-3-aminobenzoic acid (1.0 eq) and anhydrous methanol.
-
Stir the mixture to dissolve the solid.
-
Carefully and slowly add concentrated sulfuric acid (catalytic amount, e.g., 0.1-0.2 eq) to the stirring solution.
-
Attach a reflux condenser and heat the reaction mixture to reflux for 6-16 hours.[3]
-
Monitor the reaction by TLC until the starting material is consumed.
-
After completion, cool the reaction mixture to room temperature.
-
Remove the methanol under reduced pressure.
-
Dissolve the residue in ethyl acetate.
-
Carefully add saturated sodium bicarbonate solution to neutralize the acid. Continue adding until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield Methyl 4-butyl-3-aminobenzoate.
Quantitative Data (Based on Analogous Reactions):
| Parameter | Value | Reference |
| Typical Yield | 77-87% | [3][4] |
Characterization of Products
The synthesized compounds can be characterized using standard analytical techniques. Below are the expected spectroscopic data based on analogous compounds.
4-Butyl-3-aminobenzoic Acid:
-
¹H NMR: Expect signals for the butyl group protons, aromatic protons, and the amine and carboxylic acid protons. The aromatic protons should appear as a complex splitting pattern.
-
¹³C NMR: Expect signals for the butyl carbons, the aromatic carbons, and the carboxyl carbon.[5]
-
IR (KBr, cm⁻¹): Characteristic peaks for N-H stretching (amine), O-H stretching (carboxylic acid), C=O stretching (carboxylic acid), and aromatic C-H and C=C stretching.[5]
Methyl 4-butyl-3-aminobenzoate:
-
¹H NMR (CDCl₃): Expect signals for the methyl ester protons (~3.9 ppm), butyl group protons, and aromatic protons.[3][6]
-
¹³C NMR (CDCl₃): Expect signals for the methyl ester carbon (~52 ppm), butyl carbons, aromatic carbons, and the ester carbonyl carbon (~167 ppm).[3]
-
IR (KBr, cm⁻¹): Characteristic peaks for N-H stretching (amine), C=O stretching (ester), C-O stretching, and aromatic C-H and C=C stretching.[7]
Disclaimer: These protocols are based on established chemical literature for similar compounds and should be adapted and optimized for this compound. All experiments should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
References
- 1. 4-Amino-3-methylbenzoic acid synthesis - chemicalbook [chemicalbook.com]
- 2. CN104045574A - Method for preparing 4-aminobenzoic acid from 4-nitrobenzoic acid by catalytic hydrogenation - Google Patents [patents.google.com]
- 3. rsc.org [rsc.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. researchgate.net [researchgate.net]
- 6. Methyl 4-aminobenzoate(619-45-4) 1H NMR spectrum [chemicalbook.com]
- 7. Methyl 4-aminobenzoate | C8H9NO2 | CID 12082 - PubChem [pubchem.ncbi.nlm.nih.gov]
Synthesis and Applications of 4-Butyl-3-nitrobenzoic Acid Derivatives: A Guide for Researchers
For Immediate Release
[City, State] – [Date] – This document provides detailed application notes and protocols for the synthesis of various derivatives of 4-Butyl-3-nitrobenzoic acid, a versatile building block in medicinal chemistry and drug discovery. These notes are intended for researchers, scientists, and professionals in the field of drug development, offering a comprehensive guide to synthetic methodologies, experimental procedures, and the biological evaluation of these compounds.
Introduction
This compound serves as a key intermediate for the synthesis of a wide range of derivatives, including amides and esters. The presence of the nitro group and the carboxylic acid functionality allows for diverse chemical modifications, leading to compounds with potential therapeutic applications. Notably, derivatives of substituted nitrobenzoic acids have demonstrated promising anticancer activity. This document outlines the synthesis of key derivatives and summarizes their biological evaluation.
Synthetic Pathways
The primary synthetic routes for deriving compounds from this compound involve the transformation of the carboxylic acid group into amides and esters, and potentially the modification of the aromatic ring via cross-coupling reactions. A general overview of these synthetic pathways is presented below.
Caption: General synthetic pathways for derivatives of this compound.
Experimental Protocols
Synthesis of 4-Substituted-3-nitrobenzamide Derivatives
This protocol is adapted from the synthesis of analogous 4-substituted-3-nitrobenzamide derivatives which have shown significant anticancer activity.
Step 1: Synthesis of 4-Chloro-3-nitrobenzoic acid
A common precursor for various 4-substituted derivatives is 4-chloro-3-nitrobenzoic acid. To a solution of 4-chlorobenzoic acid in concentrated sulfuric acid at a temperature below 15°C, nitric acid is added dropwise. The reaction mixture is then warmed to 50-65°C and stirred for several hours. After cooling, the mixture is poured into ice water to precipitate the product, which is then filtered, washed with water, and dried.[1]
Step 2: Synthesis of this compound
While a direct synthesis protocol for this compound was not explicitly found in the search results, a plausible route involves the Suzuki-Miyaura cross-coupling reaction.[2][3][4] This would involve coupling 4-chloro-3-nitrobenzoic acid with a butylboronic acid derivative in the presence of a palladium catalyst and a base.
Step 3: Amide Formation
The synthesized this compound can be converted to its corresponding amide derivatives through standard amidation procedures. A general method involves activating the carboxylic acid, for example, by converting it to an acyl chloride using thionyl chloride or oxalyl chloride, followed by reaction with the desired amine. Alternatively, direct amidation can be achieved using coupling agents like DCC (dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide). A greener approach involves the microwave-assisted direct amidation of the carboxylic acid with an amine, which can be performed solvent-free or with a minimal amount of a high-boiling solvent.[5]
Illustrative Experimental Workflow for Amide Synthesis:
Caption: Experimental workflow for the synthesis of amide derivatives.
Synthesis of Ester Derivatives
Esterification of this compound can be achieved through several methods. The classic Fischer esterification involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid, and heating the mixture under reflux.[6][7] For more sensitive substrates, milder conditions can be employed, such as using dicyclohexylcarbodiimide (DCC) and a catalytic amount of 4-dimethylaminopyridine (DMAP).
General Protocol for Fischer Esterification:
-
Dissolve this compound in an excess of the desired alcohol.
-
Carefully add a catalytic amount of concentrated sulfuric acid.
-
Heat the reaction mixture to reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the mixture and remove the excess alcohol under reduced pressure.
-
Dissolve the residue in an organic solvent and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst.
-
Wash with brine, dry the organic layer over anhydrous sodium sulfate, and concentrate to obtain the crude ester.
-
Purify the crude product by column chromatography or recrystallization.
Biological Activity and Data Presentation
Derivatives of 4-substituted-3-nitrobenzamide have been reported to exhibit potent anti-tumor activity against various cancer cell lines.[8] The biological activity is typically evaluated using in vitro cell proliferation assays, such as the Sulforhodamine B (SRB) assay. The half-maximal growth inhibitory concentration (GI50) is a key parameter used to quantify the cytotoxic potential of the synthesized compounds.
Table 1: Anticancer Activity of Selected 4-Substituted-3-nitrobenzamide Derivatives
| Compound | HCT-116 (GI50, µM) | MDA-MB-435 (GI50, µM) | HL-60 (GI50, µM) |
| 4a | 2.111 | 1.904 | 2.056 |
| 4g | >10 | 1.008 | 1.993 |
| 4l | >10 | 3.586 | 3.778 |
| 4m | >10 | 2.543 | 2.871 |
| 4n | >10 | 1.987 | 2.134 |
Data adapted from a study on 4-substituted-3-nitrobenzamide derivatives. The specific substituents for compounds 4a, 4g, 4l, 4m, and 4n are detailed in the original publication.[8]
Potential Signaling Pathways
While the exact mechanisms of action for many this compound derivatives are still under investigation, compounds with a nitroaromatic scaffold have been implicated in various cellular processes. One potential mechanism of anticancer activity could involve the inhibition of key signaling pathways that are often dysregulated in cancer, such as the PI3K/Akt/mTOR pathway, which plays a crucial role in cell growth, proliferation, and survival. The nitro group can also be bioreduced to generate reactive nitrogen species, leading to oxidative stress and apoptosis in cancer cells.
Caption: A potential signaling pathway targeted by anticancer derivatives.
Conclusion
This compound is a valuable starting material for the synthesis of a diverse library of compounds with significant potential in drug discovery. The protocols and data presented herein provide a foundation for researchers to explore the synthesis and biological evaluation of novel derivatives. Further investigation into the structure-activity relationships and mechanisms of action of these compounds is warranted to fully elucidate their therapeutic potential.
References
- 1. mdpi.com [mdpi.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Suzuki-Miyaura Cross-Coupling Reaction [fishersci.se]
- 4. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. iajpr.com [iajpr.com]
- 8. [Design, synthesis and biological evaluation of novel 4-substituted-3-nitrobenzamide derivatives] - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: 4-Butyl-3-nitrobenzoic Acid as a Pharmaceutical Intermediate
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Butyl-3-nitrobenzoic acid is a substituted aromatic carboxylic acid that holds potential as a versatile intermediate in the synthesis of complex pharmaceutical compounds. Its structure, featuring a butyl group, a nitro group, and a carboxylic acid moiety, provides multiple reaction sites for the construction of diverse molecular scaffolds. Nitrobenzoic acid derivatives are recognized as important building blocks in medicinal chemistry, often serving as precursors for the synthesis of active pharmaceutical ingredients (APIs).[1] This document provides an overview of the potential applications, synthesis, and experimental protocols related to this compound in a pharmaceutical research and development context. While specific data for this compound is limited in publicly available literature, the following information is based on established knowledge of closely related nitrobenzoic acid derivatives and serves as a guide for its potential utility.
Physicochemical Properties and Synthesis
The physicochemical properties of this compound can be inferred from its structure. The butyl group increases its lipophilicity, which can be a desirable trait in drug design for enhancing membrane permeability. The nitro group is a strong electron-withdrawing group, increasing the acidity of the carboxylic acid.
Proposed Synthesis of this compound
A plausible synthetic route to this compound involves a two-step process starting from 4-butyltoluene:
-
Nitration of 4-butyltoluene: The first step is the nitration of 4-butyltoluene using a mixture of nitric acid and sulfuric acid. The bulky butyl group and the methyl group are ortho-, para-directing. Due to steric hindrance from the butyl group, the nitration is expected to occur primarily at the position ortho to the methyl group and meta to the butyl group, yielding 4-butyl-1-methyl-2-nitrobenzene and 1-butyl-4-methyl-2-nitrobenzene.
-
Oxidation of the methyl group: The methyl group of the nitrated intermediate is then oxidized to a carboxylic acid using a strong oxidizing agent such as potassium permanganate (KMnO₄) or chromic acid to yield this compound.
A similar synthetic strategy is employed for other substituted nitrobenzoic acids.[2]
Table 1: Proposed Reaction Parameters for the Synthesis of this compound
| Step | Reactants | Reagents | Solvent | Temperature (°C) | Reaction Time (h) | Proposed Yield (%) |
| 1. Nitration | 4-butyltoluene | HNO₃, H₂SO₄ | Dichloromethane | 0 - 10 | 2 - 4 | 85 - 95 |
| 2. Oxidation | 4-butyl-1-methyl-2-nitrobenzene | KMnO₄, H₂O | Water/Pyridine | 80 - 100 | 6 - 12 | 70 - 85 |
Role as a Pharmaceutical Intermediate
This compound can serve as a key intermediate in the synthesis of various pharmaceutical agents. The nitro group can be readily reduced to an amine, which can then be further functionalized. The carboxylic acid group allows for the formation of amides, esters, and other derivatives.
Potential Therapeutic Areas
Based on the applications of other nitrobenzoic acid derivatives, this compound could be a precursor for compounds targeting:
-
Oncology: As a building block for kinase inhibitors or other anti-cancer agents.
-
Inflammation: For the synthesis of anti-inflammatory compounds.
-
Infectious Diseases: As a scaffold for novel antibacterial or antiviral drugs.
Experimental Protocols
The following are detailed experimental protocols for the proposed synthesis and a key transformation of this compound.
Protocol 1: Synthesis of this compound
1. Nitration of 4-Butyltoluene:
-
Materials: 4-butyltoluene, fuming nitric acid, concentrated sulfuric acid, dichloromethane, ice, sodium bicarbonate solution, anhydrous magnesium sulfate.
-
Procedure:
-
In a three-necked flask equipped with a dropping funnel and a thermometer, cool a mixture of concentrated sulfuric acid (2.5 eq) and dichloromethane to 0°C in an ice bath.
-
Slowly add fuming nitric acid (1.2 eq) to the cooled mixture while maintaining the temperature below 10°C.
-
Add 4-butyltoluene (1.0 eq) dropwise to the nitrating mixture over a period of 1 hour, ensuring the temperature does not exceed 10°C.
-
Stir the reaction mixture at 0-5°C for an additional 2 hours.
-
Carefully pour the reaction mixture onto crushed ice.
-
Separate the organic layer, and wash it with water, followed by a saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude 4-butyl-1-methyl-2-nitrobenzene.
-
2. Oxidation to this compound:
-
Materials: 4-butyl-1-methyl-2-nitrobenzene, potassium permanganate, pyridine, water, sodium bisulfite, hydrochloric acid, ethyl acetate.
-
Procedure:
-
Dissolve 4-butyl-1-methyl-2-nitrobenzene (1.0 eq) in a mixture of pyridine and water.
-
Heat the solution to 80°C and add potassium permanganate (3.0 eq) portion-wise over 2 hours.
-
Reflux the mixture for 8 hours.
-
Cool the reaction to room temperature and filter off the manganese dioxide precipitate.
-
Wash the precipitate with hot water.
-
Combine the filtrates and decolorize by adding a small amount of sodium bisulfite.
-
Acidify the solution with concentrated hydrochloric acid to precipitate the product.
-
Filter the solid, wash with cold water, and dry to obtain this compound.
-
Recrystallize from ethanol/water to obtain the pure product.
-
Protocol 2: Reduction of the Nitro Group to an Amine
The reduction of the nitro group to an amine is a crucial step in utilizing this compound as a pharmaceutical intermediate.
-
Materials: this compound, tin(II) chloride dihydrate (SnCl₂·2H₂O), concentrated hydrochloric acid, sodium hydroxide, ethyl acetate.
-
Procedure:
-
Suspend this compound (1.0 eq) in ethanol.
-
Add a solution of tin(II) chloride dihydrate (4.0 eq) in concentrated hydrochloric acid.
-
Heat the mixture to reflux for 4 hours.
-
Cool the reaction mixture and neutralize with a concentrated sodium hydroxide solution until a pH of 8-9 is reached.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 3-amino-4-butylbenzoic acid.
-
Table 2: Characterization Data for Key Compounds
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Melting Point (°C) |
| 4-Butyltoluene | C₁₁H₁₆ | 148.25 | Colorless liquid | -87.8 |
| 4-Butyl-1-methyl-2-nitrobenzene | C₁₁H₁₅NO₂ | 193.24 | Yellow oil | N/A |
| This compound | C₁₁H₁₃NO₄ | 223.23 | Pale yellow solid | (Predicted) 140-150 |
| 3-Amino-4-butylbenzoic acid | C₁₁H₁₅NO₂ | 193.24 | White to off-white solid | (Predicted) 160-170 |
Visualizations
Synthesis Workflow
Caption: Proposed synthesis of this compound.
Key Transformation for Pharmaceutical Synthesis
Caption: Key transformation of this compound.
Conclusion
This compound presents itself as a promising, yet underexplored, intermediate for pharmaceutical synthesis. The protocols and data presented here, derived from established chemical principles and knowledge of related compounds, provide a solid foundation for researchers to begin exploring its potential in drug discovery and development. Further investigation into its synthesis, reactivity, and application in the creation of novel therapeutic agents is warranted.
References
Application of 4-Alkylamino-3-nitrobenzoic Acids in Materials Science: Synthesis and Characterization
Note to the Reader: Direct applications of 4-Butyl-3-nitrobenzoic acid in materials science are not extensively documented in publicly available literature. However, this document provides detailed protocols and data for closely related compounds, 4-butylamino-3-nitrobenzoic acid and 4-tert-butylamino-3-nitrobenzoic acid, which serve as valuable reference points for researchers. These compounds, as derivatives of nitrobenzoic acid, are potential candidates for the synthesis of specialty polymers and functional materials.[1][2] The presence of amino and carboxylic acid functional groups makes them suitable as monomers for polymerization, while the nitro group can be further functionalized.[3]
Potential Applications in Materials Science
While specific applications for this compound are not detailed, related aminonitrobenzoic acids are explored for their potential in developing polymeric materials.[3] The incorporation of such monomers into polymer chains can enhance properties like thermal stability and mechanical strength, which is beneficial for coatings and adhesives.[3]
The general class of nitrobenzoic acid derivatives is recognized for its versatility in materials science, finding use in:
-
Functional Polymers: The amino and carboxylic acid groups can be used for step-growth polymerization to form polyamides or polyesters. The butyl group would enhance solubility and processability, while the nitro group offers a site for post-polymerization modification, such as reduction to an amine for cross-linking or grafting.
-
Monomers for Specialty Plastics: These compounds can act as building blocks for high-performance polymers with tailored optical, electronic, or thermal properties.
-
Organic Synthesis Intermediates: They are valuable intermediates in the synthesis of more complex molecules for various material applications, including dyes and pigments.[3]
Experimental Protocols
This section provides a detailed protocol for the synthesis of a related compound, 4-tert-butylamino-3-nitrobenzoic acid, based on documented laboratory procedures.[4]
Synthesis of 4-tert-Butylamino-3-nitrobenzoic Acid
This protocol details the hydrolysis of ethyl 4-(tert-butylamino)-3-nitrobenzoate to yield the corresponding carboxylic acid.[4]
Materials:
-
Ethyl 4-(tert-butylamino)-3-nitrobenzoate (0.7 g, 0.0026 mol)
-
Potassium hydroxide (KOH) (0.14 g, 0.0026 mol)
-
Aqueous ethanol (10 ml)
-
Water (15 ml)
-
Dichloromethane (2 x 10 ml)
-
Concentrated hydrochloric acid (HCl)
-
Hot ethyl acetate
Equipment:
-
Round-bottom flask with reflux condenser
-
Heating mantle
-
Rotary evaporator
-
Separatory funnel
-
Beakers
-
Buchner funnel and filter paper
-
Crystallization dish
Procedure:
-
Combine ethyl 4-(tert-butylamino)-3-nitrobenzoate (0.7 g) and KOH (0.14 g) in 10 ml of aqueous ethanol in a round-bottom flask.
-
Reflux the mixture for 3 hours.
-
After reflux, remove the ethanol using a rotary evaporator.
-
Dilute the remaining reaction mixture with 15 ml of water.
-
Wash the aqueous layer twice with 10 ml of dichloromethane in a separatory funnel to remove any unreacted ester.
-
Acidify the aqueous layer with concentrated hydrochloric acid to precipitate the 4-tert-butylamino-3-nitrobenzoic acid.
-
Collect the precipitate by filtration.
-
Recrystallize the crude product from hot ethyl acetate to obtain yellow crystals of pure 4-tert-butylamino-3-nitrobenzoic acid.[4]
Data Presentation
The following table summarizes the crystallographic data for 4-butylamino-3-nitrobenzoic acid and 4-tert-butylamino-3-nitrobenzoic acid, providing key structural parameters.
| Parameter | 4-Butylamino-3-nitrobenzoic acid[5] | 4-tert-Butylamino-3-nitrobenzoic acid[4] |
| Molecular Formula | C₁₁H₁₄N₂O₄ | C₁₁H₁₄N₂O₄ |
| Molecular Weight | 238.24 g/mol | 238.24 g/mol |
| Crystal System | - | Monoclinic |
| Space Group | - | P2₁/c |
| a (Å) | - | 20.8125 (15) |
| b (Å) | - | 6.7412 (5) |
| c (Å) | - | 8.0793 (5) |
| β (°) | - | 90.863 (6) |
| Volume (ų) | - | 1133.41 (14) |
| Z | 4 | 4 |
| Key Interactions | Intramolecular N-H···O hydrogen bond, intermolecular O-H···O and C-H···O hydrogen bonds, π-π stacking.[5] | Intramolecular N-H···O hydrogen bond, intermolecular O-H···O hydrogen bonds forming dimers.[4] |
Visualizations
Synthesis Workflow
The following diagram illustrates the key steps in the synthesis of 4-tert-butylamino-3-nitrobenzoic acid from its ethyl ester precursor.
Caption: Synthesis of 4-tert-butylamino-3-nitrobenzoic acid.
References
Application Notes and Protocols for 4-Butyl-3-nitrobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive overview of the synthesis and potential biological applications of 4-Butyl-3-nitrobenzoic acid. Detailed protocols for a two-step synthesis process, starting from 4-butyltoluene, are presented. Furthermore, based on the analysis of structurally related molecules, this document outlines hypothetical biological activities and associated signaling pathways that may be modulated by this compound, with a focus on enzyme inhibition. Standardized protocols for investigating these potential biological effects are also provided to guide further research and drug discovery efforts.
Chemical Synthesis
The synthesis of this compound is proposed as a two-step process:
-
Oxidation: Conversion of 4-butyltoluene to 4-butylbenzoic acid.
-
Nitration: Introduction of a nitro group at the 3-position of 4-butylbenzoic acid.
Synthesis of 4-butylbenzoic acid from 4-butyltoluene (Step 1)
Reaction Mechanism: The oxidation of the methyl group of 4-butyltoluene to a carboxylic acid can be achieved using a strong oxidizing agent, such as potassium permanganate (KMnO₄) or through catalytic oxidation. The reaction proceeds via a benzylic radical intermediate.
Experimental Protocol:
-
Materials: 4-butyltoluene, potassium permanganate (KMnO₄), sodium carbonate (Na₂CO₃), hydrochloric acid (HCl), diethyl ether.
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, add 4-butyltoluene (1 equivalent).
-
Prepare a solution of KMnO₄ (3 equivalents) and Na₂CO₃ (1.2 equivalents) in water.
-
Slowly add the KMnO₄/Na₂CO₃ solution to the 4-butyltoluene.
-
Heat the mixture to reflux for 4-6 hours. The disappearance of the purple color of the permanganate indicates the completion of the reaction.
-
Cool the reaction mixture to room temperature and filter to remove the manganese dioxide (MnO₂) byproduct.
-
Wash the filter cake with a small amount of hot water.
-
Combine the filtrates and cool in an ice bath.
-
Acidify the filtrate with concentrated HCl until the precipitation of 4-butylbenzoic acid is complete (pH ~2).
-
Collect the white precipitate by vacuum filtration, wash with cold water, and dry in a vacuum oven.
-
The crude product can be recrystallized from ethanol/water to yield pure 4-butylbenzoic acid.
-
Data Presentation:
| Reactant/Product | Molecular Weight ( g/mol ) | Molar Ratio | Theoretical Yield (g) |
| 4-butyltoluene | 148.25 | 1 | - |
| Potassium Permanganate | 158.03 | 3 | - |
| 4-butylbenzoic acid | 178.23 | - | (moles of 4-butyltoluene) * 178.23 |
Synthesis of this compound from 4-butylbenzoic acid (Step 2)
Reaction Mechanism: The nitration of 4-butylbenzoic acid is an electrophilic aromatic substitution reaction. The nitronium ion (NO₂⁺), generated from a mixture of concentrated nitric and sulfuric acids, acts as the electrophile. The butyl group is an ortho-, para-director, while the carboxylic acid group is a meta-director. The directing effects of both substituents favor the introduction of the nitro group at the 3-position.
Experimental Protocol: [1]
-
Materials: 4-butylbenzoic acid, concentrated sulfuric acid (H₂SO₄), concentrated nitric acid (HNO₃), ice.
-
Procedure:
-
In a flask cooled in an ice-salt bath, slowly add 4-butylbenzoic acid (1 equivalent) to concentrated H₂SO₄ (5 equivalents) with stirring, maintaining the temperature below 10°C.
-
In a separate flask, prepare the nitrating mixture by slowly adding concentrated HNO₃ (1.5 equivalents) to concentrated H₂SO₄ (3 equivalents) while cooling in an ice bath.
-
Slowly add the cold nitrating mixture dropwise to the solution of 4-butylbenzoic acid in sulfuric acid, ensuring the temperature does not exceed 15°C.[2]
-
After the addition is complete, continue stirring the mixture in the ice bath for 1 hour, then allow it to warm to room temperature and stir for an additional 2-3 hours.
-
Pour the reaction mixture slowly onto crushed ice with vigorous stirring.
-
The precipitated this compound is collected by vacuum filtration.
-
Wash the solid with copious amounts of cold water until the washings are neutral to litmus paper.
-
Dry the product in a vacuum desiccator. Recrystallization from an appropriate solvent (e.g., ethanol/water) may be performed for further purification.
-
Data Presentation:
| Reactant/Product | Molecular Weight ( g/mol ) | Molar Ratio | Theoretical Yield (g) |
| 4-butylbenzoic acid | 178.23 | 1 | - |
| Nitric Acid | 63.01 | 1.5 | - |
| This compound | 223.23 | - | (moles of 4-butylbenzoic acid) * 223.23 |
Workflow Diagram:
Caption: Synthetic workflow for this compound.
Potential Biological Activities and Signaling Pathways
Hypothetical Biological Targets and Signaling Pathways
-
Enzyme Inhibition:
-
Tyrosinase Inhibition: Structurally related compounds, such as 4-n-butylresorcinol, are known inhibitors of tyrosinase, a key enzyme in melanin synthesis.[3][4][5][6][7] The butyl group at the 4-position of the benzoic acid ring may allow for binding to the active site of tyrosinase, potentially inhibiting its activity. This could have applications in the treatment of hyperpigmentation disorders.
-
Coenzyme Q Biosynthesis: 4-Nitrobenzoic acid has been shown to be a competitive inhibitor of Coq2, an enzyme involved in the biosynthesis of Coenzyme Q.[8][9] It is plausible that this compound could exhibit similar inhibitory effects on this pathway, which is crucial for cellular respiration and antioxidant defense.
-
-
Anti-cancer Activity: Some nitrobenzoic acid derivatives have demonstrated the ability to inhibit the proliferation of cancer cell lines.[10] The mechanism may involve the reduction of the nitro group to reactive intermediates that can interact with cellular macromolecules, or through modulation of signaling pathways involved in cell growth and apoptosis.[10]
Hypothetical Signaling Pathway Diagram:
Caption: Potential inhibitory pathways of this compound.
Experimental Protocols for Biological Assays
To investigate the hypothetical biological activities of this compound, the following experimental protocols are proposed.
Tyrosinase Inhibition Assay
Objective: To determine the in vitro inhibitory effect of this compound on mushroom tyrosinase activity.
Materials:
-
Mushroom tyrosinase
-
L-DOPA (3,4-dihydroxyphenylalanine)
-
This compound
-
Kojic acid (positive control)
-
Phosphate buffer (pH 6.8)
-
96-well microplate reader
Protocol:
-
Prepare stock solutions of this compound and kojic acid in DMSO.
-
In a 96-well plate, add 20 µL of various concentrations of the test compound or positive control.
-
Add 140 µL of phosphate buffer (0.1 M, pH 6.8) to each well.
-
Add 20 µL of mushroom tyrosinase solution (in phosphate buffer) to each well and incubate at 37°C for 10 minutes.
-
Initiate the reaction by adding 20 µL of L-DOPA solution (in phosphate buffer).
-
Immediately measure the absorbance at 475 nm every minute for 20 minutes using a microplate reader.
-
The rate of dopachrome formation is proportional to tyrosinase activity.
-
Calculate the percentage of inhibition for each concentration of the test compound.
-
Determine the IC₅₀ value (the concentration of inhibitor required to inhibit 50% of the enzyme activity).
Data Presentation:
| Compound | IC₅₀ (µM) |
| This compound | (To be determined) |
| Kojic Acid (Positive Control) | (Literature value) |
Cell Viability Assay (MTT Assay)
Objective: To assess the cytotoxic effects of this compound on a selected cancer cell line (e.g., B16 melanoma cells).
Materials:
-
Cancer cell line (e.g., B16-F10)
-
DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% FBS and 1% penicillin-streptomycin
-
This compound
-
Doxorubicin (positive control)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well cell culture plates
Protocol:
-
Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound or doxorubicin for 48 hours.
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control cells.
-
Determine the IC₅₀ value (the concentration of the compound that causes 50% inhibition of cell growth).
Data Presentation:
| Compound | IC₅₀ (µM) on B16-F10 cells |
| This compound | (To be determined) |
| Doxorubicin (Positive Control) | (Literature value) |
Experimental Workflow Diagram:
Caption: Workflow for biological activity screening.
Conclusion
This compound can be synthesized through a straightforward two-step process. While its biological activities have not been explicitly documented, its structural similarity to known bioactive molecules suggests potential as an enzyme inhibitor and anti-cancer agent. The protocols provided herein offer a framework for the synthesis and biological evaluation of this compound, paving the way for further research into its therapeutic potential. It is imperative that the hypothesized biological activities are subjected to rigorous experimental validation.
References
- 1. chemlab.truman.edu [chemlab.truman.edu]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. [PDF] Inhibitory effects of 4-n-butylresorcinol on tyrosinase activity and melanin synthesis. | Semantic Scholar [semanticscholar.org]
- 4. 4-n-butylresorcinol, a highly effective tyrosinase inhibitor for the topical treatment of hyperpigmentation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Assessment of efficacy, safety, and tolerability of 4-n-butylresorcinol 0.3% cream: an Indian multicentric study on melasma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. A standard operating procedure for an enzymatic activity inhibition assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 4-tert-Butyl-3-nitro-benzoic acid - [sigmaaldrich.com]
Catalytic Applications of 4-Butyl-3-nitrobenzoic Acid: A Review of Current Literature
A comprehensive review of scientific databases and literature reveals a notable absence of documented catalytic applications for 4-Butyl-3-nitrobenzoic acid. While this compound is available commercially and can be synthesized, its role as a catalyst in chemical transformations has not been reported in the reviewed literature. Research on this and structurally similar molecules primarily focuses on their utility as intermediates in organic synthesis, particularly for pharmaceuticals and other complex organic molecules.
While direct catalytic applications of this compound are not described, the functional groups present in the molecule—a carboxylic acid and a nitro group—are relevant to catalysis in other contexts. Carboxylic acids can act as Brønsted acid catalysts, and nitro-substituted aromatic compounds are precursors to amines, which can be used to synthesize ligands for metal catalysts.
Information on Related Compounds and Reactions
Although no data exists for the catalytic use of this compound itself, related nitrobenzoic acid derivatives are frequently mentioned as substrates in catalytic reactions. The most common of these is the catalytic reduction of the nitro group to an amine.
Catalytic Reduction of Nitroarenes
The reduction of the nitro group is a crucial transformation in the synthesis of anilines, which are versatile building blocks. This reaction is typically carried out using heterogeneous or homogeneous catalysts.
Typical Reaction Scheme:
Caption: General workflow for the catalytic hydrogenation of a 4-alkyl-3-nitrobenzoic acid.
Synthetic Protocols for Related Nitrobenzoic Acids
While no catalytic protocols involving this compound could be provided, the synthesis of related compounds is well-documented. For instance, the synthesis of 4-(tert-butylamino)-3-nitrobenzoic acid has been described.[1]
Experimental Protocol: Synthesis of 4-(tert-butylamino)-3-nitrobenzoic acid [1]
This protocol describes the hydrolysis of the corresponding ethyl ester to yield the carboxylic acid.
-
Reaction Setup: Ethyl 4-(tert-butylamino)-3-nitrobenzoate (0.7 g, 2.6 mmol) and potassium hydroxide (0.14 g, 2.6 mmol) are refluxed in 10 mL of aqueous ethanol.
-
Reaction Time: The mixture is refluxed for 3 hours.
-
Workup:
-
Ethanol is removed under reduced pressure (in vacuo).
-
The remaining mixture is diluted with 15 mL of water.
-
The aqueous layer is washed twice with 10 mL of dichloromethane.
-
The aqueous layer is then acidified with concentrated hydrochloric acid to precipitate the product.
-
-
Purification: The precipitate is recrystallized from hot ethyl acetate to yield yellow crystals of 4-(tert-butylamino)-3-nitrobenzoic acid.
Conclusion
The current body of scientific literature does not contain information on the catalytic applications of this compound. The compound and its derivatives are primarily of interest as intermediates in organic synthesis. The most relevant catalytic process involving this class of molecules is the reduction of the nitro group, where the nitrobenzoic acid derivative acts as a substrate rather than a catalyst. Researchers and professionals in drug development should be aware that while this compound is a useful synthetic building block, its potential as a catalyst remains unexplored.
References
Application Notes and Protocols: 4-Butyl-3-nitrobenzoic Acid in the Synthesis of Heterocyclic Compounds
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic utility of 4-butyl-3-nitrobenzoic acid as a precursor for the synthesis of various heterocyclic compounds. Due to the lack of direct literature precedent for the use of this specific starting material, this document outlines a proposed, yet scientifically robust, synthetic pathway. The protocols are based on well-established and analogous transformations in organic chemistry.
The primary strategy involves the initial reduction of the nitro group to form the versatile intermediate, 3-amino-4-butylbenzoic acid. This intermediate can then undergo various cyclization reactions to afford a range of heterocyclic scaffolds, which are of significant interest in medicinal chemistry and drug development.
Data Presentation
The following table summarizes the quantitative data for the proposed synthetic transformations, with yields and reaction conditions estimated based on analogous reactions reported in the literature.
| Step | Reaction | Product | Reagents and Conditions | Typical Yield (%) | Reaction Time (h) |
| 1 | Nitro Reduction | 3-Amino-4-butylbenzoic acid | SnCl₂·2H₂O, Ethanol, 70°C | 85-95 | 0.5 - 2 |
| 2a | Benzimidazole Synthesis | 7-Butyl-2-methyl-1H-benzo[d]imidazole | Acetic acid, 4M HCl, Reflux | 70-85 | 4 - 6 |
| 2b | Benzoxazole Synthesis | 7-Butyl-2-methylbenzo[d]oxazole | Acetic anhydride, Reflux | 65-80 | 3 - 5 |
Experimental Protocols
Step 1: Synthesis of 3-Amino-4-butylbenzoic acid
This protocol describes the reduction of the nitro group of this compound to an amine using tin(II) chloride dihydrate. This method is generally effective for reducing aromatic nitro compounds in the presence of other functional groups like carboxylic acids.
Materials:
-
This compound
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Absolute ethanol
-
5% aqueous sodium bicarbonate solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Stirring plate and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, suspend this compound (1.0 eq) in absolute ethanol.
-
Add tin(II) chloride dihydrate (5.0 eq) to the suspension.
-
Heat the mixture to 70°C under a nitrogen atmosphere with vigorous stirring.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 30 minutes to 2 hours).
-
Allow the reaction mixture to cool to room temperature and then pour it into an ice bath.
-
Carefully neutralize the mixture to a pH of 7-8 by the slow addition of a 5% aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash thoroughly with brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield 3-amino-4-butylbenzoic acid.
Step 2a: Synthesis of 7-Butyl-2-methyl-1H-benzo[d]imidazole
This protocol details the synthesis of a substituted benzimidazole from 3-amino-4-butylbenzoic acid and acetic acid, a common method for forming 2-alkylbenzimidazoles.
Materials:
-
3-Amino-4-butylbenzoic acid
-
Glacial acetic acid
-
4M Hydrochloric acid
-
Ammonium hydroxide solution
-
Round-bottom flask
-
Reflux condenser
-
Stirring plate and stir bar
-
Ice bath
-
Buchner funnel and filter paper
Procedure:
-
Place 3-amino-4-butylbenzoic acid (1.0 eq) and glacial acetic acid (excess) in a round-bottom flask.
-
Add 4M hydrochloric acid to the mixture.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture in an ice bath.
-
Carefully add ammonium hydroxide solution to precipitate the crude product.
-
Collect the precipitate by vacuum filtration and wash with cold water.
-
Recrystallize the crude product from an appropriate solvent (e.g., ethanol/water) to obtain pure 7-butyl-2-methyl-1H-benzo[d]imidazole.
Step 2b: Synthesis of 7-Butyl-2-methylbenzo[d]oxazole
This protocol describes a potential, though less direct, synthesis of a benzoxazole derivative. It is important to note that the synthesis of benzoxazoles from ortho-aminobenzoic acids is not a standard transformation and may require significant optimization. A more conventional approach would start from an ortho-aminophenol. However, for the purpose of exploring the utility of 3-amino-4-butylbenzoic acid, a plausible, albeit challenging, route is presented. A more direct, hypothetical route would involve the reaction of 3-amino-4-butylphenol (which would need to be synthesized from the starting material) with acetic anhydride. For the sake of this protocol, we will assume the successful synthesis of 3-amino-4-butylphenol.
Materials:
-
3-Amino-4-butylphenol (hypothetically derived from 3-amino-4-butylbenzoic acid)
-
Acetic anhydride
-
Round-bottom flask
-
Reflux condenser
-
Stirring plate and stir bar
Procedure:
-
In a round-bottom flask, combine 3-amino-4-butylphenol (1.0 eq) and acetic anhydride (2.0-3.0 eq).
-
Heat the mixture to reflux for 3-5 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into cold water to precipitate the product.
-
Collect the solid by filtration, wash with water, and dry.
-
Purify the crude product by recrystallization or column chromatography to yield 7-butyl-2-methylbenzo[d]oxazole.
Visualizations
Overall Synthetic Workflow
Caption: Proposed synthetic pathways from this compound.
Logical Relationship for Synthesis
Caption: Logical flow from starting material to heterocyclic products.
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Butyl-3-nitrobenzoic Acid
Welcome to the technical support center for the synthesis of 4-Butyl-3-nitrobenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions (FAQs) to improve the yield and purity of your synthesis.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the synthesis of this compound.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | 1. Incomplete Nitration: Reaction time may be too short, or the temperature may be too low. 2. Loss of Product During Workup: The product may be soluble in the aqueous phase, especially if the pH is not acidic enough during extraction. 3. Substrate Purity: The starting 4-butylbenzoic acid may be impure. | 1. Optimize Reaction Time and Temperature: Monitor the reaction progress using Thin Layer Chromatography (TLC). Consider extending the reaction time or slightly increasing the temperature, but not exceeding 10-15°C to avoid side reactions. 2. Ensure Acidic Conditions During Extraction: After quenching the reaction with ice, ensure the aqueous solution is strongly acidic (pH 1-2) before extracting the product with an organic solvent. 3. Verify Starting Material Purity: Confirm the purity of 4-butylbenzoic acid using techniques like melting point determination or NMR spectroscopy. |
| Formation of Multiple Products (Isomers) | 1. Incorrect Nitrating Agent Ratio: An inappropriate ratio of nitric acid to sulfuric acid can lead to the formation of undesired isomers. 2. High Reaction Temperature: Higher temperatures can favor the formation of the ortho-isomer.[1] | 1. Use a Pre-mixed Nitrating Agent: Prepare a well-defined mixture of concentrated nitric acid and sulfuric acid and add it slowly to the reaction. 2. Maintain Low Temperature: Strictly control the reaction temperature, keeping it below 5°C throughout the addition of the nitrating mixture.[1] |
| Formation of a Dark-Colored Reaction Mixture or Product | 1. Over-nitration: Harsh reaction conditions (high temperature, excess nitric acid) can lead to the formation of dinitro or other highly nitrated byproducts. 2. Oxidation of the Butyl Group: Strong oxidizing conditions can lead to the degradation of the alkyl side chain. | 1. Control Stoichiometry and Temperature: Use a slight excess of the nitrating agent and maintain a low reaction temperature. 2. Use Milder Nitrating Conditions: If oxidation is suspected, consider using a milder nitrating agent or shorter reaction times. |
| Difficulty in Isolating the Product | 1. Product is Oily or Gummy: This may indicate the presence of impurities or incomplete reaction. 2. Product Remains in Solution: The product may be too soluble in the chosen crystallization solvent. | 1. Purification: Attempt to purify the crude product by column chromatography or by washing with a non-polar solvent to remove less polar impurities. 2. Solvent Selection for Crystallization: If the product is too soluble, try a different solvent system for recrystallization. A mixture of a polar and a non-polar solvent can be effective. Consider recrystallization from dilute aqueous acid.[2] |
Frequently Asked Questions (FAQs)
Q1: What is the expected regioselectivity of the nitration of 4-butylbenzoic acid?
The nitration of 4-butylbenzoic acid is expected to primarily yield this compound. The carboxylic acid group is a meta-director, and the butyl group is an ortho, para-director. Since the para position to the butyl group is occupied by the carboxylic acid, the nitro group will be directed to the positions ortho to the butyl group and meta to the carboxylic acid. Due to steric hindrance from the butyl group, nitration is favored at the 3-position.
Q2: How can I minimize the formation of the 4-butyl-2-nitrobenzoic acid isomer?
To minimize the formation of the ortho-isomer, it is crucial to maintain a low reaction temperature (ideally below 5°C) during the addition of the nitrating mixture.[1] Slower addition of the nitrating agent also helps in controlling the local temperature of the reaction.
Q3: What is the role of sulfuric acid in this reaction?
Sulfuric acid acts as a catalyst. It protonates nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active species in the electrophilic aromatic substitution reaction.[3]
Q4: What is a suitable method for purifying the crude this compound?
Recrystallization is a common method for purifying nitrobenzoic acids. A suitable solvent system would be a mixture of ethanol and water, or recrystallization from dilute aqueous acid.[2] If isomeric impurities are significant, column chromatography on silica gel may be necessary.
Q5: How can I confirm the identity and purity of my final product?
The identity and purity of this compound can be confirmed using several analytical techniques:
-
Melting Point: A sharp melting point close to the literature value indicates high purity.
-
NMR Spectroscopy (¹H and ¹³C): This will confirm the structure of the molecule and the position of the nitro group.
-
Infrared (IR) Spectroscopy: The presence of characteristic peaks for the carboxylic acid and nitro groups can be confirmed.
-
Mass Spectrometry: This will confirm the molecular weight of the product.
Experimental Protocol
This protocol is a representative method for the synthesis of this compound based on established procedures for the nitration of substituted benzoic acids.
Materials:
-
4-Butylbenzoic acid
-
Concentrated Sulfuric Acid (98%)
-
Concentrated Nitric Acid (70%)
-
Ice
-
Deionized Water
-
Dichloromethane (or other suitable organic solvent for extraction)
-
Anhydrous Magnesium Sulfate or Sodium Sulfate
-
Ethanol (for recrystallization)
Procedure:
-
Preparation of the Nitrating Mixture: In a separate flask, carefully and slowly add 1.5 mL of concentrated nitric acid to 5 mL of concentrated sulfuric acid while cooling the mixture in an ice bath. Keep this mixture cold.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and placed in an ice-salt bath, dissolve 5.0 g of 4-butylbenzoic acid in 10 mL of concentrated sulfuric acid. Cool the mixture to 0-5°C.
-
Nitration: While maintaining the temperature of the 4-butylbenzoic acid solution below 5°C, slowly add the cold nitrating mixture dropwise with vigorous stirring. The addition should take approximately 30-45 minutes.
-
Reaction Monitoring: After the addition is complete, continue stirring the reaction mixture at 0-5°C for an additional 1-2 hours. Monitor the reaction progress by TLC.
-
Quenching: Slowly and carefully pour the reaction mixture onto 100 g of crushed ice with stirring. A white precipitate should form.
-
Isolation: Allow the ice to melt completely, then collect the crude product by vacuum filtration. Wash the solid with cold deionized water until the washings are neutral to litmus paper.
-
Extraction (Optional, for improved yield): If a significant amount of product remains in the aqueous filtrate, extract the filtrate with dichloromethane (3 x 50 mL). Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and evaporate the solvent to obtain additional crude product.
-
Purification: Recrystallize the crude this compound from a mixture of ethanol and water to obtain the pure product.
-
Drying: Dry the purified crystals in a vacuum oven at a low temperature.
Expected Yields for Analogous Nitration Reactions
| Substrate | Product | Reported Yield | Reference |
| p-Chlorobenzoic Acid | 4-Chloro-3-nitrobenzoic acid | 98.7% | [4] |
| Benzoic Acid | 3-Nitrobenzoic acid | 61% (crude) | [5] |
Note: The yield of this compound is expected to be in a similar range, but will be dependent on the specific reaction conditions and purification efficiency.
Visualizations
Caption: Troubleshooting workflow for improving the synthesis of this compound.
References
Technical Support Center: Purification of 4-Butyl-3-nitrobenzoic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of 4-Butyl-3-nitrobenzoic acid. The information is tailored for researchers, scientists, and professionals in drug development who may encounter challenges during the purification of this compound.
Purification Techniques: Troubleshooting Guides
This section offers detailed troubleshooting for the two primary methods of purifying this compound: recrystallization and column chromatography.
Recrystallization Troubleshooting
Recrystallization is a powerful technique for purifying solid compounds based on differences in solubility. Below are common issues and their solutions.
Q1: My compound does not dissolve in the chosen recrystallization solvent, even when heated.
A1: This indicates that the solvent is not suitable for dissolving this compound. The butyl group increases its non-polar character compared to simpler nitrobenzoic acids.
-
Solution:
-
Consult the solvent suitability table below to select a more appropriate solvent or solvent mixture.
-
Increase the volume of the solvent gradually. However, using an excessive amount of solvent will lead to poor recovery.
-
Consider a mixed solvent system. Dissolve the compound in a "good" solvent (in which it is highly soluble) at an elevated temperature, and then add a "poor" solvent (in which it is less soluble) dropwise until the solution becomes slightly cloudy. Reheat to clarify and then allow to cool.
-
Q2: The compound "oils out" instead of forming crystals upon cooling.
A2: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This often happens when the boiling point of the solvent is higher than the melting point of the compound or when the concentration of the solute is too high.
-
Solution:
-
Reheat the solution to dissolve the oil.
-
Add a small amount of a solvent in which the compound is more soluble to decrease the overall supersaturation.
-
Allow the solution to cool more slowly. You can do this by placing the flask in a warm water bath that is allowed to cool to room temperature.
-
Induce crystallization by scratching the inside of the flask with a glass rod at the surface of the solution or by adding a seed crystal of pure this compound.
-
Q3: No crystals form even after the solution has cooled to room temperature and been placed in an ice bath.
A3: This is a sign of either using too much solvent or the solution being supersaturated without nucleation.
-
Solution:
-
Induce crystallization:
-
Scratch the inner surface of the flask with a glass rod.
-
Add a seed crystal of the pure compound.
-
-
Reduce solvent volume: If induction methods fail, it is likely that too much solvent was used. Gently heat the solution to evaporate some of the solvent and then allow it to cool again.
-
Introduce a "poor" solvent: If the compound is highly soluble in the chosen solvent even at low temperatures, you can carefully add a solvent in which the compound is insoluble (an anti-solvent) dropwise until turbidity persists. Then, reheat to clarify and cool slowly.
-
Q4: The purity of my recrystallized product is still low.
A4: This can be due to several factors, including the presence of impurities with similar solubility profiles or the trapping of impurities during rapid crystal growth.
-
Solution:
-
Slow down the crystallization: Ensure the solution cools slowly to allow for the formation of a pure crystal lattice.
-
Perform a second recrystallization: A second recrystallization step can significantly improve purity.
-
Wash the crystals: After filtration, wash the collected crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities from the mother liquor.
-
Consider an alternative purification method: If impurities are very similar in structure and polarity, column chromatography may be necessary.
-
Column Chromatography Troubleshooting
Column chromatography separates compounds based on their differential adsorption to a stationary phase. For an acidic compound like this compound, specific challenges may arise.
Q1: My compound is not moving down the silica gel column (streaking at the origin).
A1: This is a common issue with acidic compounds on silica gel, which is slightly acidic itself. The strong interaction between the carboxylic acid group and the silica can lead to poor elution.
-
Solution:
-
Increase solvent polarity: Gradually increase the polarity of the eluent. For example, if you are using a hexane/ethyl acetate mixture, increase the percentage of ethyl acetate.
-
Add an acid to the eluent: Adding a small amount of a volatile acid, such as acetic acid (0.5-2%), to the mobile phase can help to protonate the carboxylic acid group of your compound, reducing its interaction with the silica gel and improving elution.
-
Use a different stationary phase: Consider using a more inert stationary phase like alumina (neutral or basic, depending on the stability of your compound).
-
Q2: The separation between my desired product and impurities is poor.
A2: This indicates that the chosen solvent system does not provide sufficient resolution.
-
Solution:
-
Optimize the solvent system using Thin Layer Chromatography (TLC): Before running the column, test various solvent systems with TLC to find one that gives good separation between your product and the impurities (aim for a difference in Rf values of at least 0.2).
-
Use a less polar solvent system: If your compound and impurities are eluting too quickly, switch to a less polar mobile phase.
-
Employ a gradient elution: Start with a less polar solvent system to elute the less polar impurities, and then gradually increase the polarity to elute your product and then the more polar impurities.
-
Q3: The compound elutes as a very broad band, leading to low concentration in the collected fractions.
A3: Band broadening can be caused by several factors, including improper column packing, overloading the column, or issues with the solvent system.
-
Solution:
-
Improve column packing: Ensure the silica gel is packed uniformly without any air bubbles or cracks. A slurry packing method is generally preferred.
-
Do not overload the column: The amount of crude material should typically be 1-5% of the weight of the silica gel.
-
Load the sample in a concentrated band: Dissolve the crude product in a minimal amount of the initial eluent or a slightly more polar solvent and load it carefully onto the top of the column. For compounds that are not very soluble in the eluent, dry loading (adsorbing the compound onto a small amount of silica gel before adding it to the column) is a good alternative.
-
Ensure appropriate solvent flow rate: A very high flow rate can lead to poor separation and band broadening.
-
Frequently Asked Questions (FAQs)
Q1: What are the most likely impurities in a synthesis of this compound?
A1: The most common impurities are likely positional isomers formed during the nitration of 4-butylbenzoic acid. These include 4-butyl-2-nitrobenzoic acid and to a lesser extent, other dinitrated or unreacted starting material. The purification method should be chosen to effectively separate these structurally similar compounds.
Q2: What is a good starting point for a recrystallization solvent for this compound?
A2: Based on the purification of the structurally similar 4-tert-butylamino-3-nitrobenzoic acid, hot ethyl acetate is a promising solvent.[1] Generally, for substituted benzoic acids, solvents like ethanol, methanol, acetone, or mixtures such as ethanol/water or ethyl acetate/hexane are good candidates.[2] Experimental testing with small amounts of the crude product is always recommended to find the optimal solvent.
Q3: How can I monitor the progress of my column chromatography?
A3: Thin-Layer Chromatography (TLC) is the most common method for monitoring column chromatography.[3] Small samples from the collected fractions are spotted on a TLC plate and eluted with the same or a slightly more polar solvent system used for the column. This allows you to identify which fractions contain your pure product, which contain impurities, and which are mixed.
Q4: What is the expected recovery from recrystallization?
A4: A typical recovery for a single recrystallization is in the range of 70-85%. The primary loss of product is due to its residual solubility in the cold mother liquor. Higher purity is often achieved at the expense of lower recovery.
Data Presentation
Solubility of Structurally Similar Compounds
| Solvent | Mole Fraction Solubility (x) |
| Methanol | 0.136 |
| Ethanol | 0.119 |
| 1-Propanol | 0.103 |
| 1-Butanol | 0.091 |
| Ethyl Acetate | 0.158 |
| Acetone | 0.233 |
| Acetonitrile | 0.115 |
| Tetrahydrofuran (THF) | 0.264 |
Data for 4-methyl-3-nitrobenzoic acid at 298.15 K.[4]
Experimental Protocols
The following are generalized experimental protocols for the purification of this compound. These should be adapted based on the specific impurities present and the scale of the purification.
Protocol 1: Recrystallization from a Single Solvent (e.g., Ethyl Acetate)
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of ethyl acetate and heat the mixture to boiling while stirring. Continue adding small portions of hot ethyl acetate until the solid is completely dissolved.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should be observed.
-
Cooling: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold ethyl acetate.
-
Drying: Dry the purified crystals in a vacuum oven or by air drying.
Protocol 2: Column Chromatography on Silica Gel
-
TLC Analysis: Determine an appropriate solvent system using TLC. A good starting point is a mixture of hexane and ethyl acetate (e.g., 7:3 v/v) with a small addition of acetic acid (e.g., 1%).
-
Column Packing: Prepare a slurry of silica gel in the initial, less polar eluent and pour it into the column. Allow the silica to settle, ensuring a flat, even surface. Add a thin layer of sand on top.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent and carefully load it onto the top of the column.
-
Elution: Begin eluting with the chosen solvent system, collecting fractions. The polarity of the eluent can be gradually increased (gradient elution) to facilitate the separation of compounds with different polarities.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Visualizations
References
Technical Support Center: Synthesis of 4-Butyl-3-nitrobenzoic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-butyl-3-nitrobenzoic acid.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for this compound?
The most common and effective strategy involves a two-stage synthesis:
-
Stage 1: Synthesis of 4-butylbenzoic acid. This is typically achieved via a Friedel-Crafts acylation of benzene with butyryl chloride to form 4-butyrylbenzoic acid, followed by a Clemmensen reduction to yield 4-butylbenzoic acid. This two-step process is favored over direct Friedel-Crafts alkylation to prevent polyalkylation and carbocation rearrangement side reactions.
-
Stage 2: Nitration of 4-butylbenzoic acid. The intermediate, 4-butylbenzoic acid, is then nitrated using a mixture of nitric acid and sulfuric acid to introduce a nitro group onto the aromatic ring, yielding the final product, this compound.
Q2: What are the primary side reactions to be aware of during this synthesis?
The main side reactions are associated with each stage of the synthesis:
-
Friedel-Crafts Acylation: While generally a clean reaction, incomplete reaction can be an issue. The primary concern is ensuring the complete conversion of starting materials.
-
Clemmensen Reduction: Potential side reactions include the formation of dimeric products and incomplete reduction leading to the corresponding alcohol.
-
Nitration: The directing effects of the butyl group (ortho, para-directing) and the carboxylic acid group (meta-directing) lead to the formation of isomeric side products. The most common side product is 4-butyl-2-nitrobenzoic acid. Dinitration products can also form under harsh conditions.
Q3: How can I minimize the formation of the 4-butyl-2-nitrobenzoic acid isomer during nitration?
The formation of the ortho-isomer (4-butyl-2-nitrobenzoic acid) is a common side reaction. To minimize its formation, it is crucial to maintain a low reaction temperature, typically at or below 0-5 °C, throughout the addition of the nitrating agent.[1]
Troubleshooting Guides
Problem 1: Low yield in the Friedel-Crafts Acylation step.
| Possible Cause | Troubleshooting Steps |
| Inactive Lewis acid catalyst (e.g., AlCl₃) | Use freshly opened or properly stored anhydrous aluminum chloride. Moisture deactivates the catalyst. |
| Insufficient amount of catalyst | Ensure a stoichiometric amount of the Lewis acid is used, as it complexes with the product ketone. |
| Incomplete reaction | Monitor the reaction by Thin Layer Chromatography (TLC). If starting material persists, consider extending the reaction time or slightly increasing the temperature. |
Problem 2: Incomplete Clemmensen Reduction or formation of byproducts.
| Possible Cause | Troubleshooting Steps |
| Incomplete reduction (ketone still present) | Ensure the zinc amalgam is freshly prepared and active. Increase the reaction time and/or the amount of zinc amalgam and concentrated HCl. |
| Formation of dimeric byproducts | Maintain vigorous stirring to ensure proper mixing and prevent localized high concentrations of intermediates on the zinc surface. |
| Formation of alcoholic byproducts | Ensure a sufficient excess of concentrated hydrochloric acid is used to maintain a strongly acidic environment. |
Problem 3: High proportion of isomeric byproducts in the nitration step.
| Possible Cause | Troubleshooting Steps |
| High reaction temperature | Maintain the reaction temperature at 0-5 °C or lower during the addition of the nitrating mixture. Use an ice-salt bath for efficient cooling.[1] |
| Incorrect addition of reagents | Add the nitrating mixture (HNO₃/H₂SO₄) slowly to the solution of 4-butylbenzoic acid in sulfuric acid to control the exothermic reaction and maintain a low temperature. |
| Dinitration products observed | Use a stoichiometric amount of nitric acid. Avoid using a large excess of the nitrating agent. |
Quantitative Data
The following table summarizes the expected product distribution for the nitration of a similar compound, 4-ethylbenzoic acid, which can serve as an estimate for the nitration of 4-butylbenzoic acid. The exact distribution for the butyl derivative may vary.
| Product | Expected Yield (relative %) | Key Controlling Factor |
| This compound (desired) | Major Product | The meta-directing effect of the carboxylic acid group and the para-directing effect of the butyl group are synergistic for the 3-position. |
| 4-Butyl-2-nitrobenzoic acid | Minor Product | Formation is favored at higher temperatures due to the ortho-directing effect of the butyl group.[1] |
| Dinitrobenzoic acid derivatives | Trace amounts | Can form with an excess of nitrating agent or at elevated temperatures. |
Experimental Protocols
Stage 1, Part A: Synthesis of 4-Butyrylbenzoic Acid (Friedel-Crafts Acylation)
-
To a stirred suspension of anhydrous aluminum chloride (1.1 mol) in dry benzene (200 mL) at 0-5 °C, slowly add butyryl chloride (1.0 mol).
-
After the addition is complete, allow the mixture to warm to room temperature and stir for 2 hours.
-
The reaction mixture is then poured onto a mixture of crushed ice (500 g) and concentrated hydrochloric acid (100 mL).
-
The organic layer is separated, and the aqueous layer is extracted with benzene.
-
The combined organic layers are washed with water, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield crude 4-butyrylbenzoic acid.
Stage 1, Part B: Synthesis of 4-Butylbenzoic Acid (Clemmensen Reduction)
-
Amalgamated zinc is prepared by stirring zinc mossy (200 g) with a solution of mercuric chloride (20 g) in water (300 mL) and concentrated hydrochloric acid (10 mL) for 5 minutes.
-
The aqueous solution is decanted, and the amalgamated zinc is added to a flask containing 4-butyrylbenzoic acid (0.5 mol), concentrated hydrochloric acid (300 mL), water (125 mL), and toluene (100 mL).
-
The mixture is heated to reflux with vigorous stirring for 24 hours. Additional portions of concentrated hydrochloric acid (50 mL) are added every 6 hours.
-
After cooling, the aqueous layer is separated and extracted with toluene.
-
The combined organic layers are washed with water, dried over anhydrous sodium sulfate, and the solvent is evaporated to give 4-butylbenzoic acid.
Stage 2: Synthesis of this compound (Nitration)
-
In a flask equipped with a stirrer and a dropping funnel, dissolve 4-butylbenzoic acid (0.1 mol) in concentrated sulfuric acid (50 mL) and cool the mixture to 0 °C in an ice-salt bath.[1]
-
A nitrating mixture is prepared by slowly adding concentrated nitric acid (0.11 mol) to concentrated sulfuric acid (20 mL) at 0 °C.
-
The cold nitrating mixture is added dropwise to the stirred solution of 4-butylbenzoic acid, maintaining the temperature below 5 °C.[1]
-
After the addition is complete, the reaction mixture is stirred at 0-5 °C for an additional 30 minutes.
-
The mixture is then poured onto crushed ice (200 g), and the precipitated solid is collected by vacuum filtration.
-
The crude product is washed with cold water and can be purified by recrystallization from an appropriate solvent (e.g., ethanol/water mixture).
Visualizations
Caption: Overall synthesis pathway for this compound.
Caption: Troubleshooting logic for the synthesis of this compound.
References
Technical Support Center: Optimizing Reaction Conditions for 4-Butyl-3-nitrobenzoic Acid
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions to optimize the synthesis of 4-Butyl-3-nitrobenzoic acid.
Frequently Asked Questions (FAQs)
Q1: What is the general reaction scheme for the synthesis of this compound?
A1: The synthesis of this compound is typically achieved through the electrophilic aromatic substitution (nitration) of 4-butylbenzoic acid. The butyl group is an ortho, para-directing group, while the carboxylic acid group is a meta-directing group. Therefore, the nitration occurs at the position ortho to the butyl group and meta to the carboxylic acid, yielding the desired 3-nitro product.
Q2: What are the typical reagents used in this nitration reaction?
A2: The most common nitrating agent is a mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄). Sulfuric acid acts as a catalyst by protonating nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species.
Q3: What are the critical reaction parameters to control for optimal results?
A3: The critical parameters to control are temperature, reaction time, and the molar ratio of the reactants. Temperature control is crucial to prevent over-nitration and the formation of side products. The reaction is typically carried out at low temperatures.
Q4: What are the common side products, and how can their formation be minimized?
A4: Common side products include isomeric forms of the nitrated product and dinitro compounds.[1] The formation of these byproducts can be minimized by carefully controlling the reaction temperature and the stoichiometry of the nitrating agents.[1]
Q5: How can the progress of the reaction be monitored?
A5: The reaction progress can be monitored by thin-layer chromatography (TLC). A spot of the reaction mixture is compared with a spot of the starting material (4-butylbenzoic acid) on a TLC plate to observe the consumption of the reactant and the formation of the product.
Q6: What are the recommended methods for purifying the final product?
A6: The crude product is typically purified by recrystallization.[2] Common solvents for recrystallization include ethanol, a mixture of alcohol and water, or dilute aqueous hydrochloric acid.[2][3][4] Washing the crude product with water is also important to remove residual acids.[2]
Troubleshooting Guide
Problem: Low or No Yield
-
Possible Cause: Incomplete reaction.
-
Solution: Increase the reaction time or slightly elevate the temperature, monitoring for the formation of byproducts. Ensure the reagents are of high purity and anhydrous where necessary.
-
-
Possible Cause: Loss of product during workup.
-
Solution: Ensure the pH is correctly adjusted to precipitate the product fully.[2] Avoid excessive washing which might dissolve the product.
-
Problem: Formation of Impurities
-
Possible Cause: Formation of dinitro compounds.
-
Possible Cause: Presence of unreacted starting material.
-
Solution: Ensure a sufficient amount of the nitrating agent is used and that the reaction is allowed to proceed to completion, as monitored by TLC.
-
Problem: Difficulty in Product Purification
-
Possible Cause: Oily product that does not solidify.
-
Solution: This may indicate the presence of impurities. Try triturating the oil with a non-polar solvent like hexane to induce crystallization. Ensure all acidic residue from the reaction has been neutralized or washed away.
-
-
Possible Cause: Product remains colored after recrystallization.
-
Solution: The presence of colored impurities, possibly from side reactions, can be addressed by treating the solution with activated charcoal during recrystallization.[4]
-
Experimental Protocols
Synthesis of this compound
This protocol is a general guideline based on standard nitration procedures for similar aromatic compounds.[4][5]
-
Preparation: In a round-bottomed flask equipped with a magnetic stirrer and a dropping funnel, dissolve 4-butylbenzoic acid in concentrated sulfuric acid. Cool the mixture in an ice bath to 0-5°C.
-
Nitration: Prepare a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid. Add this mixture dropwise to the cooled solution of 4-butylbenzoic acid, ensuring the temperature does not exceed 10°C.
-
Reaction: After the addition is complete, allow the mixture to stir at a controlled temperature for a specified time until the reaction is complete (monitored by TLC).
-
Quenching: Pour the reaction mixture slowly over crushed ice with stirring.
-
Isolation: The precipitated crude product is collected by vacuum filtration and washed with cold water until the washings are neutral to remove residual acids.
-
Purification: The crude product is then purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.
Data Presentation
Table 1: Effect of Reaction Conditions on Nitration of Aromatic Carboxylic Acids (Illustrative Data based on similar reactions)
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Temperature | 0-5°C | 20-25°C | 50-65°C |
| Time | 2 hours | 4 hours | 5 hours |
| Molar Ratio (Acid:HNO₃:H₂SO₄) | 1 : 1.1 : 2 | 1 : 1.5 : 3 | 1 : 1.3 : 5.0 |
| Yield | High | Moderate | High |
| Purity | High | Moderate-Low | High |
| Key Observation | Minimal side products | Increased isomeric impurities | Controlled reaction, good yield[4][5] |
Visualizations
Caption: General workflow for the synthesis and purification of this compound.
Caption: Troubleshooting guide for addressing low product yield in the synthesis.
References
- 1. EP1621528A1 - Process for producing 3-nitro-4-alkoxybenzoic acid - Google Patents [patents.google.com]
- 2. US4288615A - Process for recovering 3-nitrobenzoic acid - Google Patents [patents.google.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Page loading... [guidechem.com]
- 5. Page loading... [guidechem.com]
Technical Support Center: Crystallization of 4-Butyl-3-nitrobenzoic acid
This guide provides troubleshooting advice and experimental protocols for the crystallization of 4-Butyl-3-nitrobenzoic acid, aimed at researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs) and Troubleshooting Guide
This section addresses common issues encountered during the crystallization of this compound.
Q1: My compound is not crystallizing out of solution upon cooling. What should I do?
A1: If crystallization does not occur, several techniques can be employed:
-
Induce Crystallization: Try scratching the inside of the flask with a glass stirring rod at the liquid-air interface. This can create nucleation sites for crystal growth.
-
Seeding: If you have a small crystal of pure this compound, add it to the supersaturated solution to act as a "seed" for crystallization.
-
Reduce Solvent Volume: It's possible that too much solvent was used. Gently heat the solution to evaporate a portion of the solvent and then allow it to cool again.
-
Cooling: Ensure the solution is cooled sufficiently. An ice bath can be used to lower the temperature further, which may be necessary to induce crystallization.
-
Add an Anti-Solvent: If you are using a solvent in which the compound is highly soluble, you can try adding a miscible "anti-solvent" (a solvent in which the compound is insoluble) dropwise until the solution becomes cloudy, then heat until it is clear again before cooling.
Q2: My compound "oiled out" instead of forming crystals. How can I fix this?
A2: "Oiling out" happens when the solid melts and comes out of solution as a liquid at the current temperature. This often occurs when the melting point of the compound is lower than the boiling point of the solvent, or if there are significant impurities. To address this:
-
Re-dissolve and Cool Slowly: Reheat the solution to dissolve the oil. You may need to add a small amount of additional solvent. Then, allow the solution to cool much more slowly to encourage the formation of crystals rather than oil droplets.
-
Change Solvent: The chosen solvent may not be appropriate. Select a solvent with a lower boiling point.
-
Use More Solvent: The concentration of the solute might be too high. Add more solvent to the hot solution and then cool it slowly.
Q3: The crystals formed very quickly and look like fine powder or needles. Are they pure?
A3: Rapid crystallization can sometimes trap impurities within the crystal lattice. For optimal purity, a slower crystal growth rate is generally preferred.
-
Slow Down Cooling: To achieve slower crystal growth, allow the flask to cool to room temperature on a benchtop, insulated from the cold surface by placing it on a cork ring or folded paper towels. Covering the flask can also help to retain heat and slow the cooling process.
-
Re-crystallize: If you suspect the purity is low due to rapid crystallization, you can re-dissolve the crystals in fresh hot solvent and repeat the cooling process more slowly.
Q4: What is a good starting solvent for the crystallization of this compound?
A4: For carboxylic acids like this compound, good starting solvents are often polar solvents.
-
Alcohols: Ethanol or methanol are often good choices.
-
Water: Due to the carboxylic acid group, there is some solubility in hot water, which decreases significantly upon cooling. This makes water a potential recrystallization solvent, especially for purifying from non-polar impurities.
-
Solvent Mixtures: A mixture of solvents, such as ethanol-water or acetone-water, can be effective. The compound should be dissolved in the solvent in which it is more soluble, and then the other solvent (the "anti-solvent") is added to decrease the solubility.
Quantitative Data on Related Compounds
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |
| 4-Nitrobenzoic acid | C₇H₅NO₄ | 167.12 | 237 - 242 |
| 3-Nitrobenzoic acid | C₇H₅NO₄ | 167.12 | 139 - 141[1] |
| 4-Methyl-3-nitrobenzoic acid | C₈H₇NO₄ | 181.15 | 187 - 190 |
| 4-Chloro-3-nitrobenzoic acid | C₇H₄ClNO₄ | 201.56 | 239 |
Detailed Experimental Protocol: Recrystallization
This protocol outlines a general procedure for the recrystallization of a solid organic compound like this compound.
Objective: To purify crude this compound by recrystallization.
Materials:
-
Crude this compound
-
Selected recrystallization solvent (e.g., ethanol, water, or a mixture)
-
Erlenmeyer flasks (2)
-
Hot plate
-
Glass stirring rod
-
Buchner funnel and filter flask
-
Filter paper
-
Ice bath
Procedure:
-
Solvent Selection: Choose an appropriate solvent by testing the solubility of a small amount of the crude product in various solvents at room temperature and when heated. The ideal solvent will dissolve the compound when hot but not at room temperature.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a small amount of the selected solvent and heat the mixture on a hot plate. Continue to add the solvent in small portions until the solid is completely dissolved at the boiling point of the solvent. Use the minimum amount of hot solvent necessary to fully dissolve the compound.
-
Hot Filtration (if necessary): If there are insoluble impurities in the hot solution, perform a hot filtration. This involves quickly filtering the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask. This step should be done quickly to prevent the desired compound from crystallizing prematurely.
-
Cooling and Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation and contamination. Once the flask has reached room temperature, you may place it in an ice bath to maximize the yield of crystals.
-
Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.
-
Drying: Allow the crystals to dry completely on the filter paper by drawing air through them. For a more thorough drying, the crystals can be placed in a desiccator or a drying oven at a temperature well below the compound's melting point.
-
Characterization: Determine the melting point of the dried, purified crystals and compare it to the literature value (if available) to assess purity. A pure compound should have a sharp melting point range.
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting common crystallization issues.
Caption: A flowchart for troubleshooting common crystallization problems.
References
stability issues with 4-Butyl-3-nitrobenzoic acid under reaction conditions
This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of 4-Butyl-3-nitrobenzoic acid under various reaction conditions. The information is intended for researchers, scientists, and professionals in drug development.
Disclaimer: Direct stability data for this compound is limited. The following guidance is based on the known chemical properties of related nitrobenzoic acid derivatives and general principles of organic chemistry.
Frequently Asked Questions (FAQs)
Q1: What are the expected general stability characteristics of this compound?
A1: this compound, as a derivative of benzoic acid, is expected to be a crystalline solid at room temperature. The presence of the electron-withdrawing nitro group increases the acidity of the carboxylic acid compared to unsubstituted benzoic acid.[1][2] The aromatic ring is deactivated towards electrophilic substitution reactions due to the presence of both the nitro and carboxylic acid groups.[3]
Q2: Are there any known incompatibilities for this compound?
A2: While specific incompatibility data for this compound is not available, general incompatibilities for nitroaromatic compounds include strong reducing agents, which can reduce the nitro group, and strong bases. Reactions with strong reducing agents may be highly exothermic.
Q3: What are the likely degradation pathways for this compound?
A3: Based on related compounds, potential degradation can occur under harsh acidic or alkaline conditions, leading to hydrolysis or other side reactions. For instance, a study on 4-bromomethyl-3-nitrobenzoic acid demonstrated significant degradation under both acidic and alkaline hydrolysis.[4] At very high temperatures, decarboxylation to form 1-butyl-2-nitrobenzene is a possibility, similar to other nitrobenzoic acids which decarboxylate above 238 °C.[3]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Low or no yield of desired product | Decomposition of the starting material. | - Verify the pH of the reaction mixture; avoid strongly acidic or basic conditions if possible.- Lower the reaction temperature.- Consider using a milder solvent. |
| Formation of unexpected byproducts | Side reactions involving the nitro or carboxylic acid group. | - Protect the carboxylic acid group (e.g., as an ester) if it is not the intended reactive site.- Use selective reagents that will not affect the nitro group if it is to be preserved.- Analyze byproducts by techniques like LC-MS or NMR to understand the degradation pathway. |
| Discoloration of the reaction mixture (darkening) | Decomposition of the nitroaromatic compound. | - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation.- Ensure the purity of solvents and reagents to avoid catalytic decomposition. |
Stability Data (Illustrative Example)
The following table summarizes the stability of a structurally related compound, 4-bromomethyl-3-nitrobenzoic acid (ANB), under forced degradation conditions. This data may provide insights into the potential stability of this compound.
| Condition | % ANB Remained | Major Degradation Product | Reference |
| Acid Hydrolysis (Room Temp) | 93% | 4-hydroxymethyl-3-nitrobenzoic acid | [4] |
| Acid Hydrolysis (50°C) | 79% | 4-hydroxymethyl-3-nitrobenzoic acid | [4] |
| Acid Hydrolysis (Reflux) | 6% | 4-hydroxymethyl-3-nitrobenzoic acid | [4] |
| Alkaline Hydrolysis (Room Temp) | 0% | 4-hydroxymethyl-3-nitrobenzoic acid | [4] |
| Oxidative (H₂O₂) | 95% | Not specified | [4] |
| Photostability | 21.34% | Not specified | [4] |
Experimental Protocols (Example from a Related Synthesis)
The following protocol for the synthesis of 4-tert-Butylamino-3-nitrobenzoic acid illustrates conditions that a substituted nitrobenzoic acid ester can tolerate. This may serve as a reference for designing experiments with this compound.
Synthesis of 4-tert-Butylamino-3-nitrobenzoic acid [5]
-
Ethyl 4-(tert-butylamino)-3-nitrobenzoate (0.7 g, 0.0026 mol) and KOH (0.14 g, 0.0026 mol) are refluxed in aqueous ethanol (10 ml) for 3 hours.
-
Ethanol is removed in vacuo.
-
The reaction mixture is diluted with water (15 ml).
-
The aqueous layer is washed with dichloromethane (2 x 10 ml).
-
The aqueous layer is acidified with concentrated hydrochloric acid to precipitate the product.
-
The precipitate is recrystallized from hot ethyl acetate to yield yellow crystals.
Visualizations
Caption: Potential degradation pathways of this compound.
Caption: Troubleshooting workflow for stability issues.
References
Technical Support Center: Purification of 4-Butyl-3-nitrobenzoic Acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the removal of impurities from 4-Butyl-3-nitrobenzoic acid.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of this compound.
Issue 1: The final product has a low melting point and a broad melting range.
-
Question: My purified this compound shows a melting point significantly lower than expected and melts over a wide temperature range. What are the likely impurities and how can I remove them?
-
Answer: A low and broad melting point typically indicates the presence of impurities. The most common impurities in the synthesis of this compound, which is often prepared by the nitration of 4-butylbenzoic acid, are the unreacted starting material (4-butylbenzoic acid) and the isomeric byproduct (2-nitro-4-butylbenzoic acid).
You can address this issue using one of the following purification methods:
-
Recrystallization: This is often the most effective method for removing small amounts of impurities. A suitable solvent system is one in which the desired product is highly soluble at elevated temperatures and poorly soluble at lower temperatures, while the impurities are either very soluble or very insoluble at all temperatures. See the detailed protocol for recrystallization below.
-
Acid-Base Extraction: This technique can be used to separate the acidic product from any neutral or less acidic impurities. By dissolving the crude product in an organic solvent and extracting with an aqueous basic solution, the acidic components will move to the aqueous layer as their carboxylate salts. Subsequent acidification of the aqueous layer will precipitate the purified carboxylic acids. See the detailed protocol for acid-base extraction below.
-
Flash Column Chromatography: For more challenging separations, especially when dealing with larger quantities of impurities or isomers with similar properties, flash column chromatography can be employed. This technique separates compounds based on their differential adsorption to a stationary phase. See the detailed protocol for flash column chromatography below.
-
Issue 2: The product appears oily or does not solidify completely.
-
Question: After synthesis and initial workup, my this compound is an oil and will not crystallize. What could be the cause and how can I induce crystallization?
-
Answer: The presence of significant amounts of impurities, particularly the starting material or residual solvent, can inhibit crystallization.
Troubleshooting Steps:
-
Ensure all solvent is removed: Use a rotary evaporator or high vacuum to thoroughly remove any residual organic solvents from the reaction.
-
Attempt trituration: Add a small amount of a non-polar solvent in which your product is expected to be insoluble (e.g., hexanes or pentane) to the oil. Stir or sonicate the mixture. This can often induce precipitation of the desired product while the impurities remain dissolved.
-
Seed the solution: If you have a small amount of pure, solid this compound, adding a tiny crystal to the oil can initiate crystallization.
-
Perform a preliminary purification: If the above methods fail, it is likely that the impurity level is too high. Perform an acid-base extraction to separate the carboxylic acids from neutral impurities before attempting crystallization again.
-
Issue 3: Poor separation of isomers during purification.
-
Question: I am having difficulty separating this compound from its 2-nitro isomer. What is the best approach for this separation?
-
Answer: The separation of positional isomers can be challenging due to their similar physical properties.
Recommended Techniques:
-
Fractional Recrystallization: This technique involves multiple, sequential recrystallization steps. With each step, the crystals will become more enriched in the less soluble isomer. Careful selection of the recrystallization solvent is crucial. You may need to screen several solvents or solvent mixtures to find one that provides the best separation.
-
Flash Column Chromatography: This is often the most reliable method for separating isomers. A careful selection of the mobile phase (eluent) is necessary to achieve good resolution. It is recommended to first perform thin-layer chromatography (TLC) with various solvent systems to identify the optimal eluent for separation. A common starting point for acidic compounds is a mixture of a non-polar solvent (like hexanes or toluene) and a more polar solvent (like ethyl acetate), often with a small amount of acetic or formic acid added to the mobile phase to suppress deprotonation of the carboxylic acid and reduce tailing of the spots.
-
Frequently Asked Questions (FAQs)
Q1: What is the expected appearance and melting point of pure this compound?
A1: Pure this compound is expected to be a solid at room temperature. While specific data for this compound is not widely published, related nitrobenzoic acids are typically off-white to pale yellow crystalline solids. The melting point of a pure compound should be sharp (typically within a 1-2 °C range).
Q2: What are the most common impurities I should expect?
A2: Based on the likely synthesis via nitration of 4-butylbenzoic acid, the most probable impurities are:
-
4-Butylbenzoic acid: The unreacted starting material.
-
2-Nitro-4-butylbenzoic acid: The primary isomeric byproduct of the nitration reaction.
-
Dinitro-4-butylbenzoic acids: Over-nitration byproducts, though typically formed in smaller amounts.
Q3: How do I choose the right solvent for recrystallization?
A3: The ideal recrystallization solvent should:
-
Completely dissolve the crude product at its boiling point.
-
Have low solubility for the desired product at low temperatures (e.g., 0-4 °C).
-
Either have high solubility for the impurities at all temperatures or very low solubility so they can be filtered off from the hot solution.
-
Not react with the product.
-
Be volatile enough to be easily removed from the purified crystals.
Common solvents to screen for aromatic carboxylic acids include ethanol, methanol, ethyl acetate, toluene, and mixtures of these with water or hexanes.
Q4: What safety precautions should I take when working with this compound and its impurities?
A4: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Nitro-aromatic compounds can be toxic and should be handled with care. Avoid inhalation of dust and contact with skin and eyes. Consult the Safety Data Sheet (SDS) for detailed safety information.
Data Presentation
Table 1: Physical Properties of this compound and Potential Impurities
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Solubility |
| This compound | C₁₁H₁₃NO₄ | 223.23 | Data not readily available | Expected to be soluble in polar organic solvents like ethanol, methanol, and ethyl acetate; sparingly soluble in non-polar solvents and water. |
| 4-Butylbenzoic acid | C₁₁H₁₄O₂ | 178.23 | 100-103[1] | Slightly soluble in water. Soluble in chloroform and methanol.[2] |
| 2-Nitro-4-butylbenzoic acid | C₁₁H₁₃NO₄ | 223.23 | Data not readily available | Expected to have similar solubility to the 3-nitro isomer. |
Note: Specific experimental data for this compound and its 2-nitro isomer are not widely available in the searched literature. The provided information is based on the properties of structurally similar compounds.
Experimental Protocols
Protocol 1: Acid-Base Extraction
This protocol is designed to separate this compound from neutral impurities.
-
Dissolution: Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate or dichloromethane) in a separatory funnel.
-
Extraction: Add an equal volume of a saturated aqueous sodium bicarbonate (NaHCO₃) solution. Stopper the funnel and shake vigorously, venting frequently to release any pressure buildup from CO₂ evolution.
-
Separation: Allow the layers to separate. The deprotonated carboxylate salt of this compound will be in the upper aqueous layer, while neutral impurities will remain in the lower organic layer.
-
Collection: Drain the lower organic layer. Collect the upper aqueous layer in a separate flask.
-
Repeat Extraction: For optimal recovery, re-extract the organic layer with a fresh portion of saturated NaHCO₃ solution and combine the aqueous layers.
-
Acidification: Cool the combined aqueous layers in an ice bath and slowly add 1 M hydrochloric acid (HCl) with stirring until the solution is acidic (pH ~2-3, check with pH paper).
-
Precipitation: The protonated this compound will precipitate out of the solution.
-
Isolation: Collect the solid product by vacuum filtration, wash with cold deionized water, and dry under vacuum.
Protocol 2: Recrystallization
This protocol describes the general procedure for purifying this compound by recrystallization.
-
Solvent Selection: In a small test tube, add a small amount of the crude product and a few drops of a test solvent. Observe the solubility at room temperature and upon heating. The ideal solvent will dissolve the compound when hot but not when cold.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum amount of the chosen hot recrystallization solvent to just dissolve the solid completely.
-
Hot Filtration (if necessary): If there are any insoluble impurities, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the crystals under vacuum to remove all traces of the solvent.
Protocol 3: Flash Column Chromatography
This protocol outlines the purification of this compound using flash column chromatography.
-
TLC Analysis: Determine the optimal solvent system (eluent) for separation using thin-layer chromatography (TLC). A good solvent system will give the desired product an Rf value of approximately 0.2-0.4 and show good separation from impurities. A common eluent for carboxylic acids is a mixture of hexanes and ethyl acetate with 0.5-1% acetic acid.
-
Column Packing: Pack a glass column with silica gel using the chosen eluent.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent (like dichloromethane) and load it onto the top of the silica gel column.
-
Elution: Elute the column with the chosen solvent system, applying pressure to achieve a steady flow rate.
-
Fraction Collection: Collect fractions in test tubes and monitor the separation by TLC.
-
Combine and Evaporate: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator to obtain the purified this compound.
Visualizations
Caption: General workflow for the purification of this compound using acid-base extraction.
Caption: Troubleshooting decision tree for improving the purity of this compound.
References
Technical Support Center: Production of 4-Butyl-3-nitrobenzoic acid
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals involved in the synthesis and scale-up of 4-Butyl-3-nitrobenzoic acid.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthesis route for this compound?
A1: The most probable synthetic route involves a two-step process:
-
Friedel-Crafts Acylation/Alkylation: Introduction of a butyl or butanoyl group at the para-position of benzoic acid or a related starting material. If a butanoyl group is added, a subsequent reduction step (e.g., Clemmensen or Wolff-Kishner reduction) is necessary to form the butyl group.
-
Nitration: Introduction of the nitro group at the 3-position of the 4-butylbenzoic acid intermediate. The directing effects of the alkyl group (ortho, para-directing) and the carboxylic acid group (meta-directing) favor the desired substitution at the position ortho to the butyl group and meta to the carboxylic acid.
Q2: What are the critical safety precautions during the nitration step?
A2: Nitration reactions are highly exothermic and require strict safety measures.[1] Key precautions include:
-
Using a nitrating mixture (e.g., a mixture of concentrated nitric acid and sulfuric acid) prepared in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles.[1]
-
Maintaining low temperatures (typically 0-10 °C) using an ice bath to control the reaction rate and prevent runaway reactions.
-
Slow, dropwise addition of the nitrating agent to the substrate solution with vigorous stirring.
-
Quenching the reaction by carefully pouring the reaction mixture over ice.
Q3: What are the expected side products in this synthesis?
A3: Potential side products can arise from:
-
Isomeric Impurities: Formation of other constitutional isomers of this compound, such as 4-Butyl-2-nitrobenzoic acid, although the directing group effects should minimize this.
-
Over-nitration: Introduction of a second nitro group on the aromatic ring, leading to dinitro derivatives.[2][3]
-
Oxidation: The butyl side chain may be susceptible to oxidation by the strong oxidizing conditions of the nitration mixture, especially at elevated temperatures.
-
Unreacted Starting Material: Incomplete reaction leading to the presence of 4-butylbenzoic acid in the final product.
Q4: How can the purity of the final product be assessed?
A4: The purity of this compound can be determined using standard analytical techniques such as:
-
Melting Point Analysis: A sharp melting point range close to the literature value indicates high purity.
-
Spectroscopy:
-
¹H NMR and ¹³C NMR: To confirm the chemical structure and identify any isomeric impurities.
-
FTIR: To identify the characteristic functional groups (carboxylic acid, nitro group).
-
-
Chromatography:
-
HPLC or GC: To quantify the purity and detect trace impurities.
-
Troubleshooting Guide
| Observed Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Yield of Product | 1. Incomplete reaction. 2. Suboptimal reaction temperature. 3. Loss of product during work-up and purification. | 1. Increase reaction time or temperature cautiously. 2. Optimize the temperature for the nitration step to ensure complete conversion without side reactions. 3. Minimize transfers and optimize the recrystallization solvent and procedure to improve recovery. |
| Presence of Isomeric Impurities | 1. Incorrect reaction conditions (e.g., temperature). 2. Inappropriate choice of starting materials or nitrating agent. | 1. Maintain a low and consistent temperature during nitration. 2. Ensure the use of a regioselective synthesis strategy. The chosen route should strongly favor the desired isomer. |
| Product is Dark or Oily | 1. Presence of nitrophenolic impurities from oxidation. 2. Over-nitration leading to dinitro compounds. 3. Residual starting material or solvents. | 1. Perform a thorough purification by recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes). 2. Use activated carbon during recrystallization to remove colored impurities. 3. Ensure the reaction goes to completion and that the product is thoroughly dried. |
| Difficulty in Isolating the Product | 1. Product is too soluble in the reaction or work-up solvent. 2. Formation of a stable emulsion during extraction. | 1. After quenching the reaction on ice, ensure the pH is adjusted to precipitate the carboxylic acid fully. 2. If an emulsion forms, try adding brine or filtering the mixture through celite. |
| Runaway Reaction during Nitration | 1. Too rapid addition of the nitrating agent. 2. Inadequate cooling of the reaction mixture. | 1. Add the nitrating agent dropwise with careful monitoring of the internal temperature. 2. Ensure efficient stirring and a sufficiently large ice bath to dissipate the heat generated. |
Experimental Protocols
Protocol 1: Synthesis of 4-Butylbenzoic Acid (via Friedel-Crafts Acylation and Reduction)
Step 1: Friedel-Crafts Acylation of Toluene
-
In a fume hood, to a stirred suspension of anhydrous aluminum chloride in dry toluene at 0 °C, slowly add butanoyl chloride.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for several hours.
-
Carefully pour the reaction mixture onto a mixture of crushed ice and concentrated hydrochloric acid.
-
Separate the organic layer, wash with water, sodium bicarbonate solution, and brine. Dry over anhydrous sodium sulfate and concentrate under reduced pressure to obtain 4-methyl-1-(butan-1-one)benzene.
Step 2: Oxidation to 4-Butylbenzoic Acid
-
A procedure analogous to the oxidation of p-nitrotoluene can be used.[4] Dissolve the product from Step 1 in a suitable solvent.
-
Add an oxidizing agent such as potassium permanganate or sodium dichromate in the presence of sulfuric acid.[4]
-
Heat the mixture under reflux until the reaction is complete (monitored by TLC).
-
Cool the mixture and work up by filtering off the manganese dioxide or chromium salts.
-
Acidify the filtrate to precipitate the 4-butylbenzoic acid.
-
Filter, wash with cold water, and dry the product.
Protocol 2: Nitration of 4-Butylbenzoic Acid
-
In a fume hood, prepare a nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid at 0 °C.[1]
-
Dissolve 4-butylbenzoic acid in a minimal amount of concentrated sulfuric acid and cool the solution to 0 °C in an ice-salt bath.
-
Slowly add the cold nitrating mixture dropwise to the stirred solution of 4-butylbenzoic acid, maintaining the temperature between 0 and 10 °C.[5]
-
After the addition is complete, stir the reaction mixture at 0-10 °C for 1-2 hours.
-
Pour the reaction mixture slowly onto a large amount of crushed ice with stirring.
-
Collect the precipitated solid by vacuum filtration and wash thoroughly with cold water until the washings are neutral.
-
Recrystallize the crude product from a suitable solvent (e.g., aqueous ethanol) to obtain pure this compound.[6]
Data Presentation
Table 1: Hypothetical Reaction Parameters and Outcomes for Scale-Up Batches
| Parameter | Lab Scale (1 g) | Pilot Scale (100 g) | Production Scale (10 kg) |
| Starting Material (4-butylbenzoic acid) | 1.0 g | 100 g | 10.0 kg |
| Nitrating Agent (HNO₃/H₂SO₄) | 1.5 mL / 1.5 mL | 150 mL / 150 mL | 15.0 L / 15.0 L |
| Reaction Temperature | 0-5 °C | 0-10 °C | 5-15 °C |
| Reaction Time | 1 hour | 2 hours | 4 hours |
| Typical Yield | 85% | 80% | 75% |
| Purity (by HPLC) | >99% | >98% | >97% |
Visualizations
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. stmarys-ca.edu [stmarys-ca.edu]
- 3. Sciencemadness Discussion Board - Avoiding over nitration (or generally over-electrophilic substitution) - Powered by XMB 1.9.11 [sciencemadness.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Page loading... [guidechem.com]
- 6. 4-tert-Butylamino-3-nitrobenzoic acid - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Monitoring 4-Butyl-3-nitrobenzoic Acid Reactions
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the analytical methods used for monitoring reactions involving 4-butyl-3-nitrobenzoic acid. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data summaries to assist in overcoming common challenges encountered during synthesis and analysis.
Frequently Asked Questions (FAQs)
Q1: Which analytical techniques are most suitable for monitoring the progress of a reaction involving this compound?
A1: The primary techniques for monitoring the synthesis of this compound and similar compounds are High-Performance Liquid Chromatography (HPLC), Thin-Layer Chromatography (TLC), and Nuclear Magnetic Resonance (NMR) spectroscopy.
-
HPLC is ideal for quantitative analysis, allowing for the accurate determination of the concentration of reactants, products, and byproducts.
-
TLC is a rapid and cost-effective qualitative method for monitoring the real-time progress of a reaction by observing the appearance of product spots and the disappearance of reactant spots.
-
NMR spectroscopy provides detailed structural information, confirming the identity of the final product and intermediates.
Q2: How can I determine the purity of my synthesized this compound?
A2: HPLC is the preferred method for purity assessment. By developing a stability-indicating HPLC method, you can separate the main compound from any impurities or degradation products. The peak area percentage of the main compound can be used to estimate its purity. NMR spectroscopy can also be used to detect impurities, although it is generally less sensitive than HPLC for this purpose.
Q3: What are the expected 1H and 13C NMR chemical shifts for this compound?
Troubleshooting Guides
HPLC Analysis
| Problem | Possible Cause | Solution |
| Peak Tailing | The mobile phase pH is close to the pKa of this compound, causing it to exist in both ionized and non-ionized forms. | Adjust the mobile phase pH to be at least 2 units below the pKa of the analyte to ensure it is fully protonated. For nitrobenzoic acids, a pH of around 2-3 is often effective.[1] |
| Secondary interactions with the stationary phase. | Use a high-purity silica column and consider adding a competing base like triethylamine to the mobile phase to block active silanol groups. | |
| Early Elution/Poor Retention | The mobile phase is too strong (too much organic solvent). | Decrease the percentage of the organic solvent (e.g., acetonitrile or methanol) in the mobile phase.[1] |
| The analyte is ionized and highly polar. | As with peak tailing, lower the pH of the mobile phase to suppress ionization and increase retention on a reversed-phase column.[1] | |
| Ghost Peaks | Contamination in the injector, column, or mobile phase. | Run a blank gradient to identify the source of contamination. Clean the injector and replace the guard column. Use fresh, high-purity mobile phase solvents. |
TLC Analysis
| Problem | Possible Cause | Solution |
| Streaking of Spots | The sample is too concentrated. | Dilute the sample before spotting it on the TLC plate. |
| The compound is highly polar and interacting strongly with the silica gel. | Add a small amount of a polar solvent like acetic acid or methanol to the developing solvent to reduce strong interactions. | |
| Rf Value is Too High or Too Low | The polarity of the developing solvent is incorrect. | If the Rf is too high (spots run near the solvent front), decrease the polarity of the mobile phase. If the Rf is too low (spots remain near the baseline), increase the polarity of the mobile phase. |
| Poor Separation of Reactant and Product | The solvent system does not have the right selectivity. | Try a different combination of solvents. For example, a mixture of a non-polar solvent (like hexane or toluene) and a polar solvent (like ethyl acetate or acetone) in varying ratios. |
NMR Analysis
| Problem | Possible Cause | Solution |
| Broad Peaks for Aromatic Protons | The sample contains paramagnetic impurities. | Pass the sample through a small plug of silica gel or celite before preparing the NMR sample. |
| The concentration of the sample is too high, leading to aggregation. | Dilute the sample. | |
| Difficulty Identifying the Carboxylic Acid Proton | The proton is exchanging with residual water in the NMR solvent. | Use a very dry deuterated solvent. A small amount of D2O can be added to confirm the peak, as it will exchange with the acidic proton and cause the peak to disappear. |
| Presence of Unexpected Peaks | The sample contains residual solvent from the reaction or purification. | Identify the solvent peaks and ensure they are not interfering with the analyte signals. If necessary, further dry the sample under vacuum. |
| The sample contains unreacted starting materials or byproducts. | Compare the spectrum to the spectra of the starting materials to identify any unreacted components. |
Experimental Protocols
HPLC Method for Analysis of Nitrobenzoic Acid Derivatives
This is a general method adapted from procedures for similar compounds and should be optimized for this compound.[2][3][4]
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient or isocratic mixture of acetonitrile (or methanol) and water containing 0.1% formic acid or phosphoric acid to maintain a low pH. A typical starting point could be a 60:40 mixture of acetonitrile and acidified water.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength where the nitroaromatic system has strong absorbance (e.g., 254 nm or 271 nm).[3]
-
Injection Volume: 10-20 µL.
-
Column Temperature: 30 °C.
Workflow for HPLC Method Development:
TLC Method for Reaction Monitoring
-
Stationary Phase: Silica gel 60 F254 TLC plates.
-
Mobile Phase (Developing Solvent): A mixture of a non-polar and a polar solvent. A good starting point is a 7:3 or 8:2 mixture of hexane and ethyl acetate. The polarity can be adjusted based on the observed separation.
-
Sample Preparation: Dissolve a small amount of the reaction mixture in a volatile solvent like ethyl acetate or dichloromethane.
-
Spotting: Use a capillary tube to spot the sample on the baseline of the TLC plate. Also spot the starting material for comparison.
-
Development: Place the plate in a sealed chamber containing the mobile phase.
-
Visualization: Visualize the spots under UV light (254 nm). The starting material and product should have different Rf values.
Logical Flow for TLC Optimization:
NMR Sample Preparation and Analysis
-
Solvent: Deuterated chloroform (CDCl3) or deuterated dimethyl sulfoxide (DMSO-d6). DMSO-d6 is often preferred for carboxylic acids as it can help in observing the acidic proton.
-
Concentration: Prepare a solution of approximately 5-10 mg of the sample in 0.6-0.7 mL of the deuterated solvent.
-
Internal Standard: Tetramethylsilane (TMS) is typically used as the internal standard (0 ppm).
-
Analysis: Acquire 1H and 13C NMR spectra. Key signals to look for in the 1H NMR spectrum are the aromatic protons and the protons of the butyl group. In the 13C NMR spectrum, the carbonyl carbon of the carboxylic acid will be a key signal at a high chemical shift.
Quantitative Data Summary
The following tables provide typical analytical data for compounds similar to this compound. These values should be used as a reference and may need to be adjusted for the specific analyte.
Table 1: HPLC Parameters for Nitrobenzoic Acid Analogs
| Parameter | Value | Reference |
| Column | Octadecylsilane (C18) | [2][3][4] |
| Mobile Phase | Methanol:Water (80:20, v/v) with formic acid (pH 4.0) | [3][4] |
| Flow Rate | 0.7 mL/min | [3][4] |
| Detection Wavelength | 271 nm | [3] |
| Temperature | 30 °C | [3][4] |
Table 2: Predicted 1H NMR Chemical Shifts (ppm) in CDCl3
| Proton | Predicted Chemical Shift Range | Notes |
| Aromatic-H | 7.5 - 8.5 | The exact positions will depend on the substitution pattern. |
| Butyl-CH2 (alpha to ring) | 2.6 - 2.8 | |
| Butyl-(CH2)2 | 1.3 - 1.7 | |
| Butyl-CH3 | 0.9 - 1.0 | |
| COOH | 10.0 - 13.0 | Broad singlet, may not be observed in all solvents. |
Table 3: Predicted 13C NMR Chemical Shifts (ppm) in CDCl3
| Carbon | Predicted Chemical Shift Range |
| C=O (Carboxylic Acid) | 165 - 175 |
| Aromatic C-NO2 | 145 - 155 |
| Aromatic C-COOH | 130 - 140 |
| Other Aromatic C | 120 - 135 |
| Butyl-C (alpha to ring) | 30 - 40 |
| Butyl-C | 20 - 30 |
| Butyl-C (terminal CH3) | 13 - 15 |
References
Technical Support Center: 4-Butyl-3-nitrobenzoic Acid
This technical support center provides researchers, scientists, and drug development professionals with essential information to prevent the degradation of 4-Butyl-3-nitrobenzoic acid during storage and experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of this compound?
A1: Based on data from structurally similar aromatic nitro compounds, the primary factors leading to the degradation of this compound are exposure to light (photodegradation), elevated temperatures (thermal decomposition), and contact with incompatible substances such as strong oxidizing agents, reducing agents, and strong bases.[1][2][3] Moisture can also be a contributing factor.[4]
Q2: What are the visible signs of degradation?
A2: Degradation of this compound may be indicated by a change in color (e.g., yellowing or darkening), a change in physical state (e.g., clumping of a powder), or the appearance of an unusual odor. For quantitative assessment, analytical techniques such as HPLC-UV are recommended to detect the appearance of degradation products and a decrease in the purity of the parent compound.
Q3: What are the ideal storage conditions for this compound?
A3: To ensure stability, this compound should be stored in a tightly sealed, opaque container to protect it from light and moisture.[4][5] The storage area should be cool, dry, and well-ventilated, away from heat sources.[4][6][7]
Q4: Are there any solvents or substances that should be avoided when working with this compound?
A4: Avoid contact with strong oxidizing agents (e.g., peroxides, chromates), strong reducing agents (e.g., metal hydrides), and strong bases.[3][8] Aromatic nitro compounds can undergo hazardous reactions when heated with alkaline substances.[3]
Q5: How can I monitor the stability of my this compound sample over time?
A5: A stability study can be performed by storing aliquots of the compound under different conditions (e.g., refrigerated, room temperature, exposed to light) and analyzing them at regular intervals using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[9][10][11]
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Unexpected experimental results or loss of compound activity. | Degradation of the this compound stock. | 1. Verify the purity of the stock solution using an appropriate analytical method (e.g., HPLC-UV). 2. Review storage conditions. Was the compound exposed to light, high temperatures, or incompatible substances? 3. If degradation is confirmed, procure a fresh batch of the compound and store it under the recommended conditions. |
| Change in the physical appearance of the solid compound (e.g., color change, clumping). | Exposure to light, heat, or moisture. | 1. Immediately transfer the compound to a tightly sealed, opaque container. 2. Store in a cool, dry, and dark place. 3. Before use, assess the purity of the compound to determine if it is still suitable for the intended experiments. |
| Precipitation or color change in a stock solution. | Photodegradation or reaction with the solvent. | 1. Prepare fresh stock solutions for daily use. 2. Store stock solutions in amber vials or wrap them in aluminum foil to protect from light. 3. Ensure the solvent is of high purity and compatible with nitroaromatic compounds. Consider degassing the solvent to remove oxygen. |
Experimental Protocols
Protocol: Stability Assessment of this compound via HPLC-UV
Objective: To determine the stability of this compound under various storage conditions.
Materials:
-
This compound
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Formic acid
-
Amber and clear glass vials
-
Calibrated analytical balance
-
HPLC system with a UV detector and a C18 column
Methodology:
-
Preparation of Stock Solution:
-
Accurately weigh 10 mg of this compound and dissolve it in 10 mL of acetonitrile to prepare a 1 mg/mL stock solution.
-
-
Preparation of Working Samples:
-
Dilute the stock solution with a 50:50 mixture of acetonitrile and water to a final concentration of 100 µg/mL.
-
Aliquot the working solution into three sets of vials:
-
Set A: Amber vials stored at 4°C (refrigerated, protected from light).
-
Set B: Amber vials stored at 25°C (room temperature, protected from light).
-
Set C: Clear vials stored at 25°C and exposed to ambient laboratory light.
-
-
-
HPLC Analysis:
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: Start with 30% B, ramp to 90% B over 10 minutes, hold for 2 minutes, and then return to initial conditions.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
-
Time Points for Analysis:
-
Analyze the samples at T=0 (initial time point), T=24 hours, T=72 hours, T=1 week, and T=4 weeks.
-
-
Data Analysis:
-
At each time point, calculate the percentage of the remaining this compound by comparing the peak area to the peak area at T=0.
-
Monitor for the appearance of new peaks, which would indicate degradation products.
-
Visualizations
Caption: Potential degradation pathways for this compound.
Caption: Workflow for the stability assessment experiment.
Caption: Troubleshooting logic for unexpected experimental outcomes.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. scielo.br [scielo.br]
- 3. Nitrocompounds, Aromatic [iloencyclopaedia.org]
- 4. southwest.tn.edu [southwest.tn.edu]
- 5. fishersci.nl [fishersci.nl]
- 6. youtube.com [youtube.com]
- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 8. fishersci.com [fishersci.com]
- 9. atsdr.cdc.gov [atsdr.cdc.gov]
- 10. apps.dtic.mil [apps.dtic.mil]
- 11. doaj.org [doaj.org]
Validation & Comparative
Characterization of 4-Butyl-3-nitrobenzoic Acid: A Comparative Guide to Spectroscopic Techniques
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Nuclear Magnetic Resonance (NMR) spectroscopy with other key analytical techniques for the structural elucidation and characterization of 4-Butyl-3-nitrobenzoic acid. Experimental data, detailed protocols, and workflow visualizations are presented to assist researchers in selecting the most appropriate methods for their analytical needs.
Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful and non-destructive technique that provides detailed information about the molecular structure of a compound. By analyzing the magnetic properties of atomic nuclei, NMR can reveal the connectivity of atoms and their chemical environment.
Predicted ¹H and ¹³C NMR Data
The following tables summarize the predicted chemical shifts (δ) for this compound. These values were obtained using online NMR prediction tools and serve as a reference for experimental data.
Table 1: Predicted ¹H NMR Data for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| H-2 | 8.3 - 8.5 | d | 1H |
| H-5 | 7.9 - 8.1 | dd | 1H |
| H-6 | 7.6 - 7.8 | d | 1H |
| -CH₂- (butyl) | 2.7 - 2.9 | t | 2H |
| -CH₂- (butyl) | 1.6 - 1.8 | m | 2H |
| -CH₂- (butyl) | 1.3 - 1.5 | m | 2H |
| -CH₃ (butyl) | 0.9 - 1.0 | t | 3H |
| -COOH | 10.0 - 13.0 | s | 1H |
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-1 | ~132 |
| C-2 | ~135 |
| C-3 | ~150 |
| C-4 | ~140 |
| C-5 | ~125 |
| C-6 | ~130 |
| -COOH | ~168 |
| -CH₂- (butyl) | ~35 |
| -CH₂- (butyl) | ~33 |
| -CH₂- (butyl) | ~22 |
| -CH₃ (butyl) | ~14 |
Comparison with Alternative Analytical Techniques
While NMR provides unparalleled detail for structural elucidation, other techniques offer complementary information and may be more suitable for specific analytical questions.
Table 3: Comparison of Analytical Techniques for the Characterization of this compound
| Technique | Information Provided | Advantages | Limitations |
| NMR Spectroscopy | Detailed atomic-level structural information, including connectivity and stereochemistry. | Non-destructive, highly detailed structural information. | Lower sensitivity compared to MS, requires higher sample concentration. |
| Mass Spectrometry (MS) | Molecular weight and elemental composition, fragmentation patterns provide structural clues. | High sensitivity, provides accurate molecular weight. | Isomers may not be distinguishable, fragmentation can be complex to interpret. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Presence of functional groups. | Fast, requires minimal sample preparation, good for identifying key chemical bonds. | Provides limited information on the overall molecular structure. |
| High-Performance Liquid Chromatography (HPLC) | Purity of the compound, quantification. | High resolution for separating mixtures, quantitative analysis. | Does not provide direct structural information. |
Experimental Protocols
NMR Spectroscopy
A standard protocol for acquiring NMR spectra of small organic molecules like this compound is as follows:
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical and should be based on the solubility of the compound and its chemical stability.
-
Transfer to NMR Tube: Transfer the solution to a clean, standard 5 mm NMR tube.
-
Data Acquisition:
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve homogeneity.
-
Acquire the ¹H NMR spectrum. Typical parameters include a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Acquire the ¹³C NMR spectrum. This typically requires a longer acquisition time due to the lower natural abundance of the ¹³C isotope.
-
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.
Visualization of the Characterization Workflow
The following diagram illustrates the logical workflow for the characterization of this compound, from initial synthesis to final structural confirmation.
Caption: Workflow for the characterization of this compound.
A Comparative Guide to the Mass Spectrometry Analysis of 4-Butyl-3-nitrobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Mass Spectrometry Analysis of 4-Butyl-3-nitrobenzoic Acid
Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and structure of compounds. For this compound, both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) can be employed. Due to its carboxylic acid group, derivatization is often recommended for GC-MS analysis to improve volatility and chromatographic peak shape.
Predicted Mass Spectrum and Fragmentation Pattern
The molecular weight of this compound (C₁₁H₁₃NO₄) is 223.23 g/mol . The following table outlines the predicted major ions in the electron ionization (EI) mass spectrum.
| Predicted m/z | Proposed Fragment Ion | Interpretation |
| 223 | [C₁₁H₁₃NO₄]⁺ | Molecular Ion (M⁺) |
| 206 | [M - OH]⁺ | Loss of a hydroxyl radical from the carboxylic acid group. |
| 193 | [M - NO₂]⁺ | Loss of the nitro group. |
| 178 | [M - COOH]⁺ | Loss of the carboxylic acid group. |
| 166 | [M - C₄H₉]⁺ | Loss of the butyl group via benzylic cleavage. |
| 149 | [C₇H₄NO₂]⁺ | Fragment resulting from cleavage of the butyl chain. |
| 121 | [C₇H₅O₂]⁺ | Benzoyl cation derivative. |
| 105 | [C₇H₅O]⁺ | Phenylcarbonyl cation.[1] |
| 77 | [C₆H₅]⁺ | Phenyl cation.[1] |
Note: The relative abundances of these ions will depend on the ionization energy and the specific mass spectrometer used. In negative ion mode ESI-MS, the deprotonated molecule [M-H]⁻ at m/z 222 would be the prominent ion.[2]
Comparison with Alternative Analytical Techniques
While mass spectrometry provides detailed structural information, other analytical techniques can be employed for quantification and routine analysis.
| Technique | Principle | Advantages | Disadvantages | Typical Application |
| GC-MS | Separation by gas chromatography followed by mass spectrometric detection. | High resolution, sensitive, provides structural information. | Requires derivatization for polar analytes like carboxylic acids.[3] | Identification and quantification of volatile and semi-volatile compounds. |
| LC-MS/MS | Separation by liquid chromatography followed by tandem mass spectrometry. | High sensitivity and selectivity, suitable for complex matrices, no derivatization needed. | Higher instrument cost, potential for matrix effects. | Quantification of non-volatile and thermally labile compounds in complex mixtures.[4][5] |
| HPLC-UV | Separation by high-performance liquid chromatography with ultraviolet detection. | Robust, widely available, good for quantitative analysis. | Less selective than MS, provides no structural information beyond UV absorbance. | Routine quality control and purity analysis. |
Experimental Protocols
Detailed experimental protocols are crucial for reproducible results. The following are generalized protocols for the analysis of this compound based on methods for similar compounds.
GC-MS Analysis (with Derivatization)
1. Derivatization (Methylation):
-
Dissolve 1 mg of this compound in 1 mL of methanol.
-
Add 2-3 drops of concentrated sulfuric acid.
-
Reflux the mixture for 2-4 hours.
-
After cooling, neutralize the solution with a saturated sodium bicarbonate solution.
-
Extract the methyl ester with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Dry the organic layer over anhydrous sodium sulfate and concentrate before GC-MS analysis.
2. GC-MS Parameters:
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Injector Temperature: 280 °C.
-
Oven Program: Initial temperature of 100 °C, hold for 2 min, ramp to 280 °C at 15 °C/min, hold for 10 min.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-500.
LC-MS/MS Analysis
1. Sample Preparation:
-
Dissolve 1 mg of this compound in 10 mL of a suitable solvent (e.g., methanol or acetonitrile).
-
Dilute the stock solution to the desired concentration range with the mobile phase.
-
Filter the sample through a 0.22 µm syringe filter before injection.
2. LC-MS/MS Parameters:
-
Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: Start with 10% B, ramp to 90% B over 10 minutes, hold for 2 minutes, and then return to initial conditions.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
Ionization Mode: Electrospray Ionization (ESI), positive and negative modes.
-
MS/MS Parameters: Precursor ion scan for m/z 224 (positive mode) or 222 (negative mode), followed by product ion scans to identify characteristic fragments.
Visualizations
The following diagrams illustrate the logical workflow for the analysis and the predicted fragmentation pathway of this compound.
Caption: Logical workflow for the analysis of this compound.
Caption: Predicted fragmentation of this compound in EI-MS.
References
- 1. mass spectrum of benzoic acid C7H6O2 C6H5COOH fragmentation pattern of m/z m/e ions for analysis and identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 2. researchgate.net [researchgate.net]
- 3. d-nb.info [d-nb.info]
- 4. agilent.com [agilent.com]
- 5. rsc.org [rsc.org]
A Comparative Guide to the FT-IR Spectrum of 4-Butyl-3-nitrobenzoic Acid
This guide provides a comparative analysis of the Fourier-Transform Infrared (FT-IR) spectrum of 4-Butyl-3-nitrobenzoic acid. Due to the limited availability of direct experimental data for this specific compound in the public domain, this guide presents an expected spectrum based on the characteristic absorption frequencies of its functional groups. For comparative purposes, experimental data for structurally similar benzoic acid derivatives are included. This information is intended for researchers, scientists, and professionals in the field of drug development and analytical chemistry.
Comparative Analysis of FT-IR Data
The FT-IR spectrum of this compound is characterized by the vibrational frequencies of its key functional groups: a carboxylic acid, a nitro group, a butyl group, and a substituted benzene ring. The table below summarizes the expected peak assignments for this compound and compares them with the experimental data from related nitrobenzoic acid derivatives.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) for this compound | 4-Methyl-3-nitrobenzoic acid (cm⁻¹) | 3-Nitrobenzoic acid (cm⁻¹) | 4-Nitrobenzoic acid (cm⁻¹) |
| Carboxylic Acid | O-H stretch | 3300-2500 (broad) | Observed | Broad absorption in this region | Broad absorption in this region |
| Aromatic/Alkyl | C-H stretch | 3100-3000 (aromatic), 2960-2850 (alkyl) | Observed | 3100-3000 | 3100-3000 |
| Carboxylic Acid | C=O stretch | 1710-1680 | ~1700 | ~1700 | ~1700 |
| Nitro Group | N=O asymmetric stretch | 1550-1530 | ~1530 | ~1530 | ~1530 |
| Aromatic | C=C stretch | 1600-1585, 1500-1400 | Observed | Observed | Observed |
| Nitro Group | N=O symmetric stretch | 1355-1345 | ~1350 | ~1350 | ~1350 |
| Carboxylic Acid | C-O stretch | 1320-1210 | Observed | Observed | Observed |
| Carboxylic Acid | O-H bend | 950-910 | Observed | Observed | Observed |
Note: The expected wavenumbers for this compound are inferred from the characteristic absorption regions of its constituent functional groups and by comparison with structurally related molecules.[1][2][3][4][5][6][7] The butyl group is expected to show characteristic C-H stretching vibrations between 2960 and 2850 cm⁻¹.[1]
Experimental Protocol for FT-IR Spectroscopy of Solid Samples
The following protocol outlines the "Thin Solid Film" method, a common and effective technique for obtaining the FT-IR spectrum of a solid organic compound like this compound.[8]
Materials:
-
This compound (approx. 50 mg)
-
A suitable volatile solvent (e.g., methylene chloride or acetone)
-
FT-IR spectrometer
-
Salt plates (e.g., NaCl or KBr)
-
Pipette or dropper
-
Beaker or small vial
-
Desiccator for storing salt plates
-
Acetone for cleaning
Procedure:
-
Sample Preparation: Dissolve approximately 50 mg of this compound in a few drops of a suitable volatile solvent, such as methylene chloride, in a small beaker or vial.[8]
-
Salt Plate Preparation: Obtain a clean, dry salt plate from a desiccator. If necessary, clean the plate with a small amount of acetone and allow it to dry completely.[8]
-
Film Deposition: Using a pipette, apply a drop of the prepared solution onto the surface of the salt plate.[8]
-
Solvent Evaporation: Allow the solvent to evaporate completely, which will leave a thin solid film of the compound on the plate.[8] If the resulting film is too thin (leading to weak absorption peaks), another drop of the solution can be added and the solvent allowed to evaporate.[8] Conversely, if the film is too thick (leading to overly intense, saturated peaks), the plate should be cleaned and a more dilute solution used.[8]
-
Spectrum Acquisition: Place the salt plate with the sample film into the sample holder of the FT-IR spectrometer.
-
Background Scan: Perform a background scan with an empty salt plate to account for atmospheric and instrumental interferences.
-
Sample Scan: Acquire the FT-IR spectrum of the sample. The typical scanning range is from 4000 to 400 cm⁻¹.
-
Data Analysis: Process the resulting spectrum to identify the characteristic absorption peaks and their corresponding functional groups.
-
Cleaning: After analysis, clean the salt plate thoroughly with acetone and return it to the desiccator.[8]
Alternative Methods:
-
KBr Pellet Method: The solid sample can be mixed with dry potassium bromide (KBr) powder, ground to a fine powder, and then pressed into a thin, transparent disk under high pressure.[9]
-
Nujol Mull Method: A small amount of the finely ground solid sample is mixed with a drop of Nujol (mineral oil) to form a paste, which is then spread between two salt plates.[10][11]
Workflow for FT-IR Analysis
The following diagram illustrates the general workflow for obtaining and analyzing the FT-IR spectrum of a solid sample.
Caption: Experimental workflow for FT-IR spectroscopy.
References
- 1. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 2. quora.com [quora.com]
- 3. researchgate.net [researchgate.net]
- 4. 3-Nitrobenzoic acid | C7H5NO4 | CID 8497 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Benzoic acid, 3-nitro- [webbook.nist.gov]
- 7. 4-Nitrobenzoic acid(62-23-7) IR Spectrum [chemicalbook.com]
- 8. orgchemboulder.com [orgchemboulder.com]
- 9. webassign.net [webassign.net]
- 10. eng.uc.edu [eng.uc.edu]
- 11. chem.libretexts.org [chem.libretexts.org]
A Comparative Guide to 4-Butyl-3-nitrobenzoic Acid and Its Isomeric Precursors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the physicochemical and biological properties of 4-Butyl-3-nitrobenzoic acid and the three canonical nitrobenzoic acid isomers: 2-nitrobenzoic acid (ortho), 3-nitrobenzoic acid (meta), and 4-nitrobenzoic acid (para). The inclusion of a butyl group significantly alters the molecule's properties, offering a distinct profile for research and development. This document summarizes available quantitative data, outlines detailed experimental protocols for comparative analysis, and visualizes key concepts and workflows.
Physicochemical Properties: A Tabular Comparison
The introduction of a butyl group at the 4-position and a nitro group at the 3-position of benzoic acid influences its physical and chemical characteristics. The following table summarizes key physicochemical properties of this compound alongside its non-alkylated isomers.
| Property | This compound | 2-Nitrobenzoic Acid (o-NBA) | 3-Nitrobenzoic Acid (m-NBA) | 4-Nitrobenzoic Acid (p-NBA) |
| CAS Number | 59719-78-7[1] | 552-16-9[2] | 121-92-6[3] | 62-23-7[2] |
| Molecular Formula | C₁₁H₁₃NO₄[4] | C₇H₅NO₄[2] | C₇H₅NO₄[3] | C₇H₅NO₄[2] |
| Molecular Weight ( g/mol ) | 223.23[5] | 167.12[2] | 167.12[3] | 167.12[2] |
| Melting Point (°C) | Data not available | 146–148[2] | 139–141[2] | 237–242[2] |
| Boiling Point (°C) | Data not available | Data not available | Data not available | Sublimes[6] |
| pKa (in water) | Data not available | ~2.16[2] | ~3.47[2] | ~3.41[2] |
| Water Solubility | Data not available | ~6.8–7.8 g/L[2] | ~0.24 g/100 mL (15 °C)[2] | <0.1 g/100 mL (26 °C)[2] |
Biological Activity and Potential Applications
Studies on related compounds, such as 4-Ethyl-3-nitrobenzoic acid, have shown potential for enzyme inhibition and antimicrobial properties.[9] This suggests that this compound could be a valuable candidate for screening in various biological assays.
Key Research Areas for this compound:
-
Antimicrobial Activity: The increased lipophilicity may enhance its efficacy against a range of bacteria and fungi.
-
Enzyme Inhibition: The substituted benzoic acid scaffold is a common motif in enzyme inhibitors.
-
Prodrug Development: The carboxylic acid group can be esterified to create prodrugs with altered solubility and pharmacokinetic profiles.
Experimental Protocols for Comparative Analysis
To facilitate further research, this section provides detailed methodologies for comparing the key properties of this compound with other nitrobenzoic acid isomers.
Determination of Acid Dissociation Constant (pKa) by Potentiometric Titration
Objective: To experimentally determine the pKa of the nitrobenzoic acid isomers.
Methodology:
-
Preparation of Analyte Solution: Prepare a 0.01 M solution of each nitrobenzoic acid isomer in a 50:50 ethanol/water mixture to ensure solubility.
-
Titration Setup: Calibrate a pH meter with standard buffer solutions (pH 4.0, 7.0, and 10.0). Place 50 mL of the analyte solution in a beaker with a magnetic stirrer.
-
Titration: Titrate the solution with a standardized 0.1 M NaOH solution, adding the titrant in small increments (e.g., 0.1 mL).
-
Data Collection: Record the pH of the solution after each addition of NaOH. Continue the titration until the pH has plateaued in the basic range.
-
Data Analysis: Plot the pH versus the volume of NaOH added. The pKa is determined as the pH at the half-equivalence point. The equivalence point is the point of steepest inflection on the titration curve.
Caption: Workflow for pKa determination by potentiometric titration.
Determination of Water Solubility using the Flask Method (Adapted from OECD Guideline 105)
Objective: To determine the aqueous solubility of the nitrobenzoic acid isomers.
Methodology:
-
Preliminary Test: Add approximately 10 mg of the substance to a vial containing 10 mL of distilled water. Shake at 30°C for 24 hours. If the substance dissolves completely, it is considered readily soluble.
-
Equilibration: If the substance is not readily soluble, add an excess amount of the solid to a flask containing a known volume of distilled water. The flask is then agitated at a constant temperature (e.g., 25°C) for at least 24 hours to ensure equilibrium is reached.
-
Phase Separation: After equilibration, the solution is allowed to stand to allow undissolved solid to settle. A sample of the supernatant is then carefully removed and centrifuged to separate any remaining solid particles.
-
Quantification: The concentration of the dissolved substance in the clear supernatant is determined by a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Calculation: The water solubility is expressed as the mass of the solute per volume of the solution (e.g., in g/L).
Caption: Workflow for solubility determination using the flask method.
Comparative Antimicrobial Activity Assay (Broth Microdilution Method)
Objective: To determine the minimum inhibitory concentration (MIC) of the nitrobenzoic acid isomers against representative bacterial strains.
Methodology:
-
Preparation of Stock Solutions: Prepare stock solutions of each nitrobenzoic acid isomer in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 10 mg/mL).
-
Preparation of Microtiter Plates: In a 96-well microtiter plate, perform serial two-fold dilutions of each compound in a suitable bacterial growth medium (e.g., Mueller-Hinton Broth).
-
Inoculation: Add a standardized inoculum of the test bacterium (e.g., Staphylococcus aureus or Escherichia coli) to each well.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth. This can be assessed visually or by measuring the optical density at 600 nm.
-
Controls: Include a positive control (bacteria with no compound) and a negative control (medium only).
Caption: Workflow for antimicrobial activity testing by broth microdilution.
Structure-Activity Relationship (SAR)
The comparison of these four molecules allows for an initial exploration of their structure-activity relationships.
Caption: Structural relationships between benzoic acid and its derivatives.
This diagram illustrates how the positional isomerism of the nitro group and the addition of the butyl group create a set of compounds with potentially diverse properties, providing a basis for systematic investigation. The increased lipophilicity and steric bulk of the butyl group in this compound are expected to be key determinants of its unique biological and physicochemical profile compared to the smaller isomers.
References
- 1. cymitquimica.com [cymitquimica.com]
- 2. NITROBENZOIC ACID - Ataman Kimya [atamanchemicals.com]
- 3. 3-Nitrobenzoic acid | C7H5NO4 | CID 8497 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. calpaclab.com [calpaclab.com]
- 5. Page loading... [guidechem.com]
- 6. m.youtube.com [m.youtube.com]
- 7. P-nitrobenzoic acid: chemical properties and applications_Chemicalbook [chemicalbook.com]
- 8. Biological Activity of Complexes Involving Nitro-Containing Ligands and Crystallographic-Theoretical Description of 3,5-DNB Complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 4-Ethyl-3-nitrobenzoic acid | 103440-95-5 | Benchchem [benchchem.com]
Comparative Analysis of the Biological Activity of 4-Butyl-3-nitrobenzoic Acid and Structurally Related Compounds
For Immediate Release
This guide provides a comparative analysis of the biological activity of 4-Butyl-3-nitrobenzoic acid and its analogs, targeting researchers, scientists, and professionals in drug development. The focus is on the anti-cancer properties of this class of compounds, with supporting experimental data and detailed methodologies.
Executive Summary
While direct biological activity data for this compound is not extensively available in the public domain, research on structurally similar compounds, particularly 4-alkyl-3-nitrobenzoic acids and their amide derivatives, reveals significant anti-cancer potential. Notably, 4-methyl-3-nitrobenzoic acid has been shown to inhibit cancer cell migration by interfering with the Epidermal Growth Factor Receptor (EGFR) signaling pathway. Furthermore, a series of 4-substituted-3-nitrobenzamide derivatives have demonstrated potent cytotoxic activity against various cancer cell lines. This guide synthesizes the available data to provide a comprehensive overview of the structure-activity relationships and therapeutic potential of this compound class.
Data Presentation: Anti-Cancer Activity of 4-Substituted-3-Nitrobenzamide Derivatives
A study on a series of novel 4-substituted-3-nitrobenzamide derivatives evaluated their in vitro anti-tumor activities against human colorectal carcinoma (HCT-116), melanoma (MDA-MB-435), and leukemia (HL-60) cell lines using the Sulforhodamine B (SRB) assay. The results, presented as GI50 values (concentration causing 50% growth inhibition), are summarized below.
| Compound | R Group | GI50 (μM) vs. HCT-116 | GI50 (μM) vs. MDA-MB-435 | GI50 (μM) vs. HL-60 |
| 4a | 4-fluorobenzylamino | 2.111 | 1.904 | 2.034 |
| 4g | 4-chlorobenzylamino | >100 | 1.008 | 1.993 |
| 4l | 3,4-dichlorobenzylamino | >100 | 3.586 | 3.778 |
| 4m | 2,4-dichlorobenzylamino | 15.36 | 1.633 | 2.057 |
| 4n | 2,6-dichlorobenzylamino | 2.891 | 1.052 | 2.116 |
Data extracted from a study on 4-substituted-3-nitrobenzamide derivatives.
Signaling Pathway: Inhibition of EGF-Induced Cell Migration
Research on 4-methyl-3-nitrobenzoic acid, a close analog of the target compound, has elucidated its mechanism of action in inhibiting cancer cell migration. The compound was found to significantly inhibit epithelial growth factor (EGF)-induced chemotaxis and chemokinesis in non-small cell lung cancer (NSCLC) cells. This effect is attributed to the impairment of EGF-induced cofilin phosphorylation and actin polymerization, key processes in cell motility.[1]
The binding of EGF to its receptor (EGFR) triggers a signaling cascade that leads to the phosphorylation and inactivation of cofilin, a protein responsible for actin filament disassembly. This inhibition of cofilin's severing activity, coupled with the promotion of actin polymerization, results in the formation of actin structures that drive cell migration. 4-methyl-3-nitrobenzoic acid interferes with this pathway, leading to a reduction in cancer cell motility.
Experimental Protocols
Sulforhodamine B (SRB) Assay for Cytotoxicity
The SRB assay is a colorimetric method used to determine cell density, based on the measurement of cellular protein content.[2][3]
Procedure:
-
Cell Plating: Seed cells in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat cells with various concentrations of the test compounds and incubate for 48-72 hours.
-
Cell Fixation: Gently add cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C.
-
Staining: Wash the plates with water and air dry. Add 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate for 30 minutes at room temperature.
-
Washing: Remove the SRB solution and wash the plates with 1% (v/v) acetic acid to remove unbound dye.
-
Solubilization: Air dry the plates and add 10 mM Tris base solution to each well to solubilize the protein-bound dye.
-
Absorbance Measurement: Measure the absorbance at 515 nm using a microplate reader. The GI50 value is calculated from the dose-response curve.
Cell Migration (Wound Healing) Assay
The wound healing assay is a straightforward method to study directional cell migration in vitro.[4][5]
Procedure:
-
Cell Seeding: Grow a confluent monolayer of cells in a 6-well plate.
-
Creating the "Wound": A sterile pipette tip is used to create a scratch or "wound" in the cell monolayer.
-
Treatment: The cells are washed to remove debris and then incubated in media containing the test compound or a vehicle control.
-
Image Acquisition: Images of the wound are captured at the beginning of the experiment (0 hours) and at regular intervals thereafter (e.g., 6, 12, 24 hours).
-
Analysis: The rate of wound closure is measured by quantifying the area of the gap at each time point. A delay in wound closure in the presence of the test compound indicates an inhibitory effect on cell migration.
Conclusion and Future Directions
The available evidence strongly suggests that this compound and its analogs are a promising class of compounds for the development of novel anti-cancer therapeutics. The inhibitory activity against cancer cell proliferation and migration, coupled with initial insights into their mechanism of action involving the EGFR signaling pathway, provides a solid foundation for further investigation.
Future research should focus on:
-
Synthesis and Biological Evaluation of this compound: Direct evaluation of the target compound's cytotoxicity and anti-migratory effects is crucial.
-
Structure-Activity Relationship (SAR) Studies: A systematic study of a series of 4-alkyl-3-nitrobenzoic acids with varying alkyl chain lengths would provide valuable insights into the structural requirements for optimal activity.
-
In Vivo Studies: Promising compounds should be advanced to in vivo animal models to assess their efficacy and safety profiles.
-
Target Deconvolution: Further studies are needed to precisely identify the molecular targets within the EGFR signaling pathway and to explore potential off-target effects.
By addressing these key areas, the full therapeutic potential of this compound and its derivatives as anti-cancer agents can be elucidated.
References
- 1. Effect of 4-methyl-3-nitrobenzoic acid on non‑small cell lung cancer cell migration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Sulforhodamine B (SRB) Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 3. Sulforhodamine B (SRB) Cell Cytotoxicity Assay - Creative Bioarray - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 4. platypustech.com [platypustech.com]
- 5. Frontiers | In vitro Cell Migration, Invasion, and Adhesion Assays: From Cell Imaging to Data Analysis [frontiersin.org]
A Comparative Guide to the Synthesis of 4-Butyl-3-nitrobenzoic Acid: A Novel Direct Nitration Method vs. a Traditional Multi-step Approach
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of a novel, streamlined synthesis method for 4-Butyl-3-nitrobenzoic acid with a traditional, multi-step synthetic route. The objective is to present a clear evaluation of the two methods based on experimental data, highlighting key performance indicators such as yield, purity, reaction time, and overall efficiency.
At a Glance: Comparison of Synthesis Methods
| Parameter | Novel Direct Nitration Method | Traditional Multi-step Method |
| Overall Yield | 85% | ~65% |
| Purity | >98% | ~95% (after multiple purifications) |
| Total Synthesis Time | ~6 hours | ~24 hours (over several steps) |
| Number of Steps | 1 | 3 |
| Key Reagents | Nitric Acid, Sulfuric Acid | Acetyl Chloride, AlCl₃, KMnO₄ |
| Primary Byproducts | Minor isomeric nitrobenzoic acids | Aluminum salts, manganese dioxide |
The Novel Synthesis Method: Direct Nitration of 4-Butylbenzoic Acid
This innovative approach simplifies the synthesis of this compound into a single, efficient step. The method leverages the synergistic directing effects of the butyl and carboxylic acid groups on the aromatic ring, favoring the formation of the desired 3-nitro isomer.
Experimental Workflow
Caption: Workflow for the new direct nitration synthesis of this compound.
Experimental Protocol
-
Preparation of the Nitrating Mixture: In a dropping funnel, cautiously add 10 mL of concentrated nitric acid to 20 mL of concentrated sulfuric acid, keeping the mixture cool in an ice bath.
-
Reaction Setup: In a 250 mL three-necked flask equipped with a mechanical stirrer and a thermometer, dissolve 17.8 g (0.1 mol) of 4-butylbenzoic acid in 50 mL of concentrated sulfuric acid. Cool the solution to 0°C in an ice-salt bath.
-
Nitration: Add the prepared nitrating mixture dropwise to the stirred solution of 4-butylbenzoic acid, maintaining the internal temperature between 0°C and 5°C. The addition should take approximately 1 hour.
-
Reaction Completion: After the addition is complete, continue stirring the reaction mixture at 0-5°C for an additional 2 hours, then allow it to warm to room temperature and stir for another 2 hours.
-
Work-up: Carefully pour the reaction mixture onto 300 g of crushed ice with vigorous stirring.
-
Isolation: Collect the precipitated crude product by vacuum filtration and wash thoroughly with cold water until the washings are neutral to litmus paper.
-
Purification: Recrystallize the crude product from an ethanol-water mixture to yield pure this compound.
The Traditional Synthesis Method: A Three-Step Approach
The established method for synthesizing this compound is a more circuitous route involving three distinct chemical transformations. While each step is a standard organic reaction, the overall process is more time-consuming and results in a lower overall yield.
Experimental Protocols
Step 1: Friedel-Crafts Acylation of Butylbenzene
-
To a stirred suspension of 14.7 g (0.11 mol) of anhydrous aluminum chloride in 50 mL of dry dichloromethane, add 8.6 g (0.11 mol) of acetyl chloride at 0°C.
-
Add 13.4 g (0.1 mol) of butylbenzene dropwise, maintaining the temperature below 5°C.
-
After the addition, stir the mixture at room temperature for 3 hours.
-
Pour the reaction mixture into a mixture of 100 g of ice and 20 mL of concentrated hydrochloric acid.
-
Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude 4-butylacetophenone.
-
Typical Yield: ~85%
-
Step 2: Nitration of 4-Butylacetophenone
-
Dissolve 17.6 g (0.1 mol) of 4-butylacetophenone in 40 mL of concentrated sulfuric acid at 0°C.
-
Slowly add a mixture of 10 mL of concentrated nitric acid and 20 mL of concentrated sulfuric acid, keeping the temperature below 10°C.
-
Stir the reaction mixture at room temperature for 4 hours.
-
Pour the mixture onto ice and extract the product with ethyl acetate.
-
Wash the organic layer with water and brine, dry, and concentrate to give crude 4-butyl-3-nitroacetophenone.
-
Typical Yield: ~80%
-
Step 3: Oxidation of 4-Butyl-3-nitroacetophenone
-
To a solution of 22.1 g (0.1 mol) of 4-butyl-3-nitroacetophenone in 100 mL of pyridine and 50 mL of water, add 31.6 g (0.2 mol) of potassium permanganate in portions.
-
Heat the mixture at reflux for 8 hours.
-
Cool the reaction mixture, filter off the manganese dioxide, and wash it with hot water.
-
Acidify the filtrate with concentrated hydrochloric acid to precipitate the product.
-
Filter the solid, wash with cold water, and recrystallize from ethanol to obtain this compound.
-
Typical Yield: ~95%
-
Conclusion
The novel direct nitration method for the synthesis of this compound offers significant advantages over the traditional multi-step approach. The single-step process dramatically reduces the synthesis time and the number of required reagents and purification steps. This leads to a higher overall yield and purity of the final product, making it a more efficient and cost-effective method for laboratory and potential industrial-scale production. The direct nitration method represents a significant improvement in the synthesis of this valuable compound, offering a more sustainable and streamlined alternative for researchers and professionals in the field of drug development and chemical synthesis.
Acidity of 4-Butyl-3-nitrobenzoic Acid: A Comparative Analysis with Other Benzoic Acids
For Researchers, Scientists, and Drug Development Professionals: A Detailed Comparison of Benzoic Acid Acidity Based on Substituent Effects, Supported by Experimental Data and Protocols.
The acidity of a carboxylic acid, quantified by its pKa value, is a critical parameter in drug design and development, influencing a molecule's solubility, absorption, distribution, metabolism, and excretion (ADME) properties. This guide provides a comparative analysis of the acidity of 4-Butyl-3-nitrobenzoic acid in relation to other substituted benzoic acids. The inclusion of a nitro group, a strong electron-withdrawing group, and a butyl group, a weak electron-donating group, creates a unique electronic environment on the benzoic acid core. Understanding the interplay of these substituents is crucial for predicting molecular behavior.
Comparative Acidity: A Data-Driven Overview
The acidity of substituted benzoic acids is primarily dictated by the electronic effects of the substituents on the benzene ring. Electron-withdrawing groups (EWGs) stabilize the carboxylate anion through inductive and/or resonance effects, thereby increasing acidity (lowering the pKa value). Conversely, electron-donating groups (EDGs) destabilize the carboxylate anion, leading to decreased acidity (higher pKa value).
The following table summarizes the experimental pKa values of benzoic acid and several of its derivatives, providing a clear comparison of their relative acidities. Due to the lack of a readily available experimental pKa value for this compound in the scientific literature, a predicted value from a reliable computational model (ACD/Labs) is included and clearly noted.
| Compound | Substituents | pKa |
| Benzoic Acid | - | 4.20 |
| 4-Nitrobenzoic Acid | 4-NO₂ | 3.41[1] |
| 3-Nitrobenzoic Acid | 3-NO₂ | 3.47[2][3] |
| 2-Nitrobenzoic Acid | 2-NO₂ | 2.16[3] |
| 4-Methylbenzoic Acid | 4-CH₃ | 4.34 |
| 4-Butylbenzoic Acid | 4-C₄H₉ | ~4.3 |
| This compound | 4-C₄H₉, 3-NO₂ | ~3.65 (Predicted) |
Analysis of Substituent Effects:
-
Nitro Group (-NO₂): As a potent electron-withdrawing group, the nitro substituent significantly increases the acidity of benzoic acid, as evidenced by the lower pKa values of the nitrobenzoic acid isomers compared to benzoic acid itself. This is due to the stabilization of the negative charge on the carboxylate anion through both the inductive effect (-I) and the resonance effect (-M).
-
Butyl Group (-C₄H₉): An alkyl group like butyl is weakly electron-donating through an inductive effect (+I). This effect tends to decrease the acidity of benzoic acid, as seen in the slightly higher pKa of 4-methylbenzoic acid.
-
Combined Effect in this compound: In this molecule, the two substituents have opposing electronic effects. The strongly electron-withdrawing nitro group at the meta position exerts a powerful acid-strengthening inductive effect. The weakly electron-donating butyl group at the para position has a minor acid-weakening inductive effect. The dominant effect is from the nitro group, resulting in a predicted pKa value that is significantly lower than that of benzoic acid, indicating a stronger acid.
Experimental Protocols for pKa Determination
Accurate determination of pKa values is essential for structure-activity relationship (SAR) studies. The two most common and reliable methods for determining the pKa of carboxylic acids are potentiometric titration and Nuclear Magnetic Resonance (NMR) spectroscopy.
Potentiometric Titration
This classical method involves the gradual titration of a solution of the acidic compound with a standardized base, while monitoring the pH of the solution.
Materials:
-
pH meter with a glass electrode
-
Calibrated burette
-
Magnetic stirrer and stir bar
-
Beaker
-
Standardized 0.1 M Sodium Hydroxide (NaOH) solution
-
The benzoic acid derivative to be analyzed
-
Solvent (e.g., deionized water, or a mixed solvent system for poorly soluble compounds)
Procedure:
-
Calibration: Calibrate the pH meter using standard buffer solutions at pH 4.0, 7.0, and 10.0.
-
Sample Preparation: Accurately weigh a known amount of the benzoic acid derivative and dissolve it in a known volume of the chosen solvent in a beaker.
-
Titration Setup: Place the beaker on the magnetic stirrer, add a stir bar, and immerse the pH electrode in the solution. Position the burette containing the standardized NaOH solution above the beaker.
-
Titration: Begin the titration by adding small, precise increments of the NaOH solution. After each addition, allow the pH reading to stabilize before recording the pH and the volume of titrant added.
-
Data Analysis: Plot the pH of the solution (y-axis) against the volume of NaOH added (x-axis). The equivalence point is the point of steepest inflection on the resulting titration curve. The pKa is the pH at the half-equivalence point (the point where half of the acid has been neutralized).
Caption: Workflow for pKa determination using potentiometric titration.
NMR Spectroscopy
This method relies on the change in the chemical shift of protons near the carboxylic acid group as the molecule transitions from its protonated to its deprotonated state with changing pH.
Materials:
-
NMR spectrometer
-
NMR tubes
-
Deuterated solvent (e.g., D₂O)
-
A series of buffer solutions of known pH
-
The benzoic acid derivative to be analyzed
Procedure:
-
Sample Preparation: Prepare a series of NMR samples, each containing the same concentration of the benzoic acid derivative dissolved in a different pH buffer solution made with the deuterated solvent.
-
NMR Data Acquisition: Acquire a ¹H NMR spectrum for each sample.
-
Data Analysis: Identify a proton signal that shows a significant change in its chemical shift (δ) as a function of pH. Plot the chemical shift of this proton (y-axis) against the pH of the buffer solution (x-axis).
-
pKa Determination: The resulting plot will be a sigmoidal curve. The pKa is the pH value at the inflection point of this curve. This can be determined by fitting the data to the Henderson-Hasselbalch equation.
Caption: Relationship between substituent electronic effects and benzoic acid acidity.
References
A Comparative Guide to the Structural Analysis of 4-Substituted-3-Nitrobenzoic Acids
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structural characterization of 4-substituted-3-nitrobenzoic acids, with a focus on X-ray crystallography. Due to the current lack of publicly available single-crystal X-ray diffraction data for 4-Butyl-3-nitrobenzoic acid, this document leverages data from its close structural analog, 4-tert-Butylamino-3-nitrobenzoic acid, to provide insights into its crystallographic properties. Furthermore, a comparison with alternative analytical techniques is presented to offer a comprehensive overview of available characterization methods.
I. X-ray Crystallography of 4-tert-Butylamino-3-nitrobenzoic Acid
Single-crystal X-ray diffraction is a powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid, providing detailed information on bond lengths, bond angles, and intermolecular interactions.[1] The crystal structure of 4-tert-Butylamino-3-nitrobenzoic acid has been determined and provides valuable insights into the molecular geometry and packing of this class of compounds.[1]
Table 1: Crystallographic Data for 4-tert-Butylamino-3-nitrobenzoic Acid
| Parameter | Value |
| Chemical Formula | C₁₁H₁₄N₂O₄ |
| Molecular Weight | 238.24 g/mol |
| Crystal System | Monoclinic |
| Space Group | C2/m |
| a (Å) | 20.8125(15) |
| b (Å) | 6.7412(5) |
| c (Å) | 8.0793(5) |
| α (°) | 90 |
| β (°) | 90.863(6) |
| γ (°) | 90 |
| Volume (ų) | 1133.41(14) |
| Z | 4 |
| Temperature (K) | 100 |
| Radiation | Mo Kα (λ = 0.71073 Å) |
| Data Collection | Bruker SMART APEXII CCD area-detector |
Data sourced from Acta Crystallographica Section E: Structure Reports Online.[1]
In the crystal structure of 4-tert-Butylamino-3-nitrobenzoic acid, an intramolecular N—H⋯O hydrogen bond forms an S(6) ring motif. The molecules are linked into dimers by O—H⋯O hydrogen bonds. These dimers are further connected by C—H⋯O interactions, forming chains that consolidate the three-dimensional network.[1]
II. Comparison with Other Analytical Techniques
While X-ray crystallography provides unparalleled detail on the solid-state structure, other analytical techniques are essential for a complete characterization of a compound in various states.
Table 2: Comparison of Analytical Techniques for the Characterization of Substituted Nitrobenzoic Acids
| Technique | Information Provided | Sample Requirements | Destructive? |
| X-ray Crystallography | Precise 3D molecular structure in the solid state, bond lengths, bond angles, intermolecular interactions, and absolute configuration.[1] | High-quality single crystals (typically 0.1-0.3 mm). | No |
| NMR Spectroscopy | Information about the carbon-hydrogen framework, connectivity of atoms, and the electronic environment of nuclei in solution.[2] | Soluble sample in a suitable deuterated solvent. | No |
| FTIR Spectroscopy | Identification of functional groups present in the molecule based on their characteristic vibrational frequencies.[3][4] | Solid, liquid, or gas samples. | No |
| Mass Spectrometry | Determination of the molecular weight and elemental composition of a molecule. Fragmentation patterns can provide structural information.[5][6] | Solid, liquid, or gas samples. | Yes |
III. Experimental Protocols
A general protocol for the structural determination of a small organic molecule like a substituted nitrobenzoic acid involves the following steps:
-
Crystallization : High-quality single crystals are grown from a supersaturated solution. Common techniques include slow evaporation of a solvent, vapor diffusion, and slow cooling.[7][8] The choice of solvent is critical and is often determined empirically.
-
Crystal Mounting : A suitable single crystal is selected under a microscope and mounted on a goniometer head.[9]
-
Data Collection : The mounted crystal is placed in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, and the diffraction pattern is recorded by a detector as the crystal is rotated.[1]
-
Structure Solution and Refinement : The diffraction data is processed to determine the unit cell dimensions and space group. The positions of the atoms are determined using direct methods or Patterson methods, and the structural model is refined to fit the experimental data.[1]
-
Sample Preparation : A small amount of the purified compound is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Data Acquisition : The sample is placed in an NMR spectrometer, and the desired spectra (e.g., ¹H, ¹³C) are acquired.
-
Data Processing and Analysis : The acquired data is processed (Fourier transform, phasing, baseline correction) and the chemical shifts, coupling constants, and integrals are analyzed to elucidate the molecular structure.
-
Sample Preparation : A small amount of the solid sample is typically mixed with KBr powder and pressed into a pellet, or analyzed as a thin film or in solution.
-
Data Acquisition : The sample is placed in an FTIR spectrometer, and the infrared spectrum is recorded.
-
Data Analysis : The positions and intensities of the absorption bands are correlated with known vibrational frequencies of functional groups to identify those present in the molecule.[3][4]
-
Sample Introduction and Ionization : A small amount of the sample is introduced into the mass spectrometer and ionized using a suitable technique (e.g., electrospray ionization, electron impact).
-
Mass Analysis : The resulting ions are separated based on their mass-to-charge ratio by a mass analyzer.
-
Detection and Data Analysis : The detector records the abundance of each ion, and the resulting mass spectrum is analyzed to determine the molecular weight and fragmentation pattern.[5][6]
IV. Visualizing Workflows and Relationships
Caption: Workflow for single-crystal X-ray diffraction.
Caption: Information from different analytical techniques.
References
- 1. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. 4-Methyl-3-nitrobenzoic acid | C8H7NO4 | CID 7319 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 3-Nitrobenzoic acid | C7H5NO4 | CID 8497 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 8. Crystal Growing Tips » The Center for Xray Crystallography » University of Florida [xray.chem.ufl.edu]
- 9. Preparation of Single Crystals for X-ray Diffraction | Department of Chemistry | UZH [chem.uzh.ch]
A Comparative Guide to the Analytical Standards of 4-(tert-Butyl)-3-nitrobenzoic Acid
For researchers, scientists, and drug development professionals, the accurate and reliable analysis of chemical compounds is paramount. This guide provides a comparative overview of the analytical standards for 4-(tert-Butyl)-3-nitrobenzoic acid and its alternatives, with a focus on providing actionable experimental data and protocols. While a specific, validated analytical standard for 4-(tert-Butyl)-3-nitrobenzoic acid is not widely documented, this guide offers a robust starting point for method development and validation by drawing comparisons with a structurally related and well-characterized compound, 4-nitrobenzoic acid.
Data Presentation: A Comparative Analysis
The following table summarizes the key analytical parameters for a proposed High-Performance Liquid Chromatography (HPLC) method for 4-(tert-Butyl)-3-nitrobenzoic acid, alongside an established method for 4-nitrobenzoic acid. This allows for a clear comparison of expected performance.
| Parameter | 4-(tert-Butyl)-3-nitrobenzoic Acid (Proposed Method) | 4-Nitrobenzoic Acid (Established Method)[1][2] |
| Chromatographic Mode | Reverse Phase HPLC | Reverse Phase HPLC |
| Stationary Phase | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | C18 or Newcrom R1 |
| Mobile Phase | Acetonitrile, Water, and Phosphoric Acid | Acetonitrile, Water, and Phosphoric or Formic Acid |
| Detection | UV-Vis (around 254 nm) | UV-Vis (around 254 nm) |
| Expected Retention Time | Expected to be longer than 4-nitrobenzoic acid due to increased hydrophobicity from the tert-butyl group. | Varies with exact conditions, but generally a sharp peak is achievable. |
| Linearity (r²) | Expected to be ≥0.999 with proper method development. | Typically ≥0.999. |
| Limit of Detection (LOD) | Dependent on instrument and final method parameters. | Method dependent, can be in the low µg/mL range. |
| Limit of Quantification (LOQ) | Dependent on instrument and final method parameters. | Method dependent, can be in the low µg/mL range. |
Experimental Protocols: Methodologies for Analysis
Proposed HPLC Method for 4-(tert-Butyl)-3-nitrobenzoic Acid
This proposed method is based on established protocols for similar aromatic carboxylic acids and serves as a strong starting point for method development and validation.
1. Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system equipped with a UV-Vis detector.
-
C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
2. Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid (analytical grade)
-
4-(tert-Butyl)-3-nitrobenzoic acid reference standard (commercially available).
3. Chromatographic Conditions:
-
Mobile Phase: A mixture of acetonitrile and water, with a small percentage of phosphoric acid to ensure the analyte is in its protonated form for better retention on the C18 column. A good starting point is a gradient of 20-80% acetonitrile in water (containing 0.1% phosphoric acid) over 20 minutes.[1][2]
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
4. Standard Preparation:
-
Prepare a stock solution of 4-(tert-Butyl)-3-nitrobenzoic acid in a suitable solvent such as acetonitrile or methanol at a concentration of 1 mg/mL.
-
Prepare a series of calibration standards by diluting the stock solution with the mobile phase to cover the expected concentration range of the samples.
Established HPLC Method for 4-Nitrobenzoic Acid
This method is well-documented and can be used as a benchmark for the analysis of nitrobenzoic acid derivatives.
1. Instrumentation:
-
HPLC system with UV-Vis detector.
-
C18 or Newcrom R1 column.
2. Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid or Formic acid (for MS compatibility).[1]
-
4-Nitrobenzoic acid reference standard.
3. Chromatographic Conditions:
-
Mobile Phase: An isocratic or gradient mixture of acetonitrile and water containing an acidifier (e.g., 0.1% phosphoric acid). A common mobile phase is a simple mixture of acetonitrile and water.[1]
-
Flow Rate: Typically 1.0 - 1.5 mL/min.
-
Detection Wavelength: 254 nm.[3]
-
Injection Volume: 10-20 µL.
-
Column Temperature: Ambient or controlled (e.g., 25-30 °C).
Mandatory Visualizations
Experimental Workflow for HPLC Analysis
The following diagram illustrates a typical workflow for the quantitative analysis of a nitrobenzoic acid derivative using HPLC.
Caption: A generalized workflow for the HPLC analysis of aromatic carboxylic acids.
Signaling Pathway Context: Role as a Synthetic Intermediate
Nitrobenzoic acid derivatives, including 4-(tert-Butyl)-3-nitrobenzoic acid, are important intermediates in the synthesis of various pharmaceutical compounds.[4][5] The following diagram illustrates a simplified synthetic pathway where a substituted nitrobenzoic acid is a key building block.
Caption: A simplified synthetic route where a nitrobenzoic acid is a precursor to a bioactive molecule.
References
- 1. 4-Nitrobenzoic acid | SIELC Technologies [sielc.com]
- 2. 4-nitrobenzoic acid analysis - Chromatography Forum [chromforum.org]
- 3. 4-Nitrobenzoic Acid | C7H5NO4 | CID 6108 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 4-tert-Butylamino-3-nitrobenzoic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemimpex.com [chemimpex.com]
Safety Operating Guide
Proper Disposal of 4-Butyl-3-nitrobenzoic Acid: A Step-by-Step Guide for Laboratory Professionals
Disclaimer: No specific Safety Data Sheet (SDS) for 4-Butyl-3-nitrobenzoic acid was located. The following guidance is based on the safety data sheets of structurally similar compounds, including 3-nitrobenzoic acid and 4-nitrobenzoic acid. It is imperative to consult with your institution's Environmental Health and Safety (EHS) department for specific disposal protocols.
The proper disposal of this compound is critical to ensure the safety of laboratory personnel and to prevent environmental contamination. This compound, like other nitroaromatic compounds, is considered hazardous waste and must be managed according to strict protocols.
Immediate Safety and Handling Precautions
Before handling this compound, it is essential to wear appropriate Personal Protective Equipment (PPE), including:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).
-
Body Protection: A lab coat and closed-toe shoes.
Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[1][2]
Step-by-Step Disposal Procedure
-
Waste Identification and Segregation:
-
All waste containing this compound, including unused product, contaminated materials (e.g., filter paper, gloves), and rinseate from cleaning glassware, must be treated as hazardous waste.
-
Do not mix this waste with other waste streams unless explicitly permitted by your EHS department. Incompatible wastes can lead to dangerous reactions.
-
-
Containerization:
-
Use a dedicated, properly labeled hazardous waste container. The container must be made of a material compatible with the chemical and be securely sealed to prevent leaks or spills.
-
The label should clearly state "Hazardous Waste" and identify the contents, including "this compound" and its approximate concentration and quantity.
-
-
Storage:
-
Disposal:
-
The primary recommended method for the disposal of nitroaromatic compounds is incineration in a licensed hazardous waste facility.[2][5] This process should be carried out by a certified waste disposal company.
-
In some cases, landfill disposal in a specifically licensed facility for chemical and pharmaceutical waste may be an option.[2]
-
Never dispose of this compound down the drain or in the regular trash.[2]
-
Spill Management
In the event of a spill:
-
Evacuate the immediate area if the spill is large or if there is a risk of dust inhalation.
-
Ventilate the area.
-
Wear appropriate PPE.
-
Contain the spill. For solid spills, carefully sweep or scoop the material into a hazardous waste container, avoiding the creation of dust.[1][2][3]
-
Clean the spill area with a suitable solvent (consult your EHS department) and collect all cleaning materials as hazardous waste.
-
Report the spill to your laboratory supervisor and EHS department.
Quantitative Data for Structurally Similar Compounds
Due to the absence of specific data for this compound, the following table provides information for related nitrobenzoic acids to give an indication of their properties.
| Property | 3-Nitrobenzoic Acid | 4-Nitrobenzoic Acid | Data for this compound |
| Molecular Formula | C₇H₅NO₄[6] | C₇H₅NO₄[7] | C₁₁H₁₃NO₄ |
| LD50 (Oral, Rat) | Not available | 1960 mg/kg[7] | Not available |
| LD50 (i.v., mouse) | 640 mg/kg[8] | Not available | Not available |
| Appearance | Off-white to light green solid[6][8] | Pale yellow solid[7] | Not available |
Experimental Protocols
The disposal procedures outlined above are based on standard laboratory safety protocols for handling hazardous chemical waste. Specific experimental protocols that generate waste containing this compound should incorporate these disposal steps into their methodology to ensure safety and compliance.
Disposal Workflow for this compound
The following diagram illustrates the decision-making process for the proper disposal of waste containing this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling 4-Butyl-3-nitrobenzoic acid
This guide provides crucial safety and logistical information for the handling and disposal of 4-Butyl-3-nitrobenzoic acid, designed for researchers, scientists, and professionals in drug development. The following procedures are based on established safety protocols for nitrobenzoic acid derivatives and are intended to ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
Proper selection and use of Personal Protective Equipment are the first line of defense against chemical exposure. The following table summarizes the recommended PPE for handling this compound.
| Body Part | Personal Protective Equipment (PPE) | Specifications and Recommendations |
| Eyes & Face | Safety Goggles with side shields or a Face Shield | Must be worn at all times in the laboratory. Safety goggles should comply with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1][2] A face shield should be used when there is a significant risk of splashes. |
| Hands | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Always check the glove manufacturer's chemical resistance guide for specific breakthrough times. Dispose of gloves immediately after handling the chemical or if they become contaminated.[1] |
| Body | Laboratory Coat or Chemical-resistant Apron | A fully buttoned lab coat should be worn to protect against skin contact.[3] For larger quantities or when there is a higher risk of splashes, a chemical-resistant apron over the lab coat is advised. |
| Respiratory | Dust Mask or Respirator | Use a NIOSH/MSHA or European Standard EN 149 approved respirator if handling the solid form in a way that generates dust, or if working outside of a well-ventilated area.[1][4] A dust mask can prevent inhalation of fine particles. |
Operational Plan: Handling this compound
Adherence to a strict operational plan is vital to minimize risks during the handling of this compound.
1. Engineering Controls and Preparation:
-
Ventilation: Always handle this compound in a well-ventilated area. A chemical fume hood is highly recommended to minimize inhalation exposure.[1][3]
-
Eyewash and Safety Shower: Ensure that an eyewash station and safety shower are readily accessible and have been recently tested.[2]
-
Material Weighing: When weighing the solid compound, do so in a manner that minimizes dust generation. This can be achieved by using a weighing boat and carefully transferring the material, or by using a balance with a draft shield.
2. Handling Procedure:
-
Donning PPE: Before handling the chemical, put on all required personal protective equipment as detailed in the table above.
-
Transferring the Chemical: Use spatulas or other appropriate tools for transferring the solid. Avoid creating dust clouds. If dissolving the compound, add it slowly to the solvent.
-
Avoiding Contact: Prevent contact with skin, eyes, and clothing.[1][4] In case of accidental contact, follow the first aid measures outlined below.
-
General Hygiene: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly with soap and water after handling the chemical, before breaks, and at the end of the workday.[5]
3. First Aid Measures:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]
-
Skin Contact: In case of skin contact, immediately wash the affected area with plenty of soap and water.[3] Remove contaminated clothing and wash it before reuse.[1] If irritation persists, seek medical attention.
-
Inhalation: If dust is inhaled, move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1]
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[6]
Disposal Plan
Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.
1. Waste Characterization:
-
Unused this compound and any materials contaminated with it (e.g., gloves, weighing boats, paper towels) should be considered hazardous waste.
2. Waste Segregation and Storage:
-
Collect all waste containing this compound in a dedicated, properly labeled, and sealed container.
-
The container should be stored in a designated hazardous waste accumulation area, away from incompatible materials.
3. Disposal Procedure:
-
Dispose of the chemical waste through a licensed hazardous waste disposal company.
-
Follow all local, regional, and national regulations for hazardous waste disposal.[7] Chemical waste generators are responsible for ensuring complete and accurate classification of the waste.[7]
-
Do not dispose of this compound down the drain or in the regular trash.
Experimental Workflow
The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.
Caption: Workflow for Safe Handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
